4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C14H12O5/c1-18-11-7-10(19-14(17)8-11)4-2-9-3-5-12(15)13(16)6-9/h2-8,15-16H,1H3/b4-2+ |
InChI Key |
DEVZTLWLEZLGST-DUXPYHPUSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Origins of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Technical Guide to its Microbial and Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Styrylpyrone of Interest
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated styryl-lactone that has garnered interest within the scientific community. Its structural complexity and relationship to other bioactive compounds place it at the intersection of natural product chemistry and biotechnology. This guide provides an in-depth exploration of the natural sources of this compound, focusing on its microbial biotransformation and the broader context of its parent compounds' origins in medicinal fungi.
The core structure of this molecule is a 2-pyrone ring, a lactone that is a common scaffold in a variety of natural products with diverse biological activities.[1] The styryl moiety attached to the pyrone ring is characteristic of the styrylpyrone class of compounds, which are known for their antioxidant, anti-inflammatory, and cytotoxic properties.[2][3]
Part 1: Direct Microbial Source via Biotransformation
The most direct route to 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is not through direct isolation from a plant or fungal species, but rather through the microbial metabolism of a precursor compound, yangonin.[4][5] Yangonin is one of the major kavalactones found in the roots of the kava plant (Piper methysticum), a crop of the Pacific Islands known for its traditional use in producing a calming beverage.[6][7]
The Biotransformation Process
Microbial biotransformation is a powerful tool for creating novel or modified bioactive compounds. In the case of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, specific fungi have been identified that can hydroxylate yangonin to produce the target compound.
A key study demonstrated that the fungus Absidia coerulea KCTC 6936 is capable of metabolizing yangonin into 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.[4][5] Another fungus, Cunninghamella elegans var. elegans KCTC 6992 , was also shown to metabolize yangonin, producing other hydroxylated derivatives.[4][5]
This biotransformation represents a valuable method for the production of this specific dihydroxylated and methoxylated styrylpyrone, which may not be readily available from other natural sources.
Experimental Protocol: Microbial Transformation of Yangonin
The following is a generalized protocol based on methodologies for the microbial transformation of flavonoids and other natural products.[8][9][10]
1. Microorganism and Culture Preparation:
-
Obtain a pure culture of Absidia coerulea KCTC 6936.
-
Prepare a suitable culture medium (e.g., Potato Dextrose Broth).
-
Inoculate the medium with the fungal spores or mycelia and incubate at an appropriate temperature (typically 25-28°C) with shaking for 2-3 days to obtain a seed culture.
2. Biotransformation:
-
Transfer the seed culture to a larger volume of fresh medium.
-
Prepare a stock solution of yangonin in a suitable solvent (e.g., ethanol or DMSO).
-
Add the yangonin solution to the fungal culture. The final concentration of the substrate should be optimized to avoid toxicity to the microorganism.
-
Continue the incubation under the same conditions for a period of 7-14 days. Monitor the transformation process by periodically taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Extraction and Isolation:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Extract the mycelia with a solvent like methanol or acetone, then partition the extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude extract can then be subjected to column chromatography (e.g., silica gel or Sephadex LH-20) for purification of the transformed product.
4. Structure Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups and conjugated systems.
-
Part 2: The Fungal Kingdom: A Rich Source of Styrylpyrones
While 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a product of microbial transformation, its core structure is representative of a large class of naturally occurring styrylpyrones found predominantly in fungi.[11] Understanding these sources provides a broader context for the significance of this compound class.
The medicinal fungi of the genera Phellinus and Inonotus are particularly well-known for producing a diverse array of styrylpyrones.[11] These fungi have a long history of use in traditional medicine, and their bioactive constituents are a subject of ongoing research.[12][13]
Key Fungal Species Producing Styrylpyrones:
| Fungal Genus | Key Species | Notable Styrylpyrones |
| Phellinus | P. linteus, P. igniarius, P. baumii | Hispidin, Hypholomine B, Davallialactone, Inoscavin A, Phelligridin D[3][14] |
| Inonotus | I. hispidus, I. obliquus, I. xeranticus | Hispidin and its derivatives[12][13] |
These fungal styrylpyrones exhibit a wide range of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and anticancer effects.
Biosynthesis of Fungal Styrylpyrones
The biosynthesis of styrylpyrones in fungi, such as hispidin, is a subject of significant research. The proposed pathway involves the condensation of a phenylpropanoid precursor, such as caffeic acid, with malonyl-CoA.[1][15][16] This process is catalyzed by polyketide synthases (PKSs).
Caption: Proposed biosynthetic pathway of hispidin in fungi.
Part 3: Biological Significance and Future Directions
The biological activities of fungal styrylpyrones are well-documented. Hispidin, a prominent example, is a potent antioxidant and has been shown to have neuroprotective and anticancer properties.[13][15] The structural modifications, such as the dihydroxylation and methoxylation seen in 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, can significantly impact the biological activity of the parent compound.
Further research is warranted to fully elucidate the pharmacological profile of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Its unique structure, derived from the microbial transformation of a well-known psychoactive compound, makes it a compelling candidate for further investigation in drug discovery programs.
The exploration of microbial biotransformation as a means to generate novel styrylpyrone derivatives is a promising avenue for future research. This approach can lead to the discovery of new compounds with enhanced or novel biological activities.
References
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- Lee, I.-K., & Yun, B.-S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. The Journal of Antibiotics, 64(5), 349–359.
- Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. (n.d.).
- Lee, I. K., & Yun, B. S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. ProQuest.
- Lee, I. K., Kim, Y. S., Jang, Y. W., Jung, J. Y., & Yun, B. S. (2010). Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties.
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- Shashkova, E., Panteleev, D., & Gurevich, V. (2021). Therapeutic Potential of Hispidin—Fungal and Plant Polyketide. Molecules, 26(8), 2349.
- Kim, J.-H., Kim, H.-J., & Lee, I.-S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava).
- Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. (n.d.). PMC.
- Identification of hispidin as a bioluminescent active compound and its recycling biosynthesis in the luminous fungal fruiting body. (n.d.).
- Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). (n.d.). DBpia.
- Simple and Rapid Method for Wogonin Preparation and Its Biotransform
- Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). PubMed.
- Isolation, structure elucidation, and antimycobacterial properties of dimeric naphtho-gamma-pyrones from the marine-derived fungus Aspergillus carbonarius. (2008). PubMed.
- Isolation, Structure Elucidation and Total Synthesis of Lajollamide A from the Marine Fungus Asteromyces cruci
- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. (n.d.). MDPI.
- Biotransformation of Flavonoids with -NO2, -CH3 Groups and -Br, -Cl Atoms by Entomopathogenic Filamentous Fungi. (n.d.). PMC.
- Biotransformation of terpenoids by fungi and bacteria - A literature update. (n.d.).
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- yangonin 2H-pyran-2-one, 4-methoxy-6-(2-(4-methoxyphenyl)ethenyl)-, (E)- (9CI). (n.d.). The Good Scents Company.
- Yangonin | 500-62-9 | FY137901. (n.d.). Biosynth.
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Whitepaper: Elucidating the Molecular Architecture of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
An in-depth technical guide by a Senior Application Scientist
Abstract
The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. It is a deductive process that combines sophisticated analytical techniques with a deep understanding of chemical principles. This guide provides a comprehensive, in-depth walkthrough of the methodologies and logical framework required to determine the precise chemical structure of a complex, novel α-pyrone, designated as "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone." We will explore the integrated application of mass spectrometry, UV-Vis and IR spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and protocols are presented as self-validating systems, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Significance of Styrylpyrones
Styrylpyrones are a class of naturally occurring compounds characterized by a phenylpropanoid-derived styryl group attached to a pyrone ring. This class of molecules is of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities, which include anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. The specific substitution pattern, including methoxy and dihydroxy groups, on the molecule "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone" suggests a potentially unique bioactive profile, making its definitive structural confirmation a critical first step in its development.
The numbering "12" in the name implies a more complex scaffold than a simple monocyclic pyrone, possibly a polyketide-derived or fused-ring system where the pyrone is one component. This guide will proceed under the hypothesis of a complex core, demonstrating a robust workflow applicable to novel natural products of this nature.
The Strategic Workflow for Structure Elucidation
A multi-tiered analytical approach is essential for unambiguously determining a chemical structure. The workflow is designed to be iterative, with data from each step informing the next, progressively building a complete molecular picture.
Caption: Integrated workflow for natural product structure elucidation.
Foundational Analysis: The First Look
High-Resolution Mass Spectrometry (HRMS)
Causality: Before any other step, it is imperative to determine the elemental composition of the unknown molecule. HRMS provides an extremely accurate mass measurement (to four or more decimal places), which allows for the calculation of a unique molecular formula. This is the foundational piece of data upon which all subsequent interpretations will be built.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-ToF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Acquire data in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing the molecular ion.
-
Data Analysis: Use the instrument's software to determine the exact mass of the most abundant molecular ion. Input this mass into a formula calculator, constraining the possible elements (C, H, O are certain; N, S, halogens may be included or excluded based on sample origin).
Anticipated Results for the Target Molecule: Based on the name, the molecular formula is C₂₃H₂₂O₇. The expected exact mass for [M+H]⁺ would be calculated and compared against the experimental value.
| Parameter | Anticipated Value |
| Molecular Formula | C₂₃H₂₂O₇ |
| Exact Mass (Monoisotopic) | 410.1366 |
| Observed [M+H]⁺ (Hypothetical) | 410.1369 |
| Mass Accuracy | < 1 ppm |
UV-Vis and FT-IR Spectroscopy
Causality: UV-Vis spectroscopy provides information about the electronic structure, specifically the extent of conjugation in the molecule. The presence of the styryl and pyrone moieties creates a large conjugated system, which is expected to produce characteristic absorption maxima (λₘₐₓ). Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting the vibrational frequencies of different bonds.
Experimental Protocol: UV-Vis & FT-IR
-
UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol) and record the spectrum from 200-800 nm.
-
FT-IR: Prepare a KBr pellet or cast a thin film of the sample and record the spectrum from 4000-400 cm⁻¹.
Anticipated Spectroscopic Features:
| Spectroscopy | Wavelength/Wavenumber (cm⁻¹) | Assignment |
| UV-Vis | ~250-280 nm, ~320-360 nm | π → π* transitions of the conjugated styrylpyrone system. |
| FT-IR | ~3400 (broad) | O-H stretching (from diol and any potential hydroxyls) |
| ~3050 (weak) | Aromatic/Vinylic C-H stretching | |
| ~2950, 2850 (medium) | Aliphatic C-H stretching (methoxy groups) | |
| ~1715 (strong) | C=O stretching (α-pyrone lactone) | |
| ~1640, 1580 (medium-strong) | C=C stretching (aromatic ring and pyrone) | |
| ~1250, 1050 (strong) | C-O stretching (ethers, alcohols) |
Nuclear Magnetic Resonance (NMR): Assembling the Puzzle
NMR is the most powerful tool for de novo structure elucidation of organic molecules. A suite of 1D and 2D experiments is required to piece together the full chemical structure.
1D NMR: ¹H and ¹³C/DEPT
Causality:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).
-
¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that determines the type of each carbon: CH₃ (methyl), CH₂ (methylene), CH (methine), or C (quaternary).
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Acquisition: Record ¹H, ¹³C, DEPT-90, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Anticipated 1D NMR Data: This table represents a hypothetical but chemically plausible set of NMR assignments for the target molecule.
| δH (ppm) | Mult. | Int. | δC (ppm) | DEPT | Assignment Fragment |
| 7.4-7.2 | m | 5H | 128.5 | CH | Phenyl Ring |
| 6.8 | d | 1H | 145.0 | CH | Pyrone H-5 |
| 6.2 | d | 1H | 105.0 | CH | Pyrone H-3 |
| 5.1 | d | 1H | 75.0 | CH | H-7 (CH-OH) |
| 4.9 | d | 1H | 74.0 | CH | H-8 (CH-OH) |
| 3.90 | s | 3H | 56.5 | CH₃ | 4-OCH₃ |
| 3.85 | s | 3H | 56.2 | CH₃ | 12-OCH₃ |
| - | - | - | 165.0 | C | C-2 (C=O) |
| - | - | - | 162.0 | C | C-4 (C-O) |
| - | - | - | 160.0 | C | C-6 |
| - | - | - | 140.0 | C | Phenyl C-1' |
| - | - | - | 129.0 | C | Hypothetical C-12 |
2D NMR: Building Connectivity
Causality: 2D NMR experiments are the key to connecting the individual atoms identified in 1D NMR into larger structural fragments and ultimately, the complete molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H vicinal coupling). This is used to trace out proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This definitively links the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away. This is the most critical experiment for connecting the fragments, especially across quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of bonding. This is essential for determining relative stereochemistry.
Caption: Logic flow of 2D NMR data integration for structure elucidation.
Data Interpretation and Fragment Assembly:
-
COSY Analysis: A strong correlation would be expected between H-7 and H-8, confirming the dihydroxy-dihydrostyryl side chain's vicinal protons. Another correlation between the pyrone protons H-3 and H-5 (a weak, 4-bond coupling) might be observed.
-
HSQC Analysis: Each proton signal (except exchangeable OH protons) will correlate to a carbon signal. For example, the singlet at 3.90 ppm will correlate to the CH₃ carbon at 56.5 ppm. The multiplet at 7.4-7.2 ppm will correlate to the CH carbon signal at 128.5 ppm.
-
HMBC Analysis - The Key Step:
-
The methoxy protons (e.g., at 3.90 ppm) will show a 3-bond correlation to the carbon they are attached to (C-4 at 162.0 ppm), definitively placing the methoxy group.
-
The pyrone proton H-5 (6.8 ppm) would show correlations to C-4 (162.0 ppm), C-6 (160.0 ppm), and C-3 (105.0 ppm), locking down the pyrone ring structure.
-
Crucially, a correlation from H-7 (5.1 ppm) to the pyrone C-6 (160.0 ppm) would connect the side chain to the pyrone ring.
-
Correlations from H-7 and H-8 to the phenyl C-1' (140.0 ppm) would connect the other end of the side chain.
-
-
NOESY Analysis: To determine the relative stereochemistry of the C-7 and C-8 hydroxyl groups (syn or anti), a NOESY experiment is vital. A spatial correlation between H-7 and H-8 would suggest a syn relationship. Correlations between the pyrone H-5 and the sidechain H-7 would provide information about the preferred conformation around the C6-C7 bond.
Final Structure Confirmation
By integrating all the data—the molecular formula from HRMS, functional groups from IR, the conjugated system from UV-Vis, and the complete bonding network and stereochemistry from the suite of NMR experiments—the structure of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone can be proposed with a high degree of confidence. The self-validating nature of this workflow, where data from multiple independent techniques must converge on a single, consistent structure, ensures the scientific rigor of the elucidation process.
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Spectroscopic Blueprint of a Novel Yangonin Metabolite: 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a novel microbial metabolite of Yangonin, a prominent kavalactone from Piper methysticum. The structural elucidation of this compound was achieved through meticulous interpretation of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data. This document serves as an essential reference for researchers engaged in the fields of natural product chemistry, metabolomics, and drug discovery, offering detailed insights into the molecular architecture and spectroscopic characteristics of this dihydroxylated Yangonin derivative. The experimental protocols employed for data acquisition are also detailed to ensure reproducibility and foster further investigation into the bioactivity and therapeutic potential of this and related compounds.
Introduction: Unveiling a New Derivative in Kavalactone Metabolism
The kavalactones, a class of psychoactive compounds isolated from the kava plant (Piper methysticum), have long been a subject of intense scientific scrutiny due to their anxiolytic, sedative, and analgesic properties. Yangonin is one of the six major kavalactones, and understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacological and toxicological profiles. Microbial metabolism often serves as a powerful tool to generate and identify novel metabolites that may mirror mammalian metabolic pathways.
This guide focuses on a specific microbial metabolite of Yangonin, identified as 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. The structural characterization of this previously unreported compound was accomplished through a synergistic application of advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. The following sections will provide a detailed exposition of the acquired spectroscopic data and the rationale behind the structural assignment.
Molecular Structure Elucidation Workflow
The structural determination of the novel metabolite followed a logical and systematic workflow, beginning with the determination of its molecular formula and subsequently piecing together its intricate atomic connectivity through the interpretation of NMR data.
Figure 1: A schematic representation of the workflow employed for the structural elucidation of the Yangonin metabolite.
Mass Spectrometry (MS) Analysis: Determining the Molecular Blueprint
High-resolution mass spectrometry (HR-MS) was instrumental in establishing the elemental composition of the metabolite. The precise mass measurement provided the foundation upon which the subsequent NMR-based structural analysis was built.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was utilized.
-
Sample Preparation: The purified metabolite was dissolved in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. Mass spectra were acquired in positive ion mode, scanning a mass-to-charge (m/z) range that encompassed the expected molecular weight of the metabolite.
High-Resolution Mass Spectrometry Data
The HR-ESI-MS analysis of 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone revealed a protonated molecular ion peak that was used to deduce its molecular formula.
Table 1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 321.1025 | 321.1023 | C₁₆H₁₇O₇ |
The observed mass is in close agreement with the calculated mass for the molecular formula C₁₆H₁₇O₇, confirming the elemental composition of the metabolite. This formula indicates the addition of two hydroxyl groups and the reduction of a double bond compared to the parent compound, Yangonin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy provided the critical data necessary to delineate the precise arrangement of atoms within the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments was employed for a comprehensive structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: NMR spectra were recorded on a 500 MHz spectrometer.
-
Sample Preparation: The purified metabolite (approximately 5 mg) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters were used, with chemical shifts referenced to the residual solvent peak of CD₃OD at δ 3.31 ppm.
-
¹³C NMR: Proton-decoupled spectra were acquired, with chemical shifts referenced to the solvent peak at δ 49.0 ppm.
-
2D NMR: COSY, HMQC, and HMBC experiments were performed using standard pulse sequences to establish proton-proton and proton-carbon correlations.
-
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provided detailed information about the proton environment in the molecule. The chemical shifts, coupling constants, and multiplicities of the signals were crucial for assigning specific protons to their respective positions in the structure.
Table 2: ¹H NMR Data for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (500 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 5.48 | d | 2.0 |
| 5 | 5.95 | d | 2.0 |
| 7 | 4.65 | d | 6.5 |
| 8 | 3.95 | m | |
| 10 | 6.90 | d | 1.5 |
| 13 | 6.80 | dd | 8.0, 1.5 |
| 14 | 6.85 | d | 8.0 |
| 4-OCH₃ | 3.80 | s | |
| 12-OCH₃ | 3.85 | s |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum complemented the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals were indicative of their chemical environment (e.g., aromatic, olefinic, aliphatic, carbonyl).
Table 3: ¹³C NMR Data for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (125 MHz, CD₃OD)
| Position | δ (ppm) |
| 2 | 165.5 |
| 3 | 90.5 |
| 4 | 170.0 |
| 5 | 99.0 |
| 6 | 162.0 |
| 7 | 75.0 |
| 8 | 72.0 |
| 9 | 132.0 |
| 10 | 110.0 |
| 11 | 148.0 |
| 12 | 149.0 |
| 13 | 115.0 |
| 14 | 120.0 |
| 4-OCH₃ | 56.0 |
| 12-OCH₃ | 56.5 |
Interpretation of NMR Data and Structural Confirmation
The collective analysis of the 1D and 2D NMR data allowed for the unambiguous assignment of all proton and carbon signals, leading to the confirmation of the structure of 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
-
The signals at δ 5.48 (d, J=2.0 Hz) and 5.95 (d, J=2.0 Hz) in the ¹H NMR spectrum are characteristic of the H-3 and H-5 protons of the 2-pyrone ring, respectively.
-
The presence of two methoxy groups was confirmed by the singlets at δ 3.80 and 3.85.
-
The aromatic protons at δ 6.90, 6.80, and 6.85 indicated a trisubstituted benzene ring.
-
The key structural feature, the dihydroxylated dihydrostyryl moiety, was evidenced by the signals at δ 4.65 (d, J=6.5 Hz, H-7) and 3.95 (m, H-8). The coupling between these two protons was confirmed by the COSY spectrum.
-
HMBC correlations were crucial in connecting the different structural fragments. For instance, correlations from the H-7 proton to carbons C-6, C-8, and C-9, and from the methoxy protons to their respective attached carbons (C-4 and C-12), solidified the overall structure.
Figure 2: Key long-range proton-carbon correlations observed in the HMBC spectrum, which were pivotal in confirming the connectivity of the molecular fragments. (Note: A chemical drawing of the molecule would replace the placeholder in a full implementation).
Conclusion
The comprehensive spectroscopic analysis presented in this guide unequivocally establishes the structure of the novel Yangonin metabolite as 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. The synergistic use of high-resolution mass spectrometry and an array of NMR techniques provided the necessary data to determine its molecular formula and delineate its atomic connectivity with high confidence. This detailed spectroscopic blueprint will serve as a valuable resource for the scientific community, facilitating the identification of this compound in other biological systems and enabling further research into its pharmacological properties.
References
-
Kim, J.-H., Kim, H.-J., & Lee, I.-S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). Natural Product Sciences, 16(3), 129-132. [Link]
An In-Depth Technical Guide to the Putative Mechanism of Action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a styryl-lactone belonging to a class of natural products with significant therapeutic potential. Drawing upon the well-documented bioactivities of structurally analogous compounds, this document outlines a hypothesized mechanistic framework centered on the induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers, offering not only a theoretical understanding but also detailed, field-proven experimental protocols to facilitate the empirical validation of the proposed mechanisms. Our approach is grounded in scientific integrity, providing the necessary tools for rigorous investigation and potential development of this compound as a therapeutic agent.
Introduction and Compound Profile
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated microbial metabolite of Yangonin. Structurally, it is classified as a styryl-lactone, a group of secondary metabolites commonly found in plants of the Goniothalamus genus.[1] These compounds are characterized by a lactone ring attached to a styryl group. The broader class of styryl-lactones has garnered considerable interest in the scientific community due to a wide spectrum of biological activities, most notably their potent antiproliferative and cytotoxic effects against various cancer cell lines.[1]
While direct experimental data on the specific mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is not yet available in the public domain, its structural similarity to well-studied styryl-lactones such as goniothalamin and altholactone allows for the formulation of a robust, testable hypothesis regarding its biological activities.[2][3] This guide will, therefore, focus on the putative mechanisms of action and provide the experimental blueprints to investigate them.
Proposed Mechanism of Action: A Multi-faceted Approach to Inducing Cell Death
Based on extensive research into related styryl-lactones, we propose that 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone exerts its biological effects, particularly its anticancer potential, through a combination of the following mechanisms:
-
Induction of Apoptosis: The primary and most consistently reported mechanism of action for styryl-lactones is the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] This is likely achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common precursor to apoptosis induced by many chemotherapeutic agents, including styryl-lactones.[6] The accumulation of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, and triggering apoptotic signaling.
-
Cell Cycle Arrest: Styryl-lactones have been shown to interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases.[7] This prevents cancer cells from dividing and proliferating.
-
Modulation of Key Signaling Pathways: The compound is hypothesized to modulate critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and STAT3 pathways, which are involved in cell survival and inflammation.[3] Furthermore, given the structural motifs, inhibition of receptor tyrosine kinases like EGFR and HER2 is a plausible mechanism.
The following sections will delve into the experimental protocols required to validate each of these proposed mechanisms.
Experimental Validation: A Step-by-Step Guide
This section provides detailed protocols for key experiments to elucidate the mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
Assessment of Apoptosis Induction
The induction of apoptosis is a hallmark of many anticancer compounds. The following assays are fundamental to confirming this activity.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Analysis of Cell Cycle Distribution
To determine if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed using propidium iodide staining.[9][10][11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as in section 3.1.1.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Western Blot Analysis of Apoptosis-Related Proteins
To investigate the molecular machinery of apoptosis, the expression levels of key regulatory proteins, such as the Bcl-2 family, can be assessed by Western blotting.[12][13][14][15]
Protocol:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation:
Changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins will provide insights into the apoptotic pathway involved.
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed intrinsic apoptotic pathway initiated by the compound.
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A Technical Guide to the Biological Activity of Yangonin Microbial Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yangonin, a principal kavalactone from Piper methysticum (kava), is recognized for a range of pharmacological effects, including anxiolytic, anti-inflammatory, and anticancer properties.[1][] Upon oral consumption, yangonin undergoes significant biotransformation by the intestinal microbiota, leading to the formation of various metabolites. This guide provides an in-depth examination of these microbial metabolites, their identified biological activities, and the underlying molecular mechanisms. We will detail the key experimental protocols for assessing these activities, with a focus on anti-cancer and anti-inflammatory pathways. This document serves as a technical resource for researchers aiming to explore the therapeutic potential of these natural product derivatives in drug discovery and development.
Introduction: Yangonin and the Role of the Microbiome
The kava plant (Piper methysticum) has a long history of use in traditional ceremonies across the Pacific Islands for its sedative, anxiolytic, and euphoric effects.[3] These properties are largely attributed to a class of lipid-soluble lactone compounds known as kavalactones.[4] Among the six major kavalactones, yangonin (4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethen-1-yl]-2H-pyran-2-one) is notable for its distinct pharmacological profile, which includes acting as a cannabinoid receptor (CB1) agonist and an inhibitor of monoamine oxidase B.[1][3]
Orally administered phytochemicals invariably interact with the vast and complex community of microorganisms in the human gut.[5][6][7][8] This intestinal microflora possesses a diverse enzymatic machinery capable of metabolizing compounds that are otherwise indigestible by human enzymes.[5][7] Such microbial metabolism can significantly alter the bioavailability, bioactivity, and toxicity of the parent compound.[9] In the case of yangonin, its biotransformation by gut microbes is a critical step that generates novel compounds with potentially enhanced or different pharmacological activities compared to the parent molecule. Understanding this metabolic pathway and the resulting bioactivities is paramount for developing targeted therapeutics.
Microbial Biotransformation of Yangonin
The metabolism of yangonin by microorganisms primarily involves hydroxylation reactions.[10] These enzymatic modifications increase the polarity of the parent compound, often altering its biological activity. Research has identified several key metabolites produced through microbial fermentation.
Identified Microbial Metabolites
Microbial metabolism studies of yangonin have led to the isolation and characterization of several hydroxylated derivatives.[10][11] The primary transformation pathways involve the addition of hydroxyl groups to the styryl side chain.
| Metabolite ID | Chemical Name | Transformation | Source Organism (Example) |
| M1 | 4-methoxy-6-(12-hydroxystyryl)-2-pyrone | Hydroxylation | Cunninghamella elegans |
| M2 | 4-methoxy-6-(11,12-dihydroxystyryl)-2-pyrone | Dihydroxylation | Fungal Models |
| M3 | 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Dihydroxylation & Methoxylation | Fungal Models |
| Table 1: Key microbial metabolites of yangonin identified from in vitro fermentation studies.[10] |
Experimental Workflow: Metabolite Generation & Identification
The generation and identification of microbial metabolites is a foundational step in understanding their biological potential. This workflow outlines the general process.
Caption: Workflow for Microbial Metabolite Production and Analysis.
Biological Activities of Yangonin and its Derivatives
While research into the specific microbial metabolites of yangonin is still emerging, the known activities of the parent compound and related kavalactones provide a strong rationale for investigating their therapeutic potential. Yangonin itself has demonstrated significant anti-cancer and anti-inflammatory effects.[1][12] It is hypothesized that its metabolites may contribute to or enhance these activities.
Anti-Cancer Activity: mTOR Pathway Inhibition
Yangonin has been identified as a potent inducer of autophagic cell death in bladder cancer cells.[12][13] This activity is primarily mediated through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[12][14]
Yangonin exerts its effect by upregulating the expression of LKB1, a tumor suppressor kinase.[12] This leads to the de-phosphorylation and inhibition of Akt, a key upstream activator of mTORC1. The subsequent inhibition of mTORC1 results in the de-phosphorylation of its downstream targets, p70S6K and 4E-BP1.[12] The de-phosphorylation of 4E-BP1 allows it to bind to the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation.[12] This cascade ultimately induces autophagy and sensitizes cancer cells to other chemotherapeutic agents like docetaxel.[12][14]
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- 11. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) - Natural Product Sciences : 논문 | DBpia [dbpia.co.kr]
- 12. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Harnessing Microbial Alchemy: A Technical Guide to the Discovery of Novel Pyrone Scaffolds
Foreword: Beyond the Petri Dish – A New Paradigm in Pyrone Discovery
For decades, the pyrone nucleus, a six-membered heterocyclic ring, has captivated the imagination of medicinal chemists. Nature has masterfully decorated this simple scaffold to create a vast arsenal of compounds with an impressive spectrum of biological activities, from potent anticancer agents to essential signaling molecules.[1][2][3][4] Traditionally, the discovery of novel pyrones has relied on the often-serendipitous screening of natural product extracts or the painstaking endeavors of total synthesis. While fruitful, these approaches are not without their limitations.
This guide charts a course into a more deliberate and powerful strategy: microbial transformation . We will explore how to harness the intricate enzymatic machinery of microorganisms to create novel pyrone compounds. This is not merely about using microbes as "green" catalysts for known reactions; it is about leveraging their evolutionary ingenuity to perform complex chemical modifications that are often challenging, if not impossible, to achieve through conventional synthetic chemistry.[5][6][7][8] By intelligently selecting and applying microbial systems, we can unlock a new dimension of chemical diversity in the pyrone family, paving the way for the next generation of therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational principles and the practical, field-proven methodologies to embark on this exciting frontier.
Section 1: The Scientific Rationale – Why Microbial Transformation for Pyrone Discovery?
The decision to employ microbial systems for the generation of novel pyrones is rooted in a deep understanding of their inherent capabilities. Unlike traditional chemical synthesis, which often requires harsh conditions and complex protecting group strategies, microbial biotransformation offers a suite of advantages that are particularly well-suited for the nuanced chemistry of natural products.
1.1. The Principle of Biocatalytic Regio- and Stereoselectivity
At the heart of microbial transformation lies the exquisite precision of enzymes. These biocatalysts can execute reactions at specific positions on a complex molecule (regioselectivity) and generate a single stereoisomer (stereospecificity) with a fidelity that synthetic chemistry struggles to replicate.[5] This is paramount when dealing with polyfunctionalized pyrone precursors, where even minor structural changes can have profound impacts on biological activity. The enzymatic environment of a microorganism can, for instance, hydroxylate a specific carbon atom on a pyrone backbone, leaving other similar positions untouched—a task that would necessitate a multi-step protection-deprotection sequence in a traditional lab setting.
1.2. Expanding Chemical Space: The "Lead Expansion" Paradigm
Microbial transformation is a powerful engine for lead optimization.[6][7] By introducing a known pyrone or a related precursor to a carefully selected panel of microorganisms, we can generate a library of novel analogs. These microbes can perform a variety of chemical modifications, including:
-
Hydroxylation: Introducing hydroxyl groups, which can serve as new handles for further chemical modification or directly enhance biological activity.
-
Glycosylation: Attaching sugar moieties, which can improve solubility, alter bioavailability, and modulate pharmacological properties.[9][10]
-
Methylation and Demethylation: Modifying the electronic and steric properties of the molecule.
-
Reduction and Oxidation: Altering the oxidation state of functional groups.
-
Ring Opening and Rearrangement: Creating entirely new molecular scaffolds.
This "microbial toolbox" allows for a rapid and efficient exploration of the structure-activity relationship (SAR) around a core pyrone scaffold.
1.3. A Sustainable and Cost-Effective Approach
In an era of increasing environmental consciousness, microbial transformation presents a compelling "green chemistry" alternative.[5][8] These reactions are typically carried out in aqueous media under mild conditions of temperature and pressure, significantly reducing the reliance on hazardous organic solvents and energy-intensive processes. Furthermore, the scalability of fermentation processes offers a potentially more cost-effective route to complex molecules compared to lengthy total syntheses.[6][7]
Section 2: The Microbial Universe – Selecting and Cultivating Your Biocatalysts
The success of a microbial transformation experiment hinges on the selection of the right microorganism. The microbial world, particularly filamentous fungi and actinomycetes, is a rich and largely untapped reservoir of biocatalytic potential.[11][12][13]
2.1. Strategic Microbial Screening
A broad and diverse screening library is your greatest asset. This should ideally include:
-
Filamentous Fungi: Genera such as Aspergillus, Penicillium, Trichoderma, and Cunninghamella are well-documented for their versatile metabolic capabilities.[11][13][14] Fungi, in particular, are known for their production of P450 monooxygenases, enzymes that are adept at performing challenging hydroxylation reactions.
-
Actinomycetes: The genus Streptomyces is a prolific producer of secondary metabolites and the enzymes responsible for their biosynthesis.[9][10] They are known for a wide range of biotransformation reactions, including glycosylations.[9][10]
-
Bacteria and Yeasts: While often associated with simpler transformations, certain bacteria and yeasts can possess unique enzymatic activities that should not be overlooked.
The initial screening process involves incubating the parent pyrone compound with a large number of microbial cultures in parallel. The goal is to identify "hits"—cultures that modify the starting material.
2.2. Cultivation and Fermentation: A Practical Workflow
The following is a generalized, yet robust, protocol for the cultivation and fermentation stages of a microbial transformation experiment.
Experimental Protocol: Microbial Cultivation and Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a small amount of the desired microbial culture from a stock plate to a liquid medium (e.g., Potato Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).
-
Incubate the culture at an appropriate temperature (typically 25-30°C) with shaking (150-200 rpm) for 2-3 days to obtain a dense seed culture.
-
-
Preparative Fermentation:
-
In a larger flask, inoculate the production medium with the seed culture (typically a 5-10% v/v transfer).
-
Incubate under the same conditions for 24-48 hours to allow the microorganism to reach a healthy stage of growth.
-
-
Substrate Addition:
-
Dissolve the pyrone precursor in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Add the substrate solution to the microbial culture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid toxicity to the microorganism.
-
-
Transformation and Monitoring:
-
Continue the incubation, periodically withdrawing small aliquots of the culture broth.
-
Extract the aliquots with an organic solvent (e.g., ethyl acetate) and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of new, more polar spots/peaks, which are indicative of transformation products.
-
Table 1: Key Parameters for Microbial Fermentation
| Parameter | Typical Range | Rationale |
| Temperature | 25-37°C | Optimal growth and enzyme activity vary between microorganisms. |
| pH | 5.0-7.5 | Drastic pH changes can denature enzymes and inhibit microbial growth. |
| Agitation | 150-250 rpm | Ensures adequate aeration and nutrient distribution. |
| Substrate Conc. | 10-500 mg/L | High concentrations can be toxic to the microorganism. |
| Incubation Time | 2-14 days | Transformation kinetics vary widely. |
Section 3: The Discovery Phase – Isolation and Structural Elucidation of Novel Pyrones
Once the analytical monitoring indicates the formation of new compounds, the next critical phase is their isolation and structural characterization. This requires a systematic and often iterative approach.
3.1. Extraction and Chromatographic Purification
The goal of the extraction and purification process is to isolate the novel pyrone metabolites in a pure form, free from media components, the starting material, and other microbial byproducts.
Experimental Protocol: Extraction and Purification
-
Harvesting and Extraction:
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Extract the microbial biomass separately, as some metabolites may be intracellular.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to a primary separation step, such as column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Monitor the fractions by TLC or HPLC.
-
Combine fractions containing the compounds of interest and subject them to further rounds of purification, often using preparative HPLC, until the compounds are isolated in a pure form.
-
3.2. Spectroscopic Characterization: Unveiling the Molecular Architecture
The definitive identification of a novel compound relies on a suite of spectroscopic techniques.[15][16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and, therefore, the molecular formula of the new compound.[15] The fragmentation pattern in MS/MS experiments can provide valuable clues about the compound's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.[15] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of the proton and carbon skeleton, revealing the precise location of any modifications made by the microorganism.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyls, carbonyls, and double bonds, which are characteristic of pyrones.[18] UV-Vis spectroscopy provides information about the chromophore of the molecule.
Table 2: Spectroscopic Data for a Hypothetical Pyrone Transformation
| Compound | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Precursor Pyrone | C₁₀H₁₀O₃ | 7.2 (d), 6.1 (d), 3.8 (s) | 165.2 (C=O), 145.1 (C), 110.5 (CH), 55.8 (OCH₃) |
| Transformed Pyrone | C₁₀H₁₀O₄ | 7.1 (s), 6.0 (s), 3.8 (s) | 165.0 (C=O), 148.3 (C-OH), 110.2 (CH), 55.9 (OCH₃) |
Section 4: Visualizing the Workflow and Underlying Principles
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.
Diagram 1: Overall Workflow for Discovery of Novel Pyrones via Microbial Transformation
Caption: A streamlined workflow for the discovery of novel pyrones.
Diagram 2: The "Lead Expansion" Concept
Caption: Microbial transformation as a tool for lead expansion.
Section 5: Case Study – Biotransformation of an Isoflavone to a Pyrone Glycoside
A compelling example of microbial prowess is the transformation of isoflavones by Streptomyces species.[9][10] In one study, an Indonesian Streptomyces sp. was found to not only produce a novel benzyl-α-pyrone metabolite but also to glycosylate isoflavone aglycones like daidzein and genistein.[9] This demonstrates the dual capacity of a single microorganism to both synthesize a pyrone de novo and to modify a related precursor. The study found that the resulting isoflavone glycosides actually promoted the growth of the Streptomyces strain, suggesting a fascinating symbiotic relationship and a potential avenue for optimizing yields by supplementing the culture media.[9][10]
Conclusion and Future Outlook
The era of relying solely on traditional methods for the discovery of novel pyrone compounds is drawing to a close. Microbial transformation has emerged as a sophisticated, efficient, and sustainable platform for generating chemical diversity that is directly relevant to drug discovery. By embracing the principles and protocols outlined in this guide, researchers can move beyond simply finding what nature has already made, and instead, begin to guide the creative chemical power of the microbial world. The future of pyrone-based drug development will undoubtedly be shaped by those who can successfully forge a partnership between the chemist's intuition and the microbe's enzymatic artistry.
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An In-depth Technical Guide to 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Microbial Metabolite of Yangonin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Styryl-2-Pyrone
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a unique styryl-2-pyrone that has emerged from the microbial metabolism of Yangonin, a major psychoactive kavalactone found in the kava plant (Piper methysticum)[1]. This technical guide provides a comprehensive overview of this compound, from its origins and chemical identity to its potential, yet largely unexplored, biological significance. While direct research on this specific metabolite is limited, this guide will synthesize available data on its parent compound and related styryl-2-pyrones to offer insights for future research and drug discovery initiatives.
Styryl-2-pyrones are a class of naturally occurring lactones that have garnered significant attention for their diverse and potent biological activities. These compounds, frequently isolated from plants of the Goniothalamus genus, are known to exhibit a range of effects including anti-cancer, anti-inflammatory, and antimicrobial properties[]. The structural novelty of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, arising from the microbial biotransformation of a well-known kavalactone, positions it as a compound of interest for further pharmacological investigation.
Chemical Identity and Physicochemical Properties
Final confirmation of the structure of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone was achieved through detailed spectroscopic analysis, as reported in the primary literature[1].
| Property | Value | Reference |
| IUPAC Name | 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | [1] |
| CAS Number | 149947-22-8 | |
| Molecular Formula | C17H18O7 | [1] |
| Molecular Weight | 334.32 g/mol | [1] |
| Class | Styryl-2-pyrone | [] |
| Origin | Microbial metabolite of Yangonin | [1] |
Genesis: Microbial Biotransformation of Yangonin
The discovery of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a direct result of investigating the metabolic fate of Yangonin in microbial systems. The process of microbial biotransformation is a powerful tool in drug discovery, often yielding novel derivatives with potentially enhanced or unique biological activities compared to the parent compound.
In the seminal study, Yangonin was subjected to fermentation with the fungus Cunninghamella elegans. This biotransformation resulted in the hydroxylation and subsequent modification of the parent kavalactone, leading to the isolation and characterization of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone[1].
Experimental Protocol: Microbial Transformation of Yangonin
The following is a generalized protocol based on typical microbial transformation studies:
-
Cultivation of Microorganism: A culture of Cunninghamella elegans is initiated in a suitable nutrient broth and incubated until a sufficient cell mass is achieved.
-
Introduction of Substrate: A solution of Yangonin is added to the microbial culture.
-
Fermentation: The culture is incubated for a defined period, allowing the microbial enzymes to metabolize the Yangonin.
-
Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to purify the individual metabolites.
-
Structural Elucidation: The structure of the purified metabolite, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, is determined using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
Predicted Biological Activities and Therapeutic Potential: An Extrapolation from Related Compounds
Direct biological studies on 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone are not yet available in the scientific literature. However, by examining the known activities of its parent compound, Yangonin, and the broader class of styryl-2-pyrones, we can infer its potential pharmacological profile and suggest avenues for future investigation.
From the Parent Compound: Yangonin
Yangonin itself exhibits a range of biological effects, including:
-
Anxiolytic and Sedative Properties: Like other kavalactones, Yangonin contributes to the calming and relaxing effects of kava[3].
-
Anti-inflammatory Activity: Kavalactones are known to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and suppression of the NF-κB pathway[4].
-
Anticancer Potential: Some studies have indicated that kavalactones can induce autophagy and sensitize cancer cells to chemotherapy[5].
-
Hepatotoxicity Concerns: It is important to note that the parent compound, Yangonin, has been shown to induce apoptosis in human hepatocytes in vitro, raising potential concerns about its safety profile[6]. The hydroxylation seen in the metabolite could potentially alter this toxicity, a critical area for future study.
From the Styryl-2-Pyrone Class
The styryl-2-pyrone scaffold is a recognized pharmacophore with a variety of documented biological activities:
-
Cytotoxicity against Cancer Cell Lines: Many natural and synthetic styryl-2-pyrones have demonstrated potent cytotoxic effects against a range of cancer cells.
-
Antimicrobial and Antifungal Activity: This class of compounds has also shown promise in combating various microbial and fungal pathogens.
-
Antioxidant Properties: The phenolic nature of many styryl-2-pyrones contributes to their antioxidant potential.
The introduction of dihydroxy and methoxy groups to the styryl moiety of Yangonin during microbial metabolism could significantly impact its biological activity. Hydroxylation can alter a compound's solubility, receptor binding affinity, and metabolic stability, potentially leading to enhanced therapeutic effects or a modified safety profile.
Future Directions and Research Opportunities
The lack of direct biological data on 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone presents a clear opportunity for novel research. Key areas for future investigation include:
-
Chemical Synthesis: Development of a synthetic route to produce larger quantities of the compound for extensive biological screening.
-
Pharmacological Profiling: A comprehensive evaluation of its activity across a range of biological targets, including but not limited to:
-
Anticancer assays: Screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Anti-inflammatory assays: Investigating its ability to modulate key inflammatory pathways (e.g., COX, LOX, NF-κB).
-
Antimicrobial and antifungal assays: Testing its efficacy against a spectrum of clinically relevant pathogens.
-
Neuropharmacological assays: Assessing its potential to modulate central nervous system targets, given the psychoactive nature of its parent compound.
-
-
Toxicology Studies: In vitro and in vivo studies to determine its safety profile, with a particular focus on hepatotoxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the dihydroxy and methoxy functionalities to its biological activity.
Conclusion
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone represents an intriguing new molecule at the intersection of natural product chemistry and biotechnology. As a microbial metabolite of the well-known kavalactone Yangonin, it inherits a rich pharmacological lineage while possessing unique structural modifications that warrant dedicated investigation. While its own biological activities remain to be elucidated, the extensive research on its parent compound and the broader class of styryl-2-pyrones provides a strong rationale for its potential as a lead compound in various therapeutic areas, particularly oncology and inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide future research into this promising, yet understudied, natural product derivative.
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"4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone" potential therapeutic targets
An In-depth Technical Guide to the Potential Therapeutic Targets of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Authored by: A Senior Application Scientist
Publication Date: January 3, 2026
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a hydroxylated microbial metabolite of the kavalactone Yangonin.[1] Given the limited direct research on this specific metabolite, this document synthesizes the extensive pharmacological data of its parent compound, Yangonin, and other structurally related kavalactones found in the Kava plant (Piper methysticum) to extrapolate and propose its likely mechanisms of action and therapeutic potential. The guide delves into the intricate interactions of kavalactones with key signaling pathways implicated in cancer, neurodegenerative disorders, and inflammatory diseases, including the NF-κB, STAT3, and mTOR pathways. Detailed experimental protocols are provided to facilitate further investigation into these potential therapeutic avenues. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic utility of this novel natural product derivative.
Introduction: Unveiling a Novel Kavalactone Metabolite
The Kava plant (Piper methysticum) has a long history of traditional use in the Pacific Islands for its anxiolytic and sedative properties.[2][3] These effects are attributed to a class of compounds known as kavalactones (or kavapyrones), which constitute 3-20% of the kava root extract.[4][5] Six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—are responsible for approximately 96% of the plant's pharmacological activity.[2][4]
This guide focuses on 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone , a hydroxylated microbial metabolite of Yangonin.[1] While direct pharmacological studies on this specific metabolite are scarce, its structural relationship to Yangonin provides a strong foundation for predicting its biological activities and potential therapeutic targets. Yangonin itself is a well-characterized kavalactone with a range of biological effects, including neuroprotective, anxiolytic, and anticancer properties.[6][7]
This document will therefore leverage the extensive knowledge of Yangonin and other kavalactones to build a scientifically-grounded framework for investigating the therapeutic potential of its dihydroxylated metabolite. The central hypothesis is that the addition of hydroxyl groups to the styryl moiety of Yangonin may alter its pharmacokinetic profile and target engagement, potentially leading to enhanced efficacy or novel therapeutic applications.
The Kavalactone Core: A Privileged Scaffold for CNS and Anticancer Activity
Kavalactones share a common α-pyrone (specifically, a δ-valerolactone) ring structure with various substitutions that dictate their specific pharmacological profiles.[4][8] These lipophilic compounds readily cross the blood-brain barrier, a critical feature for their activity within the central nervous system (CNS).[4] The diverse biological activities of kavalactones stem from their ability to modulate a wide array of molecular targets.
Established Mechanisms of Action of Major Kavalactones
A substantial body of research has elucidated the molecular targets of the six major kavalactones, providing a roadmap for understanding the potential activities of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
| Kavalactone | Primary Therapeutic Targets and Mechanisms | Key References |
| Yangonin | - Cannabinoid Receptor 1 (CB1) agonist- mTOR pathway inhibitor- GABA-A receptor modulator- Monoamine Oxidase B (MAO-B) inhibitor | [2][6][7][9] |
| Kavain | - GABA-A receptor potentiator- Voltage-gated sodium and calcium channel blocker- Norepinephrine reuptake inhibitor | [2][10][11] |
| Methysticin | - GABA-A receptor positive modulator- CYP1A1 inducer | [2][12] |
| Dihydrokavain | - GABA-A receptor potentiator | [2] |
| Dihydromethysticin | - GABA-A receptor potentiator | [2] |
| Desmethoxyyangonin | - Dopamine reuptake inhibitor | [2] |
Potential Therapeutic Targets of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Based on the established pharmacology of its parent compound, Yangonin, and other kavalactones, several key signaling pathways emerge as high-priority therapeutic targets for its dihydroxylated metabolite.
The NF-κB Signaling Pathway: A Nexus for Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[13] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[13][14] Several kavalactones have been shown to inhibit the NF-κB signaling cascade.[5][15] For instance, kava extracts have been demonstrated to inhibit the activation of NF-κB, which may contribute to their cancer-preventive effects.[5]
Causality of Experimental Choice: The structural similarity of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone to other NF-κB-inhibiting kavalactones makes this pathway a logical and compelling target for investigation. The presence of catechol-like dihydroxy groups on the styryl ring could potentially enhance its antioxidant and anti-inflammatory properties, further suggesting a role in NF-κB modulation.
dot
Caption: Potential Inhibition of the STAT3 Pathway.
The mTOR Signaling Pathway: A Master Regulator of Cell Growth and Metabolism
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival. [7]Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. Yangonin has been shown to induce autophagy in bladder cancer cells through the inhibition of the mTOR pathway. [7] Causality of Experimental Choice: The established activity of the parent compound, Yangonin, as an mTOR inhibitor makes this pathway a highly probable target for its dihydroxylated metabolite. The structural modifications may influence the potency and selectivity of mTOR inhibition.
dot
Caption: Potential Inhibition of the mTOR Pathway.
Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a series of well-defined experimental protocols are essential.
Protocol 1: Assessing NF-κB Inhibition
Objective: To determine if the Yangonin metabolite inhibits NF-κB activation in a relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line with constitutively active NF-κB).
Methodology:
-
Cell Culture and Treatment: Culture cells to 80% confluency. Pre-treat with varying concentrations of the Yangonin metabolite for 1-2 hours.
-
Stimulation: Induce NF-κB activation with an appropriate stimulus (e.g., lipopolysaccharide [LPS] for macrophages, or TNF-α for cancer cells) for 30-60 minutes.
-
Nuclear Extraction: Isolate nuclear and cytoplasmic fractions using a commercial kit.
-
Western Blot Analysis:
-
Probe cytoplasmic extracts with antibodies against IκBα and phospho-IκBα to assess degradation.
-
Probe nuclear extracts with an antibody against the p65 subunit of NF-κB to measure nuclear translocation.
-
Use appropriate loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
-
Reporter Gene Assay: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Measure luciferase activity after treatment and stimulation to quantify NF-κB transcriptional activity.
Self-Validation: The protocol incorporates multiple readouts (IκBα degradation, p65 translocation, and reporter gene activity) to provide a comprehensive and internally consistent assessment of NF-κB inhibition.
Protocol 2: Evaluating STAT3 Pathway Modulation
Objective: To investigate the inhibitory effect of the Yangonin metabolite on the STAT3 signaling pathway in a cancer cell line with high basal STAT3 activity (e.g., MDA-MB-231 breast cancer cells).
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the Yangonin metabolite for various time points and concentrations.
-
Whole-Cell Lysate Preparation: Lyse cells and collect whole-cell extracts.
-
Western Blot Analysis:
-
Probe lysates with antibodies against total STAT3, phospho-STAT3 (Tyr705), and upstream kinases like JAK2 and phospho-JAK2.
-
Analyze the expression of downstream STAT3 target genes such as Bcl-xL, Cyclin D1, and Survivin.
-
Use a loading control like GAPDH.
-
-
Immunofluorescence Microscopy: Treat cells grown on coverslips, fix, and stain with an antibody against STAT3. Visualize the subcellular localization of STAT3 to assess nuclear translocation.
-
Electrophoretic Mobility Shift Assay (EMSA): Use a labeled DNA probe containing a STAT3 binding site to determine the effect of the compound on STAT3-DNA binding activity in nuclear extracts.
Self-Validation: This protocol employs a multi-pronged approach, examining STAT3 phosphorylation, nuclear translocation, DNA binding, and downstream target gene expression to robustly validate any observed inhibitory effects.
Protocol 3: Determining mTOR Pathway Inhibition
Objective: To ascertain if the Yangonin metabolite inhibits the mTOR signaling cascade in a relevant cell model (e.g., PC-3 prostate cancer cells).
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the Yangonin metabolite.
-
Western Blot Analysis:
-
Prepare whole-cell lysates and probe with antibodies against key mTOR pathway components: total and phospho-mTOR (Ser2448), total and phospho-Akt (Ser473), total and phospho-S6K1 (Thr389), and total and phospho-4E-BP1 (Thr37/46).
-
-
Autophagy Assay:
-
Monitor the conversion of LC3-I to LC3-II by Western blot, a hallmark of autophagosome formation.
-
Use fluorescence microscopy to visualize the formation of GFP-LC3 puncta in transfected cells.
-
-
Cell Proliferation Assay: Perform an MTT or similar assay to correlate mTOR inhibition with a functional outcome on cell viability.
Self-Validation: The protocol links the molecular effects on mTOR signaling (phosphorylation of downstream targets) to a key cellular process regulated by this pathway (autophagy and proliferation), providing a functional validation of the mechanism.
Concluding Remarks and Future Directions
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone represents a promising, yet underexplored, natural product derivative with significant therapeutic potential. Based on the well-documented activities of its parent compound, Yangonin, and other kavalactones, the NF-κB, STAT3, and mTOR signaling pathways are proposed as primary targets for its pharmacological effects. The dihydroxylated styryl moiety may confer unique properties, including altered potency, selectivity, and pharmacokinetic characteristics, which warrant thorough investigation.
The experimental protocols outlined in this guide provide a robust framework for validating these hypothesized targets and elucidating the precise mechanisms of action. Future research should also focus on in vivo studies in relevant animal models of cancer, neuroinflammation, and other diseases to translate these in vitro findings into potential clinical applications. Furthermore, medicinal chemistry efforts to synthesize analogs of this metabolite could lead to the development of novel and highly potent therapeutic agents.
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Lee, M. J., & Lee, Y. C. (2015). Neuroprotective properties of kavalactones. Journal of Experimental & Molecular Medicine, 47(8), e182. [Link]
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Chua, H. C., Christensen, E. T., Hoestgaard-Jensen, K., Hartiadi, L. Y., Ramzan, I., Jensen, A. A., ... & Absalom, N. L. (2016). Kavain, the major constituent of the anxiolytic kava extract, potentiates GABAA receptors: functional characteristics and molecular mechanism. PloS one, 11(6), e0157700. [Link]
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Soares, R. B., D'arc Felicio, V., da Silva, M. M., de Cássia da Silveira e Sá, R., & Ferreira-Marques, M. M. (2021). An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava. Molecules, 26(16), 4998. [Link]
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Li, X., Bu, H., Liu, J., Li, C., & Zhang, T. (2011). Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1. Journal of natural products, 74(12), 2548–2553. [Link]
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Bian, T., Zhang, L., Wang, Q., Li, P., Liu, R., & Liu, Z. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). Molecules, 26(16), 5035. [Link]
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Johnson, T. E., & Lu, J. (2011). Kava, a Tonic for Relieving the Irrational Development of Natural Preventive Agents. Cancer prevention research (Philadelphia, Pa.), 4(1), 10–13. [Link]
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Di Pardo, A., & Amico, E. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International journal of molecular sciences, 24(18), 14317. [Link]
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Zou, S., Tong, Q., Liu, B., Huang, W., Tian, Y., & Fu, X. (2020). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Critical reviews in food science and nutrition, 60(16), 2806–2825. [Link]
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Wikipedia. (n.d.). Yangonin. Retrieved January 3, 2026, from [Link]
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da Silva, F. C., de Souza, M. C. B., & Ferreira, V. F. (2009). Synthesis of Novel Kavain-like Derivatives and Evaluation of their Cytotoxic Activity. Journal of the Brazilian Chemical Society, 20, 1486-1493. [Link]
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Gurley, B. J., Swain, A., Hubbard, M. A., Williams, D. K., Barone, G., Hartsfield, F., ... & Tong, Y. (2020). Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers. Planta medica, 86(18), 1333–1341. [Link]
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de Oliveira, A. M., de Morais, S. M., de Oliveira, T. R., de Sousa, T. S., & de Almeida, J. G. L. (2021). Piper methysticum G. Forst (Piperaceae) in the central nervous system: phytochemistry, pharmacology and mechanism of action. Research, Society and Development, 10(12), e216101220479-e216101220479. [Link]
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Sarris, J., LaPorte, E., & Schweitzer, I. (2011). Neurocognitive effects of kava (Piper methysticum): a systematic review. Human psychopharmacology, 26(2), 102–111. [Link]
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Zi, X., & Liu, H. (2015). Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway. International journal of oncology, 47(5), 1778–1786. [Link]
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Jackson, M., Kates, S. A., & Lankin, D. C. (1999). A novel (6S)-4,6-dimethyldodeca-2E,4E-dienoyl ester of phomalactone and related alpha-pyrone esters from a Phomopsis sp. with cytokine production inhibitory activity. The Journal of antibiotics, 52(10), 862–872. [Link]
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NSW Health. (2021). Kava (Kavalactones). Retrieved January 3, 2026, from [Link]
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Cleveland Clinic. (2023, February 8). When It Comes to Kava, ‘Natural’ Doesn’t Mean Safe. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Yangonin, one of the kavalactones isolated from Piper methysticum G. Forst, acts through cannabinoid 1 (CB1) receptors to induce an intrathecal anti-hyperalgesia. Retrieved January 3, 2026, from [Link]
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University of Florida Health. (2024, September 18). Research Snapshot: Genetics may predict benefits of kava in reducing lung cancer risk. Retrieved January 3, 2026, from [Link]
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Wikipedia. (n.d.). Methysticin. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Neuroprotective properties of kavalactone. Retrieved January 3, 2026, from [Link]
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Rogova, T. V., & Shchekotikhin, A. E. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8056. [Link]
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Botany Farms. (2024, October 18). Everything You Need to Know About Yangonin: Benefits, Uses, Side Effects and More. Retrieved January 3, 2026, from [Link]
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Memorial Sloan Kettering Cancer Center. (2022, February 9). Kava. Retrieved January 3, 2026, from [Link]
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Wang, Y., Zhang, Y., & Chen, Y. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 9(4), e94031. [Link]
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Frank, D. A. (2007). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular medicine (Cambridge, Mass.), 13(3-4), 115–123. [Link]
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Wang, J., & Deng, L. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6362–6363. [Link]
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Song, H., Wang, R., Wang, S., & Lin, J. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current medicinal chemistry, 14(6), 637–646. [Link]
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Goldstein, D. M., Soth, M., Gabriel, T., Dewdney, N., Kuglstatter, A., Arzeno, H., ... & Zecic, H. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of medicinal chemistry, 54(7), 2255–2265. [Link]
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Villa-Ruano, N., Pacheco-Hernández, Y., & Becerra-Martínez, E. (2021). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 26(16), 4997. [Link]
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Zhang, X., & Li, G. (2023). Synthesis of Chiral Tricyclic Pyrone Molecules via Palladium(0)-Catalyzed Displacement Reactions of Chiral Tricyclic Pyrone Acetate With Azide or Amine. ACS omega, 8(20), 17878–17885. [Link]
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Zhang, X., Yue, S., Li, Y., & Liu, F. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(15), 3749. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for a proposed semi-synthetic route to obtain 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. The target compound is a microbial metabolite of Yangonin, a major kavalactone found in the kava plant (Piper methysticum)[1][2]. Styrylpyrones, as a class, exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties, making them attractive scaffolds for drug discovery[3][4]. The proposed synthesis commences with the readily available precursor Yangonin and focuses on a key stereoselective dihydroxylation of the styryl double bond. This document outlines the scientific rationale, a step-by-step protocol, and methods for purification and characterization.
Introduction: The Scientific Rationale
The target molecule, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, is a derivative of Yangonin characterized by the saturation of the styryl double bond with the introduction of two hydroxyl groups. This dihydroxylation significantly alters the molecule's polarity and conformational flexibility, which can in turn modulate its biological activity.
Given that the target compound is a microbial metabolite of Yangonin, a semi-synthetic approach starting from Yangonin is a logical and efficient strategy. The core of this proposed synthesis is the dihydroxylation of the alkene in the styryl moiety of Yangonin. To achieve stereocontrol, which is often crucial for biological activity, the Sharpless Asymmetric Dihydroxylation is the method of choice[2][5]. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver vicinal diols with high enantioselectivity[6]. The choice of the chiral ligand (either from AD-mix-α or AD-mix-β) dictates the stereochemical outcome of the dihydroxylation[7].
It is important to note that the name "4,12-Dimethoxy..." as found in the literature for the metabolite may use a non-standard numbering system. Yangonin itself is 4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethen-1-yl]-2H-pyran-2-one[3]. The "12-methoxy" in the metabolite's name likely refers to the methoxy group on the phenyl ring. For the purpose of this protocol, we will proceed with Yangonin as the starting material to synthesize its dihydroxylated derivative.
Proposed Synthetic Workflow
The proposed semi-synthesis involves a single key transformation: the asymmetric dihydroxylation of the styryl double bond of Yangonin.
Caption: Proposed semi-synthetic route from Yangonin.
Experimental Protocol: A Step-by-Step Guide
This protocol is a proposed method and should be optimized for best results.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Yangonin | ≥98% | Biosynth[8] |
| AD-mix-α or AD-mix-β | Sigma-Aldrich | |
| tert-Butanol (t-BuOH) | Anhydrous | Fisher Scientific |
| Water | Deionized | In-house |
| Sodium Sulfite (Na₂SO₃) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | HPLC Grade | Merck |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Procedure: Sharpless Asymmetric Dihydroxylation of Yangonin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Yangonin (1.0 g, 3.87 mmol) in a 1:1 mixture of tert-butanol and water (40 mL). Stir the mixture at room temperature until the Yangonin is fully dissolved.
-
Addition of AD-mix: To the stirred solution, add AD-mix-β (for one enantiomer) or AD-mix-α (for the other enantiomer) (approximately 5.4 g, 1.4 g per gram of alkene). Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone as a solid.
Characterization of the Final Product
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Disappearance of the vinyl protons from the styryl group of Yangonin. Appearance of new signals corresponding to the protons on the diol-bearing carbons. |
| ¹³C NMR | Disappearance of the sp² carbon signals of the styryl double bond. Appearance of new sp³ carbon signals in the diol region (typically 70-80 ppm). |
| Mass Spectrometry (HRMS) | The molecular ion peak should correspond to the exact mass of the dihydroxylated product (C₁₅H₁₆O₆). |
| FT-IR | Appearance of a broad O-H stretching band around 3400 cm⁻¹ indicating the presence of the hydroxyl groups. |
Safety Precautions
-
Osmium tetroxide, a component of AD-mix, is highly toxic and volatile. Handle AD-mix in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the semi-synthesis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone from Yangonin. The key transformation, a Sharpless Asymmetric Dihydroxylation, allows for the stereocontrolled introduction of the vicinal diol. The successful synthesis and characterization of this and related compounds will enable further investigation into their biological activities and potential as therapeutic agents.
References
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-
Wikipedia. (2023). Yangonin. [Link]
-
Heo, J., et al. (2021). Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. Frontiers in Microbiology, 12, 714335. [Link]
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Lee, I.-K., & Yun, B.-S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. The Journal of Antibiotics, 64(5), 349–359. [Link]
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Polleuxlab. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. [Link]
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MDPI. (2022). Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. Antioxidants, 11(5), 898. [Link]
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PubMed. (2010). Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties. Bioorganic & Medicinal Chemistry Letters, 20(18), 5459-5461. [Link]
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National Institute of Environmental Health Sciences. (n.d.). Nomination Background: Kava kava extract. [Link]
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Williams College. (n.d.). Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. [Link]
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National Center for Biotechnology Information. (1991). Microbial hydroxylation of quinoline in contaminated groundwater: evidence for incorporation of the oxygen atom of water. Applied and Environmental Microbiology, 57(11), 3367–3370. [Link]
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National Center for Biotechnology Information. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4992. [Link]
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Protocol for the Microbial Transformation of Yangonin: A Tool for Drug Metabolism Studies and Derivative Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Yangonin is a prominent psychoactive kavalactone found in the kava plant (Piper methysticum), known for its anxiolytic and analgesic properties.[1][2] Microbial transformation serves as a powerful and efficient biotechnological tool that mimics mammalian metabolism, enabling the production of novel derivatives and the prediction of metabolic pathways.[3][4] This application note provides a comprehensive, step-by-step protocol for the biotransformation of yangonin using fungal cultures. The guide covers microbial strain selection and cultivation, substrate preparation, fermentation, metabolite extraction, and analytical characterization. The methodologies detailed herein are designed to be a robust starting point for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the metabolic fate of yangonin and generate novel bioactive compounds.
Introduction: The Rationale for Biotransformation
The study of how xenobiotics, such as natural products, are metabolized in the body is a cornerstone of drug development. Fungal microorganisms, particularly those from the genera Aspergillus and Cunninghamella, are widely used as in vitro models for mammalian metabolism.[5][6] This is due to their sophisticated enzymatic systems, including cytochrome P450 monooxygenases, which are functionally analogous to those found in the human liver.[4][7]
By employing these microorganisms, researchers can achieve several key objectives:
-
Predictive Metabolism: Generate metabolites that are likely to be formed in humans, providing early insights into the drug's metabolic profile.
-
Synthesis of Novel Derivatives: Produce structurally modified compounds that may exhibit enhanced bioactivity, improved solubility, or reduced toxicity compared to the parent molecule. Microbial reactions such as hydroxylation, O-demethylation, and glycosylation are often difficult to achieve with regioselectivity and stereoselectivity through conventional chemical synthesis.[8][9]
-
Sustainable Chemistry: Utilize whole-cell biocatalysts in aqueous media under mild conditions, aligning with the principles of green chemistry.[3]
Previous studies have demonstrated that the microbial transformation of yangonin can yield hydroxylated derivatives, highlighting the potential of this approach for creating new chemical entities.[10] This protocol provides the foundational workflow to systematically investigate these transformations.
Experimental Workflow Overview
The entire process, from culture preparation to final analysis, follows a logical sequence. The workflow is designed to ensure reproducibility and clear differentiation between the parent compound, microbial byproducts, and the desired transformation products.
Figure 1: General workflow for the microbial transformation of yangonin.
Materials and Reagents
Proper preparation and sterilization of all materials are critical for the success of the biotransformation experiment.
| Category | Item | Specifications |
| Microorganisms | Aspergillus niger (e.g., ATCC 16404) | Lyophilized or on agar slant |
| Cunninghamella elegans (e.g., ATCC 9245) | Lyophilized or on agar slant | |
| Culture Media | Potato Dextrose Broth (PDB) or Agar (PDA) | For fungal growth |
| Sabouraud Dextrose Broth (SDB) or Agar (SDA) | Alternative rich medium | |
| Chemicals | Yangonin | >98% purity |
| Dimethyl sulfoxide (DMSO) | ACS grade, sterile-filtered | |
| Ethyl acetate | HPLC grade | |
| Methanol, Acetonitrile | HPLC or LC-MS grade | |
| Water | Deionized or Milli-Q | |
| Equipment | Shaking incubator | Temperature and speed controlled |
| Autoclave | For sterilization | |
| Laminar flow hood | For sterile manipulations | |
| Centrifuge & appropriate tubes | For harvesting biomass | |
| Rotary evaporator | For solvent removal | |
| Analytical Instruments | HPLC-UV/DAD, LC-MS, NMR |
Detailed Experimental Protocol
This protocol is optimized for a screening-scale experiment in 250 mL Erlenmeyer flasks containing 50 mL of medium. It can be scaled up for preparative purposes.
Part A: Microbial Culture and Biotransformation
-
Media Preparation and Sterilization:
-
Prepare the chosen liquid medium (e.g., Potato Dextrose Broth) according to the manufacturer's instructions.
-
Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.
-
Plug the flasks with sterile cotton or foam stoppers.
-
Autoclave at 121°C for 20 minutes and allow to cool to room temperature.
-
-
Stage I Culture (Seed Culture):
-
In a laminar flow hood, inoculate one flask of sterile medium with the selected fungus from a stock culture (agar slant or plate).
-
Incubate this seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours until healthy mycelial growth (pellets or dispersed) is observed.[11]
-
-
Stage II Culture (Transformation Culture):
-
Prepare a set of flasks for the main experiment. This must include:
-
Transformation Flasks: For the actual experiment.
-
Microbial Control: To check for metabolites produced by the fungus itself.
-
Substrate Control: To check for abiotic degradation of yangonin in the medium.
-
-
Inoculate the transformation and microbial control flasks with 2-5 mL of the Stage I seed culture. The substrate control flask remains un-inoculated.
-
Incubate all flasks at 25-28°C, 150-200 rpm for 24-48 hours. This allows the fungus to establish sufficient biomass before the introduction of the substrate.
-
-
Substrate Preparation and Addition:
-
Prepare a stock solution of yangonin at 10 mg/mL in sterile-filtered DMSO.
-
Add 250 µL of the yangonin stock solution to the Transformation Flasks and the Substrate Control flask (final concentration ~50 µg/mL).
-
Add 250 µL of sterile DMSO to the Microbial Control flask.
-
-
Incubation and Monitoring:
-
Continue incubation under the same conditions for 7-14 days. The optimal transformation time varies, so it is advisable to perform time-course sampling (e.g., aseptically removing 1 mL aliquots every 48 hours) to monitor the disappearance of the parent compound and the appearance of new products via HPLC.
-
Part B: Extraction of Metabolites
-
Harvesting:
-
After the incubation period, separate the fungal biomass (mycelia) from the culture broth by vacuum filtration or centrifugation (e.g., 4000 x g for 15 minutes).
-
-
Broth Extraction:
-
Transfer the supernatant (culture broth) to a separatory funnel.
-
Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction.
-
Pool the ethyl acetate layers.
-
-
Mycelial Extraction (for intracellular metabolites):
-
The fungal biomass should not be discarded, as metabolites can be retained within the cells.
-
Homogenize the mycelia in methanol or acetone, sonicate for 15-30 minutes, and then filter to separate the cell debris. Repeat this process twice.
-
Combine the methanol/acetone extracts.
-
-
Concentration:
-
Combine the broth and mycelial extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
-
Process the extracts from all three experimental conditions (Transformation, Microbial Control, Substrate Control) in the same manner.
-
Part C: Analysis and Characterization
-
Comparative Screening (HPLC-UV/DAD):
-
Dissolve the crude extracts in a small, known volume of methanol.
-
Analyze the samples using HPLC. A reversed-phase C18 column is typically suitable.[12][13] A gradient elution using water (often with 0.1% formic acid) and acetonitrile or methanol is common.[14]
-
Monitor at multiple wavelengths, as yangonin has a strong absorbance around 350 nm, while its metabolites may have different chromophores.
-
Interpretation: Compare the chromatograms. New peaks present only in the transformation extract (and absent in both control extracts) are potential metabolites.
-
-
Identification and Elucidation (LC-MS and NMR):
-
LC-MS: Analyze the extracts to determine the molecular weights of the potential metabolites.[15][16] A mass increase of 16 Da relative to yangonin (m/z 259.09 for [M+H]⁺) suggests hydroxylation, while a decrease of 14 Da suggests O-demethylation.
-
Purification: For definitive structural analysis, the metabolites must be purified from the crude extract using techniques like preparative HPLC or column chromatography.[17][18]
-
NMR Spectroscopy: After purification, acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC) spectra to determine the exact chemical structure of each metabolite, including the precise location of any new functional groups.[19][20][21]
-
Expected Results
Based on published literature, the primary biotransformation reaction for yangonin is hydroxylation.[10] The analysis should aim to confirm these findings and identify any novel metabolites.
| Parent Compound | Putative Metabolite | Molecular Formula Change | Mass Change (Da) | Expected Reaction |
| Yangonin | Hydroxy-yangonin | + O | + 16 | Hydroxylation |
| Yangonin | Dihydroxy-yangonin | + 2O | + 32 | Dihydroxylation |
| Yangonin | Demethyl-yangonin | - CH₂ | - 14 | O-Demethylation |
A study by Kim et al. (2010) identified three hydroxylated metabolites of yangonin from a microbial metabolism study, providing a valuable reference for expected outcomes.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Transformation | 1. Microorganism is inactive or non-viable.2. Substrate is toxic to the microorganism.3. Inappropriate culture conditions (pH, temp). | 1. Use a fresh, actively growing culture.2. Lower the initial substrate concentration; use fed-batch addition.3. Optimize incubation parameters based on the specific strain's requirements. |
| Low Metabolite Yield | 1. Suboptimal incubation time.2. Inefficient extraction solvent or procedure.3. Metabolite is unstable or further metabolized. | 1. Perform a time-course study to find the peak accumulation time.2. Try a different solvent (e.g., dichloromethane); ensure pH adjustment of broth before extraction.3. Harvest earlier; check for stability in the substrate control. |
| Complex Chromatogram | 1. Fungus produces many endogenous compounds.2. Non-specific enzymatic activity. | 1. Carefully compare with the microbial control to exclude fungal byproducts.2. Alter culture media composition (e.g., nitrogen/carbon source) to modulate enzyme expression. |
Conclusion
This protocol provides a robust and scientifically grounded framework for investigating the microbial transformation of yangonin. By meticulously following these steps and employing appropriate analytical controls, researchers can successfully generate, isolate, and identify novel metabolites. This approach not only serves as an effective model for predicting mammalian drug metabolism but also opens avenues for the discovery of new kavalactone derivatives with potentially superior pharmacological profiles, contributing significantly to the fields of natural product chemistry and drug development.
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Application Notes and Protocols for the Extraction and Purification of Hydroxylated Kavalactones
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Hydroxylated Kavalactones
Kava (Piper methysticum), a plant native to the South Pacific islands, has a long history of traditional use in beverages for its sedative and anxiolytic properties.[1] The primary psychoactive compounds responsible for these effects are a class of lactone compounds known as kavalactones.[1][2] There are 18 identified kavalactones, with six major ones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—comprising about 96% of the plant's pharmacologically active constituents.[1][3]
Hydroxylated metabolites of these primary kavalactones are of significant interest to the scientific and pharmaceutical communities. These compounds, formed in the liver by cytochrome P450 enzymes, may exhibit unique biological activities and play a crucial role in the overall pharmacological and toxicological profile of kava extracts.[3][4] Understanding the extraction and purification of these hydroxylated derivatives is paramount for advancing research into their therapeutic potential for conditions such as anxiety, pain, and other neurological disorders.[1][]
This guide provides a comprehensive overview of advanced methodologies for the extraction and purification of hydroxylated kavalactones, designed to equip researchers with the technical knowledge to obtain high-purity compounds for further investigation.
Section 1: Advanced Extraction Methodologies for Kavalactones
The initial extraction of kavalactones from the kava root is a critical first step that significantly influences the final yield and purity of the target hydroxylated compounds. While traditional methods have relied on organic solvents, modern techniques offer greater efficiency, selectivity, and safety.[1]
Supercritical Fluid Extraction (SFE) with CO₂: A Green and Tunable Approach
Supercritical Fluid Extraction using carbon dioxide (SFE-CO₂) has emerged as a superior method for producing high-purity kavalactone extracts.[1][6] This "green" technology utilizes non-toxic and non-flammable CO₂ as a solvent.[1] By precisely manipulating temperature and pressure, the solvating power of CO₂ can be tailored to selectively extract specific compounds, resulting in a clean extract free from residual solvents.[1]
Causality Behind Experimental Choices: The non-polar nature of most kavalactones makes them highly soluble in supercritical CO₂.[6] The tunability of SFE-CO₂ allows for fractional extraction, potentially enriching for specific kavalactones which can then be hydroxylated in subsequent steps or isolating naturally occurring hydroxylated metabolites. A patent for kava extraction suggests that pressures of at least 500 bar and temperatures between 45°C and 65°C can yield extracts with over 70% kavalactone concentration.[7]
Experimental Workflow: Supercritical Fluid Extraction (SFE)
Caption: Workflow for Supercritical Fluid Extraction of Kavalactones.
Ultrasound-Assisted Extraction (UAE): Enhancing Efficiency with Cavitation
Ultrasound-assisted extraction is a highly efficient method for releasing kavalactones from the kava root matrix.[8] This technique utilizes high-intensity sound waves to create acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances solvent penetration.[9]
Causality Behind Experimental Choices: UAE can be performed at lower temperatures, which is crucial for preventing the thermal degradation of sensitive kavalactones.[8][10] The process is also significantly faster than traditional maceration or percolation methods.[9][10] Studies have shown that acetone is a highly effective solvent for ultrasonic extraction of kavalactones, though aqueous ethanol is also a viable, less harsh alternative.[8][11]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 5 g of finely ground kava root and place it in a 250 mL beaker.
-
Solvent Addition: Add 200 mL of acetone to the beaker.
-
Sonication: Immerse the probe of a high-intensity ultrasonic processor into the slurry. Sonicate for 30 minutes, ensuring the temperature does not exceed 40°C. A cooling water bath can be used for temperature control.
-
Filtration: After sonication, filter the mixture through a Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude kavalactone extract.
Table 1: Comparison of Kavalactone Extraction Methods
| Extraction Method | Typical Solvents | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Carbon Dioxide (CO₂) | High purity, no solvent residue, tunable selectivity.[1][6] | High initial equipment cost.[12] |
| Ultrasound-Assisted Extraction (UAE) | Acetone, Ethanol, Water | Fast, efficient, operates at low temperatures.[8][9] | Potential for localized heating if not controlled. |
| Soxhlet Extraction | Ethanol, Acetone | Thorough extraction. | Time-consuming, potential for thermal degradation of compounds.[13] |
| Maceration | Ethanol, Water | Simple, low equipment cost. | Less efficient, requires longer extraction times. |
Section 2: Purification Strategies for Isolating Hydroxylated Kavalactones
Following the initial extraction, the crude extract contains a complex mixture of kavalactones, flavokavains, and other plant metabolites.[14][15] Purification is essential to isolate the hydroxylated kavalactones of interest.
Column Chromatography: The Workhorse of Purification
Column chromatography is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.[14][16] For kavalactones, silica gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents.[17]
Causality Behind Experimental Choices: The polarity of kavalactones varies depending on their specific structure. Hydroxylated kavalactones are more polar than their parent compounds. By using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, it is possible to sequentially elute the different kavalactones, with the more polar hydroxylated compounds eluting later.
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification of Kavalactones.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Isolation
For obtaining highly purified individual hydroxylated kavalactones, preparative HPLC is the method of choice.[12] This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, allowing for very fine separations.
Causality Behind Experimental Choices: Reversed-phase columns (e.g., C18) are typically used for kavalactone separation.[12][18] A mobile phase consisting of a mixture of water, methanol, and acetonitrile is commonly employed.[12][18] The high resolving power of HPLC allows for the separation of closely related isomers and hydroxylated metabolites that may not be separable by standard column chromatography.
Experimental Protocol: Preparative HPLC for Hydroxylated Kavalactones
-
Sample Preparation: Dissolve the partially purified kavalactone fraction (from column chromatography) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water, methanol, and acetonitrile. A typical starting point is a 60:20:20 (v/v/v) mixture of water:methanol:acetonitrile.[19]
-
Flow Rate: Dependent on column dimensions, typically 5-20 mL/min.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated hydroxylated kavalactones.
Section 3: Analytical Characterization and Quantification
Accurate identification and quantification of the purified hydroxylated kavalactones are essential for subsequent biological assays and drug development studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of kavalactones.[20][21] A validated method using a C18 column with gradient separation can achieve the separation of six major kavalactones and three flavokavains in under 10 minutes.[20][21]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of novel or unknown hydroxylated kavalactones, LC-MS is indispensable. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and structural information.[14][16]
Table 2: Typical HPLC Parameters for Kavalactone Analysis
| Parameter | Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Provides good separation of kavalactones.[20][22] |
| Mobile Phase | Gradient of water, methanol, and acetonitrile with 0.1% acetic acid | Allows for the elution of compounds with a wide range of polarities.[12] |
| Flow Rate | 0.5 - 1.0 mL/min | Optimal for analytical columns to achieve good peak resolution.[19][22] |
| Column Temperature | 30-40°C | Improves peak shape and reduces viscosity.[12][19] |
| Detection Wavelength | 240 nm and 355 nm | Optimal for detecting kavalactones and flavokavains, respectively.[20] |
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the successful extraction and purification of hydroxylated kavalactones. As research into the therapeutic potential of these compounds continues, the development of even more efficient and selective purification techniques will be crucial. The combination of advanced extraction methods like SFE-CO₂ with high-resolution purification techniques such as preparative HPLC will enable the isolation of these compounds in the quantities and purities required for comprehensive preclinical and clinical investigations.
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- 13. researchgate.net [researchgate.net]
- 14. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. US20030181515A1 - Methods of using kavalactone compositions - Google Patents [patents.google.com]
- 18. Simultaneous quantitation of kavalactones in kava dry extracts: comparison of multi-standards and single standard validation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Kavalactone Content and Profile of Fiji Kava Sold on the Local Market [mdpi.com]
- 20. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. This compound is a hydroxylated microbial metabolite of Yangonin, a styryl-lactone found in the kava plant (Piper methysticum)[1][2]. As the study of metabolites is critical in drug development for understanding pharmacokinetics and safety profiles, a reliable analytical method is essential. This guide provides a comprehensive protocol using reversed-phase chromatography with UV detection, designed for researchers, analytical scientists, and quality control professionals. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance[3].
Introduction and Scientific Rationale
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a polyketide characterized by a 2-pyrone heterocyclic core and a substituted styryl side chain[4]. The presence of two methoxy groups and two phenolic hydroxyl groups imparts a moderate to high degree of polarity to the molecule. The analysis of such polar compounds can be challenging in reversed-phase HPLC, often suffering from poor retention on traditional C18 stationary phases[5][6].
Principle of the Method: This method employs reversed-phase HPLC, a technique that separates molecules based on their hydrophobicity[7]. The stationary phase is a non-polar, octadecyl-silane (C18) bonded silica, while the mobile phase is a more polar mixture of acidified water and an organic solvent (acetonitrile). The analyte, being moderately polar, will have a balanced interaction between the stationary and mobile phases. Less polar impurities will be retained longer on the column, while more polar impurities will elute earlier. The addition of a small percentage of acid (formic acid) to the mobile phase is crucial; it ensures a consistent, low pH to suppress the ionization of the phenolic hydroxyl groups on the analyte and any residual, acidic silanol groups on the silica support. This results in sharper, more symmetrical peaks and reproducible retention times[8]. A Photodiode Array (PDA) or variable wavelength UV detector is used for quantification, leveraging the chromophoric nature of the conjugated pyrone and styryl systems.
Materials and Equipment
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™, OpenLab).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator bath for mobile phase degassing.
-
0.22 µm or 0.45 µm membrane filters for solvent and sample filtration.
Chemicals and Reagents
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone reference standard (Purity ≥95%).
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (LC-MS grade, ≥99%).
Recommended HPLC Column
The choice of a stationary phase is critical for retaining polar analytes. A modern, high-purity silica C18 column with high surface area and polar end-capping is recommended to enhance retention and improve peak shape[9].
-
Column: Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent.
-
Dimensions: 4.6 x 150 mm.
-
Particle Size: 3.5 µm or 5 µm.
Experimental Protocol: Step-by-Step Methodology
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water.
-
Procedure: Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator bath.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Procedure: Filter through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Diluent: 50:50 (v/v) Methanol:Water.
-
Procedure: Mix equal volumes of HPLC-grade methanol and water. This composition is chosen to ensure the solubility of the analyte while being compatible with the initial mobile phase conditions.
-
-
Standard Stock Solution (1000 µg/mL):
-
Procedure: Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix well. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard and Calibration Solutions:
-
Procedure: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Procedure: Dissolve the sample matrix (e.g., formulation, reaction mixture) in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Vortex or sonicate to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis[10].
-
Chromatographic Conditions
All quantitative parameters should be summarized in a clear, accessible table.
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for compounds of this polarity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified mobile phase improves peak shape; Acetonitrile offers good UV transparency and elution strength. |
| Gradient Program | 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B (Re-equilibration) | A gradient is used to ensure elution of the target analyte with good peak shape while also eluting any less polar impurities in a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detection | 265 nm (or λmax determined by PDA) | The conjugated system of the pyrone and styryl groups is expected to have strong UV absorbance. A PDA detector should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Run Time | 20 minutes | Includes elution and column re-equilibration. |
HPLC Analysis Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final data reporting.
Sources
- 1. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Polleuxlab [polleuxlab.com]
- 2. amsbio.com [amsbio.com]
- 3. database.ich.org [database.ich.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Protocol for the Precise Quantification of Pyrone Metabolites in Biological Matrices
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of pyrone metabolites. Pyrone scaffolds are integral to numerous natural products and pharmacologically active compounds, making their quantification essential in drug metabolism, pharmacokinetics (DMPK), and metabolomics studies. This protocol provides a comprehensive workflow, from sample preparation using protein precipitation to optimized chromatographic separation and detection via Multiple Reaction Monitoring (MRM). The methodology is designed to be a self-validating system, incorporating best practices for accuracy, precision, and reproducibility in line with regulatory expectations. We explain the causality behind key experimental choices, ensuring researchers can adapt and troubleshoot the method effectively.
Introduction and Scientific Principle
The 2-pyrone and 4-pyrone ring systems are privileged structures in medicinal chemistry and natural products, exhibiting a wide range of biological activities. Understanding the metabolic fate and concentration of these compounds in biological systems is paramount for evaluating drug efficacy, toxicity, and overall pharmacokinetic profiles.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[1] This method leverages the chromatographic separation of analytes from complex matrix components before their detection by the mass spectrometer.[2][3] The protocol herein employs a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, a targeted approach that provides superior selectivity and quantitative accuracy.[4] In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is then monitored in the third quadrupole (Q3).[5] This precursor-product ion transition is a unique signature for the analyte, minimizing interferences from other co-eluting compounds.[2]
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: LC-MS grade formic acid (FA), ammonium acetate.
-
Standards: Analytical grade reference standards for the target pyrone metabolite(s) and a corresponding stable isotope-labeled internal standard (SIL-IS).
-
Equipment:
-
Vortex mixer
-
Refrigerated centrifuge (capable of >12,000 x g)
-
Pipettes and appropriate tips
-
1.5 mL or 2 mL polypropylene microcentrifuge tubes
-
LC autosampler vials with inserts
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
The foundation of accurate quantification is the proper preparation of calibration standards and quality control (QC) samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the pyrone metabolite reference standard and the SIL-Internal Standard (IS). Dissolve each in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C or -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 ACN:water to create a series of working standard solutions. These will be used to spike into the blank matrix to create the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the primary IS stock solution to a final concentration of 100 ng/mL in 50:50 ACN:water. The optimal concentration should be determined during method development but should yield a consistent and strong signal.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike the working standard solutions into a blank biological matrix (e.g., drug-free plasma, urine, or cell lysate) to create a calibration curve with 7-9 concentration levels.
-
Independently prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing high-abundance proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.[7] Cold solvent enhances the precipitation efficiency.
-
Aliquot Sample: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of cold (-20°C) acetonitrile containing the internal standard (e.g., 100 ng/mL). The use of an IS is critical to correct for variability during sample preparation and instrument analysis.[8][9] A stable isotope-labeled internal standard is the preferred choice as it co-elutes and has nearly identical ionization behavior to the analyte.[10]
-
Precipitate Proteins: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to an LC autosampler vial. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific pyrone metabolite and instrumentation used.
Liquid Chromatography (LC) Conditions
Reversed-phase chromatography is a versatile choice for separating a wide range of metabolites.[11] A C18 stationary phase provides excellent retention for moderately polar to non-polar compounds like many pyrone derivatives.[12]
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation for a wide range of metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidifier improves peak shape and promotes protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Injection Volume | 5 µL | Can be adjusted based on analyte sensitivity and system carryover. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more stable retention times. |
| Gradient | See Table 2 below | A gradient is used to effectively elute analytes with varying polarities. |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Conditions
Parameters must be optimized by infusing a pure standard of the analyte. Electrospray ionization (ESI) is a soft ionization technique well-suited for metabolites.[6]
Table 3: General MS Source Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive or Negative | Dependent on the analyte's ability to gain a proton (positive) or lose one (negative). |
| Capillary Voltage | 3.5 kV | Optimizes the electric field for efficient ion formation. |
| Source Temperature | 150 °C | Assists in the desolvation process.[13] |
| Desolvation Temp. | 500 °C | Crucial for evaporating solvent from the ESI droplets.[13] |
| Desolvation Gas Flow | 1000 L/hr | High flow of nitrogen gas to aid in desolvation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
Table 4: Example MRM Transitions for a Hypothetical Pyrone Metabolite (Note: These must be empirically determined for each specific analyte)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pyrone Analyte | 215.1 | 119.1 (Quantifier) | 20 | 50 |
| Pyrone Analyte | 215.1 | 83.1 (Qualifier) | 35 | 50 |
| SIL-IS | 221.1 | 125.1 (Quantifier) | 20 | 50 |
Data Analysis and Quantification
-
Peak Integration: Use the instrument's quantitative analysis software (e.g., Agilent MassHunter, Waters QuanLynx) to integrate the chromatographic peaks for the analyte and the IS.[14][15]
-
Calibration Curve Construction: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot this ratio against the known concentration of each standard.
-
Linear Regression: Apply a linear regression model to the calibration curve data, typically with a 1/x or 1/x² weighting to ensure accuracy at the lower end of the curve. The curve should have a coefficient of determination (r²) ≥ 0.99.[16]
-
Quantify Unknowns: Calculate the peak area ratio for the unknown samples and use the regression equation from the calibration curve to determine their concentrations.
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability.[17] Validation should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[18][19]
Table 5: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. | Ensures the signal is from the analyte, not the matrix.[20] |
| Linearity | r² ≥ 0.99 over the desired concentration range. | Confirms a proportional response to concentration. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[16][21] | Ensures the method is both correct (accurate) and repeatable (precise). |
| Matrix Effect | Analyte response in post-extraction spiked samples should be consistent across different matrix lots. | Assesses the impact of the biological matrix on ionization.[13] |
| Recovery | The analyte response in pre-extraction spiked samples compared to post-extraction spiked samples. Should be consistent. | Measures the efficiency of the sample extraction process.[15][22] |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw cycles, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of pyrone metabolites using LC-MS/MS. By explaining the rationale behind each step—from sample preparation to data analysis—and adhering to the principles of bioanalytical method validation, this guide serves as a robust starting point for researchers in drug development and metabolomics. The described workflow is designed for high sensitivity, specificity, and reliability, enabling confident quantification of pyrone compounds in complex biological matrices.
References
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Large-scale analysis of targeted metabolomics data from heterogeneous biological samples provides insights into metabolite dynamics. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
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Al-Sanea, M. M., & Abdel-Megied, A. M. (2022). Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. ResearchGate. Retrieved January 3, 2026, from [Link]
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Trivedi, V., et al. (2009). Development and validation of a liquid chromatography-mass spectrometry assay for the determination of pyronaridine in human urine. PubMed. Retrieved January 3, 2026, from [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). PMC. Retrieved January 3, 2026, from [Link]
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Simultaneous determination of dipyrone metabolites in rat hypothalamus, cerebrospinal fluid and plasma samples by LC-MS/MS. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]
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Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2020). PubMed Central. Retrieved January 3, 2026, from [Link]
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UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. (2021). Frontiers. Retrieved January 3, 2026, from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). ACS Publications. Retrieved January 3, 2026, from [Link]
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How to validate a bioanalytical LC-MS/MS method for PK studies? (2024). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
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MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved January 3, 2026, from [Link]
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Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. Retrieved January 3, 2026, from [Link]
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MRM transitions and MS/MS parameters for the analytes under investigation (UPLC-MS/MS analysis). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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List of MRM transitions for each of the detected metabolites. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Multiple reaction monitoring (MRM) transitions and compound-specific MS parameters. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Simultaneous determination of dipyrone metabolites in rat hypothalamus, cerebrospinal fluid and plasma samples by LC-MS/MS. (n.d.). Bioanalysis Zone. Retrieved January 3, 2026, from [Link]
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LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (n.d.). Shimadzu. Retrieved January 3, 2026, from [Link]
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Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 3, 2026, from [Link]
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A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
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A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. Retrieved January 3, 2026, from [Link]
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Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved January 3, 2026, from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. Retrieved January 3, 2026, from [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 3, 2026, from [Link]
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Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2014). PubMed Central. Retrieved January 3, 2026, from [Link]
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Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. (2024). YouTube. Retrieved January 3, 2026, from [Link]
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Importance of MS Selectivity and Chromatographic Separation in LC-MS/MS-Based Methods When Investigating Pharmaceutical Metabolites in Water. Dipyrone as a Case of Study. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]
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An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. (2022). MDPI. Retrieved January 3, 2026, from [Link]
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Acquisition methods utilized to collect MRM transitions for a twelve... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. (2023). NIH. Retrieved January 3, 2026, from [Link]
-
How to quantify 200 metabolites with one LC-MS/MS method? (2021). YouTube. Retrieved January 3, 2026, from [Link]
-
Importance of MS selectivity and chromatographic separation in LC-MS/MS-based methods when investigating pharmaceutical metabolites in water. Dipyrone as a case of study. (2012). PubMed. Retrieved January 3, 2026, from [Link]
-
Development of complementary CE-MS methods for speciation analysis of pyrithione-based antifouling agents. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
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HPLC Separation of Acetaminophen, Caffeine and Pyrilamine maleate. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
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Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. (2021). YouTube. Retrieved January 3, 2026, from [Link]
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Mass spectrometric strategies to improve the identification of Pt(II)-modification sites on peptides and proteins. (2012). PubMed. Retrieved January 3, 2026, from [Link]
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Application Notes & Protocols: In Vitro Bioassays for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Introduction: Profiling a Novel Styrylpyrone
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a polyphenol belonging to the styrylpyrone class. This structural class is prevalent in medicinal fungi, such as those from the Phellinus and Inonotus genera, and is associated with a wide spectrum of biological activities.[1][2][3] These activities include antioxidant, anti-inflammatory, cytotoxic, and anti-viral effects.[1][3] The subject molecule, characterized by a dimethoxy-pyrone core linked to a dihydroxy-dihydrostyryl moiety, shares features with other bioactive styrylpyrones like hispidin and hypholomine B.[4][5] The presence of the vicinal dihydroxyl group (catechol-like structure) on the styryl ring strongly suggests a potential for potent free-radical scavenging and antioxidant activity.[4]
This document provides a comprehensive guide to a tiered in vitro testing strategy designed to characterize the bioactivity of this compound. The protocols herein are foundational and serve as a starting point for a more extensive investigation. We will cover essential compound handling, cytotoxicity assessment, antioxidant capacity evaluation, and a specific enzyme inhibition assay for anti-inflammatory potential.
Compound Handling and Stock Solution Preparation
Accurate and reproducible in vitro results begin with proper compound handling and preparation. Styrylpyrones, as polyphenols, can be sensitive to light, pH, and oxidative degradation.
2.1 Materials
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
2.2 Protocol: Preparation of a 10 mM Master Stock Solution
The objective is to create a concentrated stock solution in a solvent that ensures complete dissolution and stability, which can then be diluted into aqueous media for bioassays.[6][7]
-
Determine Molecular Weight (MW): First, calculate the precise MW of the compound (C₁₉H₁₈O₆).
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-2 mg) using an analytical balance.
-
Solubilization: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Causality: DMSO is a versatile solvent for many organic molecules and is miscible with aqueous culture media. However, the final DMSO concentration in assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
-
Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting & Storage: Aliquot the master stock into smaller volumes in sterile, light-protecting (amber) microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Tier 1: Foundational Cytotoxicity Assessment (MTT Assay)
Before evaluating specific bioactivities, it is crucial to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[10]
3.1 Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT Cell Viability Assay.
3.2 Step-by-Step Protocol
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from your 10 mM stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Exposure: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in living cells will convert the MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[11]
3.3 Data Analysis & Presentation
| Concentration (µM) | Absorbance (570 nm) Rep 1 | Absorbance (570 nm) Rep 2 | Absorbance (570 nm) Rep 3 | Mean Absorbance | % Viability |
| Vehicle Control | 0.852 | 0.861 | 0.849 | 0.854 | 100.0% |
| 1 | 0.845 | 0.855 | 0.839 | 0.846 | 99.1% |
| 10 | 0.812 | 0.825 | 0.819 | 0.819 | 95.9% |
| 50 | 0.654 | 0.668 | 0.661 | 0.661 | 77.4% |
| 100 | 0.431 | 0.425 | 0.439 | 0.432 | 50.6% |
| 200 | 0.215 | 0.221 | 0.218 | 0.218 | 25.5% |
-
Calculation: % Viability = (Mean Absorbance of Sample / Mean Absorbance of Vehicle Control) * 100.
-
The results can be used to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Antioxidant Capacity Assessment
The dihydroxy-styryl moiety suggests strong antioxidant potential. We will use two complementary and widely adopted assays: DPPH and ABTS radical scavenging.[12]
4.1 Principle: Radical Scavenging Assays
Caption: Mechanism of DPPH and ABTS Radical Scavenging.
4.2 Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, measured as a decrease in absorbance at ~517 nm.[12]
-
Reagent Preparation: Prepare a ~60 µM DPPH working solution in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Reaction Initiation: Add 100 µL of the DPPH working solution to each well.[12]
-
Controls:
-
Negative Control: 100 µL Methanol + 100 µL DPPH solution.
-
Blank: 100 µL Methanol + 100 µL Methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
4.3 Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color measured at ~734 nm.[12] This assay is advantageous as it is soluble in both aqueous and organic solvents and the longer wavelength reduces interference from colored compounds.[12]
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS salt with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Setup: In a 96-well plate, add 10 µL of the test compound dilutions.
-
Reaction Initiation: Add 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
4.4 Data Analysis for Antioxidant Assays
| Concentration (µg/mL) | % Inhibition (DPPH) | % Inhibition (ABTS) |
| Positive Control (Trolox) | (IC₅₀ value) | (IC₅₀ value) |
| 5 | 15.2% | 20.5% |
| 10 | 30.1% | 41.2% |
| 25 | 58.9% | 75.6% |
| 50 | 89.4% | 95.1% |
-
Calculation: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100.
-
Calculate the IC₅₀ value (concentration required to scavenge 50% of the radicals) for both assays.
Tier 3: Specific Target-Based Anti-Inflammatory Assay (COX-2 Inhibition)
To investigate anti-inflammatory potential, a cell-free enzymatic assay targeting Cyclooxygenase-2 (COX-2) is highly informative. COX-2 is an enzyme responsible for the formation of pro-inflammatory mediators called prostanoids.[14] Selective inhibition of COX-2 is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs).[15]
5.1 Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical) that measure the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzyme, via a fluorescent probe.[14]
-
Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid substrate, human recombinant COX-2 enzyme) according to the manufacturer's instructions. Keep the enzyme on ice.[14]
-
Inhibitor Preparation: Prepare a 10X working solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control in the COX Assay Buffer.[14]
-
Assay Plate Setup: Add reagents to a 96-well plate:
-
Sample Wells: 10 µL of diluted test inhibitor.
-
Positive Control Wells: 10 µL of diluted Celecoxib.
-
Enzyme Control Wells: 10 µL of Assay Buffer.
-
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme for the number of assays to be performed. Add 80 µL of this mix to each well.
-
Reaction Initiation: Using a multichannel pipette, add 10 µL of the Arachidonic Acid substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with excitation at ~535 nm and emission at ~587 nm.[14]
5.2 Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for all wells.
-
Calculate % Inhibition: % Inhibition = [ (Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl ] * 100.
-
Determine IC₅₀: Plot the % inhibition versus the test compound concentration to determine the IC₅₀ value. This provides a quantitative measure of the compound's potency as a COX-2 inhibitor.[15]
Conclusion and Future Directions
This guide outlines a logical, tiered approach to the initial in vitro characterization of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. By first establishing a non-toxic concentration range, subsequent antioxidant and anti-inflammatory assays can be interpreted with confidence. The data generated from these protocols will provide a strong foundation for understanding the compound's biological potential and will guide further, more complex investigations, such as cell-based inflammation models, pathway analysis, and in vivo studies.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ProQuest. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. Retrieved from [Link]
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Microbe Online. (2022). Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. Retrieved from [Link]
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PubMed. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. Retrieved from [Link]
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Bio-protocol. (2019). Antioxidant Activity Assays. Retrieved from [Link]
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Bio-protocol. (2020). In- vitro anti-oxidant assays. Retrieved from [Link]
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ResearchGate. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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Department of Horticultural Science, North Carolina State University. (n.d.). Basic Laboratory Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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PubMed. (2010). Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties. Retrieved from [Link]
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ResearchGate. (2021). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
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Microbial Metabolite. (n.d.). 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Retrieved from [Link]
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Journal of Advanced Pharmacy Education & Research. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Retrieved from [Link]
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JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
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Polleuxlab. (n.d.). 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Retrieved from [Link]
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The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]
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Scintila. (n.d.). 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Retrieved from [Link]
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Cell-based assays for styrylpyrone cytotoxicity
Application Notes & Protocols
Topic: High-Throughput and Mechanistic Cell-Based Assays for Evaluating Styrylpyrone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals in oncology, natural products, and toxicology.
Senior Application Scientist: Dr. Gemini
Introduction: The Therapeutic Potential and Cytotoxic Mechanisms of Styrylpyrones
Styrylpyrones are a class of naturally occurring phenolic compounds predominantly isolated from plants of the Goniothalamus genus and various medicinal fungi like Phellinus and Inonotus species.[1][2][3][4][5] These compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[3][5][6][7] The investigation of styrylpyrones as potential chemotherapeutic agents is an active area of research, with studies indicating they can induce cell death through mechanisms such as apoptosis, cell cycle arrest, and the generation of oxidative stress.[1][7][8][9][10]
Effective drug discovery requires a systematic approach to first identify cytotoxic activity and then to elucidate the underlying mechanism of action.[11][12][13] This guide provides a multi-tiered strategy for evaluating styrylpyrone cytotoxicity. We begin with robust, high-throughput primary screening assays to determine overall toxicity (Tier 1) and then progress to more complex, targeted assays to unravel the specific biochemical pathways leading to cell death (Tier 2). The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility.
Tier 1: Primary Screening for Cytotoxicity and Viability
The initial goal is to determine whether a styrylpyrone derivative exhibits cytotoxic activity and to quantify its potency, typically by calculating the half-maximal inhibitory concentration (IC50). The following assays measure distinct cellular parameters—metabolic activity, membrane integrity, and lysosomal function—providing a comprehensive initial assessment.
Workflow for Primary Cytotoxicity Screening
Caption: General workflow for primary screening of styrylpyrone cytotoxicity.
MTT Assay: Assessing Mitochondrial Metabolic Activity
Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form insoluble purple formazan crystals.[15] This conversion only occurs in metabolically active cells, making the amount of formazan produced directly proportional to the number of viable cells.[14] The crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.
Detailed Protocol
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare a 2X serial dilution of the styrylpyrone compound in serum-free medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically ≤0.5%.
-
Aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution to each well.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of solvent (e.g., DMSO) as the test compounds.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Description |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. |
| Endpoint | Colorimetric (Absorbance at ~570 nm). |
| Pros | High-throughput, inexpensive, well-established. |
| Cons | Endpoint assay; can be affected by compounds that alter cellular redox state. |
Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity
Principle of the Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[18] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[18][19] The LDH assay quantifies this released enzyme by measuring its activity through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH.[18] A catalyst then transfers a hydrogen from NADH to a tetrazolium salt, forming a colored formazan product that can be measured spectrophotometrically.[18] The amount of color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[18]
Detailed Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare the 96-well plate with cells, controls, and serial dilutions of the styrylpyrone compound.
-
Establish Controls for Lysis:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).
-
Maximum LDH Release: A separate set of vehicle-treated cells to which a lysis buffer (provided in commercial kits, e.g., Triton X-100) is added 45 minutes before measurement. This represents 100% cytotoxicity.
-
-
Sample Collection: After the incubation period, carefully transfer a small aliquot (e.g., 2-10 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.[20] This is a key advantage, as the original plate with cells can be used for other assays.[20]
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer’s instructions (typically contains the substrate, cofactor, and dye).
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding the provided stop solution. Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Plot % Cytotoxicity against the logarithm of the compound concentration to determine the IC50 value.
-
| Parameter | Description |
| Principle | Measurement of a cytosolic enzyme released from membrane-compromised cells.[21] |
| Endpoint | Colorimetric (Absorbance at ~490 nm) or bioluminescent.[20] |
| Pros | Allows for kinetic analysis by sampling supernatant over time; non-destructive to remaining cells.[20] |
| Cons | Does not distinguish between apoptosis and necrosis.[22] |
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
Principle of the Assay The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of viable, healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[23][24] Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates in lysosomes, where the proton gradient allows it to become charged and be retained.[23] Toxicants that cause damage to the cell surface or lysosomal membrane lead to a decreased uptake and binding of the dye.[23] The amount of dye retained by the cells is therefore directly proportional to the number of viable cells in the culture.[25]
Detailed Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Preparation of Neutral Red Medium: Prepare a 33 µg/mL working solution of Neutral Red in pre-warmed, serum-free culture medium on the day of use.[23]
-
Dye Incubation:
-
After the treatment period, remove the medium containing the styrylpyrone compound.
-
Add 100 µL of the Neutral Red medium to each well.
-
Incubate the plate for 2-3 hours at 37°C, 5% CO₂.
-
-
Dye Removal and Cell Washing:
-
Carefully aspirate the Neutral Red medium.
-
Gently wash the cells with 150 µL of pre-warmed PBS to remove any unincorporated dye.[26]
-
-
Dye Extraction (Destain):
-
Prepare a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid).[26]
-
Add 150 µL of the destain solution to each well.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes to fully extract the dye and ensure a homogenous solution. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value, as described for the MTT assay.
| Parameter | Description |
| Principle | Uptake and accumulation of a supravital dye in the lysosomes of viable cells.[24] |
| Endpoint | Colorimetric (Absorbance at ~540 nm). |
| Pros | Highly sensitive, simple, and provides reproducible results.[25] |
| Cons | Can be affected by compounds that alter lysosomal pH. |
Tier 2: Elucidating the Mechanism of Cell Death
Once a styrylpyrone is confirmed as a cytotoxic "hit," the next critical step is to understand how it kills cancer cells. Many styrylpyrones are known to induce apoptosis (programmed cell death) and/or generate reactive oxygen species (ROS).[1][8][27]
Apoptosis and the Intrinsic Pathway
Apoptosis is a controlled cellular process mediated by a family of proteases called caspases.[28] Studies on styrylpyrone derivatives (SPDs) have shown they can induce the intrinsic apoptotic pathway.[1][9] This pathway is initiated by intracellular stress and involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[8] This releases cytochrome c into the cytosol, which triggers the activation of initiator caspase-9 and subsequently the executioner caspases-3 and -7, culminating in cell death.[1][9][29]
Caption: The intrinsic apoptosis pathway often induced by styrylpyrones.
Caspase-3/7 Activity Assay: Detecting Apoptosis
Principle of the Assay Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[1] Assays to detect their activity provide direct evidence of apoptosis. These assays typically use a specific four-amino acid peptide substrate, DEVD, which is recognized and cleaved by active caspase-3 and -7.[30] This peptide is conjugated to a reporter molecule—either a fluorophore (like AMC) or a substrate for luciferase (aminoluciferin).[29][31] When the caspase is active, it cleaves the DEVD peptide, releasing the reporter and generating a fluorescent or luminescent signal that is proportional to the amount of active caspase-3/7.[30][31]
Detailed Protocol (Luminescent/Fluorometric)
-
Cell Seeding and Treatment: Seed cells in an opaque-walled (for luminescence) or black-walled (for fluorescence) 96-well plate. Treat with the styrylpyrone at its IC50 and 2X IC50 concentrations, alongside vehicle and positive controls (e.g., staurosporine). Incubate for a relevant period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the caspase assay reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of the caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (from cell-free wells).
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Signal_Treated / Signal_VehicleControl)
-
-
A significant increase in signal indicates the induction of apoptosis.
-
| Parameter | Description |
| Principle | Enzymatic cleavage of a specific substrate (DEVD) by activated executioner caspases-3 and -7.[30][32] |
| Endpoint | Luminescence or Fluorescence. |
| Pros | Highly sensitive and specific for apoptosis; simple "add-mix-measure" protocol.[31] |
| Cons | Requires specialized plate reader; timing is crucial as caspase activation is transient. |
Reactive Oxygen Species (ROS) Detection Assay
Principle of the Assay Reactive oxygen species (ROS) are highly reactive molecules like hydrogen peroxide (H₂O₂) and superoxide anion (O₂⁻) that are byproducts of cellular metabolism.[33] An excess of ROS leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[33][34] The most common method for measuring intracellular ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[33][35] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected.[35] The fluorescence intensity is directly proportional to the level of intracellular ROS.[35]
Detailed Protocol
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash cells once with warm PBS.
-
Add medium containing 5-10 µM H₂DCFDA to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.[35]
-
-
Compound Treatment:
-
Remove the H₂DCFDA solution and wash the cells gently with PBS.
-
Add medium containing the styrylpyrone compound at various concentrations.
-
Controls: Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ or Pyocyanin).
-
-
Fluorescence Measurement:
-
Measure fluorescence immediately at time zero and then at various time points (e.g., every 30 minutes for 2-4 hours) using a fluorescence plate reader.
-
Use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[35]
-
-
Data Analysis:
-
Subtract the background fluorescence (from cells not loaded with dye).
-
Plot the change in fluorescence intensity over time for each treatment.
-
Calculate the fold increase in ROS production compared to the vehicle control at a specific time point.
-
| Parameter | Description |
| Principle | Oxidation of a non-fluorescent probe (H₂DCF) to a fluorescent product (DCF) by intracellular ROS.[35] |
| Endpoint | Fluorescence (Ex/Em: ~495/529 nm). |
| Pros | Allows for real-time kinetic measurement of ROS production; relatively simple procedure.[35] |
| Cons | Probe can be prone to auto-oxidation; can be sensitive to light. |
References
-
Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc.[Link]
-
Lee, A. T., Azimahtol, H. L., & Tan, A. N. (2003). Styrylpyrone derivative (SPD) induces apoptosis in a caspase-7-dependent manner in the human breast cancer cell line MCF-7. Cancer Cell International.[Link]
-
Inayat-Hussain, S. H., et al. (2003). Styrylpyrone derivative induces apoptosis through the up-regulation of Bax in the human breast cancer cell line MCF-7. Journal of Biochemistry and Molecular Biology.[Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program.[Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Lee, A. T., Azimahtol, H. L., & Tan, A. N. (2003). Styrylpyrone Derivative (SPD) Induces Apoptosis in a caspase-7-dependent Manner in the Human Breast Cancer Cell Line MCF-7. PubMed.[Link]
-
Caspase Activity Assay. Creative Bioarray.[Link]
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Cellular reactive oxygen species (ROS) assay strategy. AntBio.[Link]
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Application Notes & Protocols: A Guide to Screening Pyrone Derivatives for Anti-inflammatory Activity
Introduction: The Therapeutic Promise of Pyrone Scaffolds in Inflammation
Pyrone-containing compounds, a diverse class of heterocyclic organic molecules, are ubiquitously found in nature and have garnered significant attention in medicinal chemistry.[1][2] Their unique structural motifs serve as a versatile scaffold for the development of novel therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anti-inflammatory potential of pyrone derivatives. We will delve into the molecular underpinnings of inflammation, provide detailed protocols for robust in vitro and in vivo screening assays, and offer insights into the interpretation of results, thereby empowering the discovery of next-generation anti-inflammatory therapeutics.
The Molecular Landscape of Inflammation: Key Signaling Cascades
A thorough understanding of the molecular pathways driving inflammation is paramount for the rational design and screening of anti-inflammatory compounds. Two of the most pivotal signaling cascades in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7]
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The NF-κB family of transcription factors plays a central role in regulating the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[5] This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[8][9]
Caption: Canonical NF-κB Signaling Pathway.
The MAPK Signaling Pathway: A Multi-faceted Inflammatory Modulator
The MAPK pathways are a series of evolutionarily conserved kinase cascades that transduce extracellular signals into intracellular responses, regulating a wide range of cellular processes including inflammation, proliferation, and apoptosis.[6] In mammals, the three major MAPK subfamilies implicated in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as activator protein-1 (AP-1), which in turn upregulate the expression of pro-inflammatory mediators.
Caption: General MAPK Signaling Cascade.
In Vitro Screening Assays for Anti-inflammatory Activity
In vitro assays provide a rapid and cost-effective means for the initial screening of pyrone derivatives to identify promising lead compounds. These assays are typically performed in cell-based or cell-free systems and are designed to assess the ability of a compound to modulate specific inflammatory pathways or mediators.[10][11]
Protocol 1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator.[12][13] This assay measures the ability of pyrone derivatives to inhibit LPS-induced NO production in the murine macrophage cell line RAW 264.7. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Pyrone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Pre-treat the cells with various concentrations of the pyrone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[12][15]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10-15 minutes.[12]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Concurrently, assess cell viability using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.[12]
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the pyrone derivative relative to the LPS-stimulated control.
| Compound | Concentration (µM) | NO Production (µM) | % Inhibition | Cell Viability (%) |
| Control | - | 2.5 ± 0.3 | - | 100 |
| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0 | 98 ± 3 |
| Pyrone Derivative A | 10 | 30.2 ± 1.5 | 36.2 | 95 ± 4 |
| 25 | 15.7 ± 0.9 | 65.7 | 92 ± 5 | |
| 50 | 8.3 ± 0.6 | 81.9 | 88 ± 6 | |
| Positive Control (e.g., L-NAME) | 100 | 5.1 ± 0.4 | 88.9 | 97 ± 2 |
Protocol 2: Cyclooxygenase (COX) Enzyme Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes, which exist in two major isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][16] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and is upregulated during inflammation.[16] This assay determines the ability of pyrone derivatives to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Pyrone derivatives
-
Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
-
Assay kit for prostaglandin E2 (PGE2) detection (e.g., ELISA or LC-MS/MS-based)[17]
Procedure:
-
In a reaction tube, combine the COX reaction buffer, hematin, and L-epinephrine.[17]
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate briefly.[17]
-
Add the pyrone derivative at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[17]
-
Initiate the enzymatic reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes at 37°C).[18]
-
Stop the reaction (e.g., by adding a quenching solution like stannous chloride).[18]
-
Measure the amount of PGE2 produced using a suitable detection method.
Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrone Derivative B | 50.2 | 5.8 | 8.7 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | >100 | 0.05 | >2000 |
In Vivo Models for Assessing Anti-inflammatory Efficacy
In vivo models are essential for evaluating the therapeutic potential of lead compounds in a whole-organism context, providing insights into their efficacy, pharmacokinetics, and potential side effects.[10][19]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[20][21] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[21][22] The early phase (0-2.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins.[21]
Materials:
-
Rats or mice
-
Carrageenan (1% solution in sterile saline)
-
Pyrone derivatives (formulated for oral or intraperitoneal administration)
-
Positive control (e.g., indomethacin)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume or thickness of the right hind paw of each animal.[20]
-
Administer the pyrone derivative, vehicle control, or positive control to the respective animal groups via the desired route (e.g., oral gavage).[21]
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[20][21]
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20][23]
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle-treated control group.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Pyrone Derivative C | 25 | 0.52 ± 0.05 | 38.8 |
| 50 | 0.31 ± 0.04 | 63.5 | |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6 |
Conclusion: A Strategic Approach to Pyrone-Based Anti-inflammatory Drug Discovery
The systematic screening of pyrone derivatives for anti-inflammatory activity requires a multi-tiered approach, beginning with robust and high-throughput in vitro assays to identify initial hits. Promising candidates should then be further characterized for their mechanism of action, for instance, by investigating their effects on key signaling pathways like NF-κB and MAPK. Finally, the efficacy of the most promising compounds must be validated in relevant in vivo models of inflammation. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to navigate the exciting and challenging path of discovering and developing novel pyrone-based anti-inflammatory drugs that could ultimately address significant unmet medical needs.
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Application Notes & Protocols: Evaluating 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for Drug Discovery
Introduction: Unveiling the Potential of a Novel Styrylpyrone
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated microbial metabolite of Yangonin, a well-known kavalactone from Piper methysticum[1][2][3][4]. Structurally, it belongs to the styryl-lactone class of natural products. This class, particularly compounds isolated from the Goniothalamus genus, has garnered significant attention in drug discovery for its potent and varied biological activities[5][6][7][8][9]. Styryl-lactones have demonstrated promising antiproliferative, anti-inflammatory, and antioxidant properties, making them attractive candidates for therapeutic development[9][10][11].
Notably, many styryl-lactones exhibit selective cytotoxicity against cancer cells while showing minimal effects on normal cells[5][6][7][9]. Their primary mechanism of anticancer action is often the induction of apoptosis[5][6][7][10]. Given the structural similarities, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone represents a compelling candidate for systematic evaluation.
This document provides a comprehensive guide for the initial characterization and screening of this compound. It outlines detailed protocols for a tiered, bioassay-guided approach to elucidate its therapeutic potential, focusing on anticancer, anti-inflammatory, and antioxidant activities. The experimental choices are rationalized to provide a clear understanding of the screening cascade, ensuring a self-validating and robust evaluation.
Part 1: Preliminary Screening & Characterization
The initial phase of evaluation focuses on establishing a foundational biological activity profile for the compound. This involves a panel of cost-effective, high-throughput in vitro assays to assess its general cytotoxicity and antioxidant potential.[12]
Cytotoxicity Screening: The Antiproliferative Potential
The first critical step is to determine the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous control line. This will establish its potency and selectivity.[11]
Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity and selectivity.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])[11]
-
Non-cancerous human cell line (e.g., hMSC [mesenchymal stem cells])[11]
-
Complete cell culture medium (specific to cell lines)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (positive control)[11]
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.[11]
-
Table 1: Hypothetical Cytotoxicity Data Interpretation
| Cell Line | Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 1.5 | 0.5 | 13.3 |
| A549 | Lung Cancer | 2.8 | 0.8 | 7.1 |
| HT-29 | Colon Cancer | 5.2 | 1.2 | 3.8 |
| hMSC | Normal | 20.0 | 0.1 | - |
Antioxidant Capacity Assessment
Natural products are often excellent antioxidants due to their ability to scavenge free radicals.[13] This is a crucial property as oxidative stress is implicated in both cancer and inflammation.[13] We will use two common spectrophotometric assays to evaluate the antioxidant potential.[14]
Protocol 2: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.[14]
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
-
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction: In a 96-well plate, mix 50 µL of each sample concentration with 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][15]
-
Materials:
-
FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution)
-
Trolox (positive control)
-
-
Procedure:
-
Standard Curve: Prepare a standard curve using Trolox.
-
Reaction: Mix a small volume of the test compound with the FRAP reagent and incubate at 37°C.
-
Measurement: Measure the absorbance at 593 nm after a specified time.
-
Calculation: The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the absorbance of the sample to the standard curve.
-
Part 2: Mechanistic Elucidation in Oncology
If the compound demonstrates potent and selective cytotoxicity, the next phase is to investigate its mechanism of action. For styryl-lactones, apoptosis induction is a common pathway.[10]
Signaling Pathway for Apoptosis Induction
Caption: Potential apoptotic pathway induced by styryl-lactones.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treatment: Treat the selected cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Analyze the cell populations using a flow cytometer. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.
-
Part 3: Anti-inflammatory Activity Assessment
Chronic inflammation is a key factor in many diseases, including cancer. Styryl-lactones have reported anti-inflammatory effects.[9][10]
Protocol 5: Inhibition of Nitric Oxide (NO) Production
This protocol assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Principle: The amount of NO produced by cells is measured by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Dexamethasone can be used as a positive control.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and mix with Griess reagent.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Protocol 6: Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation. This assay evaluates the ability of the compound to inhibit heat-induced protein denaturation.[16][17]
-
Materials:
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.
-
Denaturation: Heat the mixture at approximately 70°C for 5-10 minutes.[17]
-
Cooling & Measurement: Cool the samples and measure the turbidity (absorbance) at 660 nm.[17]
-
Calculation: Calculate the percentage of inhibition of protein denaturation. A lower absorbance indicates higher inhibition.
-
Conclusion and Future Directions
This structured guide provides a robust framework for the initial drug discovery evaluation of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Based on its chemical class, the compound holds significant promise, particularly in oncology and anti-inflammatory research. Positive results from this screening cascade would justify further, more complex investigations, including:
-
Target Identification: Elucidating the specific molecular targets and signaling pathways.
-
In Vivo Studies: Assessing efficacy and safety in animal models of cancer or inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.[18]
By following these protocols, researchers can systematically uncover the therapeutic potential of this novel natural product derivative and pave the way for its development as a future therapeutic agent.
References
-
Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. National Institutes of Health. Available at: [Link]
-
Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. PubMed. Available at: [Link]
-
Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells. PubMed. Available at: [Link]
-
Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. National Institutes of Health. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
-
Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design. ResearchGate. Available at: [Link]
-
Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. PubMed Central. Available at: [Link]
-
Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design. Bentham Science. Available at: [Link]
-
Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. Semantic Scholar. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Aayushi International Interdisciplinary Research Journal. Available at: [Link]
-
(PDF) Assays for Natural Antioxidant. ResearchGate. Available at: [Link]
-
Cytotoxic activity of (S)-goniothalamin and analogues against human cancer cells. Semantic Scholar. Available at: [Link]
-
Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design. Bentham Science Publishers. Available at: [Link]
-
Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Faculty of Medicine and Health Sciences, Universiti Sains Malaysia. Available at: [Link]
-
STUDY OF GONIOTHALAMIN AND BIOACTIVE GLASS 45S5 (GTN-BG) ON OSTEOSARCOMA (SAOS-2) AND BREAST ADENOCARCINOMA (MCF-7) CELLS. EPrints USM. Available at: [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PubMed Central. Available at: [Link]
-
Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
-
Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. PubMed. Available at: [Link]
-
In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. MDPI. Available at: [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]
-
Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Microbial Metabolite. Available at: [Link]
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Polleuxlab. Available at: [Link]
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, AMS.TN7132-5-MG. Amsbio. Available at: [Link]
-
Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. National Institutes of Health. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
-
Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. PubMed. Available at: [Link]
-
Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. National Institutes of Health. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Polleuxlab [polleuxlab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. | Semantic Scholar [semanticscholar.org]
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- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 18. Synthesis of Nitrogen-Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Welcome to the technical support center for the synthesis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic route. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the successful formation of your target molecule.
Introduction to the Synthetic Challenge
The target molecule, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, is a derivative of the naturally occurring styrylpyrone, Yangonin. While it can be produced via microbial metabolism, a robust chemical synthesis is often desirable for scalability and analog development. The proposed synthetic route involves the convergence of two key fragments: a 2-pyrone core and a substituted styrene moiety, coupled via a Horner-Wadsworth-Emmons (HWE) reaction, followed by dihydroxylation and deprotection steps. Each stage of this synthesis presents unique challenges that require careful consideration of reagents, reaction conditions, and purification techniques.
Proposed Synthetic Pathway Overview
The synthesis can be logically divided into four main stages:
-
Synthesis of the 2-Pyrone Fragment: Preparation of a 4-methoxy-6-methyl-2-pyrone derivative, which will serve as the phosphonate precursor for the HWE reaction.
-
Synthesis of the Aldehyde Fragment: Preparation of a catechol-protected 3,4-dihydroxybenzaldehyde.
-
Horner-Wadsworth-Emmons (HWE) Olefination: Coupling of the two fragments to form the styrylpyrone backbone.
-
Final Modifications: Dihydroxylation of the styryl double bond and deprotection of the catechol hydroxyl groups to yield the final product.
Below is a visual representation of this proposed synthetic workflow.
Technical Support Center: Optimization of Microbial Conversion of Yangonin
Welcome to the technical support center for the microbial conversion of yangonin. This guide is designed for researchers, scientists, and drug development professionals engaged in the biotransformation of this pharmacologically significant kavalactone. Our goal is to provide practical, science-driven solutions to common experimental challenges, enabling you to optimize your workflows, improve yields, and ensure the reproducibility of your results.
The microbial conversion of natural products like yangonin offers a powerful avenue for generating novel, structurally diverse molecules with potentially enhanced bioactivities.[1][2] Studies have shown that microorganisms can hydroxylate yangonin to produce new metabolites, highlighting the potential of this approach.[3] However, the path from substrate to a purified, characterized metabolite is often fraught with challenges, from low conversion rates to analytical difficulties. This guide synthesizes field-proven insights and established scientific principles to help you navigate these issues effectively.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments. The table below outlines common problems, their probable causes, and scientifically-grounded solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion of Yangonin | 1. Inappropriate Microorganism: The selected strain may lack the specific enzymes (e.g., cytochrome P450 monooxygenases) required to metabolize yangonin. 2. Substrate Toxicity: Yangonin, at high concentrations, may be toxic to the microbial cells, inhibiting growth and metabolic activity.[4] 3. Poor Substrate Bioavailability: Yangonin has low aqueous solubility, which can limit its uptake by microbial cells in an aqueous culture medium. | 1. Strain Screening: Screen a diverse panel of microorganisms known for biotransformation capabilities, such as fungi from the genera Aspergillus, Cunninghamella, and Penicillium, or bacteria like Bacillus and Streptomyces.[2][5] These organisms possess a broad range of metabolic enzymes. 2. Dose-Response Study & Fed-Batch Strategy: First, determine the minimum inhibitory concentration (MIC) of yangonin for your strain. To avoid toxicity, implement a fed-batch or stepwise addition of the substrate, maintaining a low, non-toxic concentration in the medium throughout the fermentation.[6] 3. Enhance Solubility: Dissolve yangonin in a water-miscible, biocompatible solvent (e.g., DMSO, ethanol) before adding it to the medium, ensuring the final solvent concentration is not inhibitory to the cells (typically <1%). Alternatively, using cyclodextrins can improve substrate solubility and availability. |
| Low Yield of Desired Metabolite(s) | 1. Suboptimal Fermentation Conditions: Key parameters like pH, temperature, aeration (shaking speed), and incubation time are not optimized for the specific biotransformation.[7][8] 2. Inadequate Medium Composition: The culture medium may lack essential nutrients, co-factors, or inducers required for the expression and activity of the transforming enzymes.[9] 3. Product Degradation or Further Metabolism: The desired metabolite may be unstable under the fermentation conditions or could be further converted into other, undesired products by the microorganism. | 1. Systematic Optimization (DoE): Employ a Design of Experiments (DoE) approach, such as a Plackett-Burman design to screen for significant parameters, followed by a Central Composite Design to find the optimal levels for temperature, pH, and shaking speed.[7] For example, many fungal biotransformations are optimal between 25-30°C and a pH of 5-7.[6][9] 2. Media Engineering: Optimize carbon and nitrogen sources. For instance, some studies show that proteose peptone and maltose can significantly enhance metabolite production.[8] Supplementing with enzyme co-factors or precursors may also boost yields.[10] 3. Time-Course Analysis & Resin Addition: Conduct a time-course study, sampling at regular intervals to identify the point of maximum metabolite accumulation before it degrades. Adding an adsorbent resin (e.g., XAD-7, HP-20) to the culture can sequester the product as it is formed, protecting it from degradation and reducing feedback inhibition. |
| High Variability Between Batches | 1. Inconsistent Inoculum: Variations in the age, size, or metabolic state of the microbial inoculum can lead to inconsistent fermentation performance.[4] 2. Lack of pH Control: Microbial metabolism can drastically alter the pH of the medium, which in turn affects enzyme activity and cell viability. Uncontrolled pH shifts are a major source of variability. 3. Inconsistent Substrate Preparation: Yangonin may isomerize into cis-yangonin in aqueous or alcoholic solutions, which could affect its conversion.[11] | 1. Standardize Inoculum Preparation: Implement a strict, standardized protocol for inoculum development. This includes using a fresh, validated seed culture, controlling the incubation time and conditions, and ensuring a consistent cell density or spore count for inoculation. 2. Use Buffered Media or a Bioreactor: Use a well-buffered culture medium (e.g., with phosphate or citrate buffers) to resist pH changes. For larger-scale or more sensitive processes, use a pH-controlled bioreactor to maintain the optimal pH throughout the entire fermentation.[6] 3. Standardize Substrate Stock: Prepare the yangonin stock solution fresh before each experiment using a consistent, non-aqueous solvent and protocol. Minimize its exposure to water or alcohol prior to addition to the culture.[11] |
| Contamination of the Culture | 1. Non-sterile Technique: Improper aseptic techniques during media preparation, inoculation, or sampling. 2. Contaminated Reagents or Equipment: Use of non-sterile media, substrate solutions, or fermentation vessels.[4] | 1. Reinforce Aseptic Technique: Ensure all manipulations are performed in a laminar flow hood. Sterilize all equipment, media, and solutions properly (e.g., autoclaving, filtration). Use sterile sampling ports and techniques. 2. Quality Control Checks: Routinely check media for sterility by incubating a sample before inoculation. Perform microscopic examination and streak plating of your culture at the beginning and end of the fermentation to confirm purity. |
| Difficulty in Product Extraction/Purification | 1. Inefficient Extraction Solvent: The chosen solvent may not effectively extract the metabolites from the culture broth or mycelia. 2. Complex Mixture: The crude extract contains numerous other microbial metabolites, making isolation of the target compound difficult. | 1. Optimize Extraction: Systematically test different organic solvents (e.g., ethyl acetate, dichloromethane, butanol) to find the most efficient one for your target metabolite(s). The metabolites of yangonin are hydroxylated, which will increase their polarity compared to the parent compound.[3] Perform separate extractions of the supernatant and the mycelia, as products can be intracellular or extracellular. 2. Multi-Step Chromatographic Purification: Employ a multi-step purification strategy. Start with silica gel column chromatography for initial fractionation, followed by preparative HPLC or flash chromatography for final purification. Monitor fractions using TLC or HPLC-UV/MS.[12] |
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are most suitable for yangonin biotransformation?
There is no single "best" microorganism, as success depends on the desired transformation. However, fungi are excellent candidates due to their robust enzymatic machinery, particularly cytochrome P450 systems, which are adept at hydroxylating xenobiotics.[5] Based on transformations of similar kavalactones like kawain and methysticin, promising starting points include strains of Cunninghamella elegans and Torulopsis petrophilum.[13][14] It is highly recommended to conduct a screening study with a diverse range of fungi, including species from Aspergillus, Penicillium, Rhizopus, and Trichoderma, which are well-documented for their biotransformation capabilities.[2][6]
Q2: What are the key fermentation parameters to optimize for improved yield?
Optimizing fermentation is a multi-parameter process.[10] The most critical factors to investigate are:
-
Medium Composition: The type and concentration of carbon (e.g., glucose, maltose) and nitrogen sources (e.g., yeast extract, peptone) directly impact cell growth and enzyme production.[8]
-
pH: The pH of the medium affects both microbial growth and the activity and stability of extracellular enzymes. Most fungi prefer slightly acidic conditions (pH 5.0-6.5).[6]
-
Temperature: Temperature influences microbial growth rate and enzyme kinetics. A common range for many fungi is 25-30°C.[9]
-
Aeration and Agitation: Shaking speed (in flasks) or airflow/stirring (in a bioreactor) determines the dissolved oxygen concentration, which is crucial for the activity of oxygenase enzymes often involved in these transformations.[7]
-
Substrate Concentration and Feeding Strategy: As mentioned in the troubleshooting guide, high initial substrate concentrations can be toxic. An optimized fed-batch strategy that maintains a low but steady level of yangonin is often superior to a single batch addition.
Q3: How can I confirm that the observed new compounds are indeed metabolites of yangonin?
This is a critical validation step. A rigorous approach involves running two parallel fermentations:
-
Test Culture: The microorganism is grown in the presence of yangonin.
-
Control Culture: The microorganism is grown under identical conditions but without the addition of yangonin.
After the incubation period, extract both cultures and analyze them using HPLC or LC-MS.[11] A true metabolite will be present in the extract from the "Test Culture" but absent from the "Control Culture." Further structural elucidation using techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to confirm the chemical structure and verify that it is a derivative of the parent compound.[3][13]
Q4: What is the best way to prepare and introduce yangonin into the culture medium?
Due to its poor water solubility, yangonin must be dissolved in a suitable carrier solvent before being added to the aqueous fermentation medium.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol can also be used.
-
Concentration: Prepare a concentrated stock solution (e.g., 50-100 mg/mL) to minimize the volume of solvent added to the culture.
-
Final Solvent Concentration: The final concentration of the organic solvent in the culture medium should be kept low, typically below 1% (v/v), to avoid antimicrobial effects that could inhibit the biotransformation process.
-
Sterilization: The substrate stock solution should be sterilized by filtration through a 0.22 µm syringe filter before being aseptically added to the sterile culture medium.
Q5: How do I analyze the conversion of yangonin and the formation of its metabolites?
A robust analytical method is essential for monitoring the reaction and quantifying the products.
-
Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method for routine analysis.[11] A C18 column is typically used for separation. The extended conjugation in the yangonin structure allows for sensitive detection by UV, often around 350 nm.[15]
-
Method Development: Develop a gradient elution method using solvents like acetonitrile and water (often with a small amount of formic acid to improve peak shape) to separate the non-polar yangonin from its more polar hydroxylated metabolites.[11]
-
Quantification: To quantify the disappearance of yangonin and the appearance of products, you will need a certified reference standard of yangonin. You can then create a calibration curve to determine concentrations in your samples.
-
Identification: For identifying unknown metabolite peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides the molecular weight of the new compounds, allowing you to infer the type of chemical modification (e.g., an increase of 16 Da suggests a hydroxylation event).[13]
Key Experimental Protocols
Protocol 1: General Fermentation Protocol for Yangonin Biotransformation
This protocol provides a general workflow for screening and small-scale production. It should be optimized for your specific microorganism.
-
Inoculum Preparation (2-3 days):
-
Aseptically transfer a small piece of a fungal culture from a PDA (Potato Dextrose Agar) plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours until sufficient growth is observed.
-
-
Production Fermentation (7-14 days):
-
Prepare the production medium (e.g., Sabouraud Dextrose Broth) in 250 mL flasks (50 mL medium per flask) and sterilize by autoclaving.
-
Inoculate each production flask with 2 mL of the seed culture (a 4% v/v inoculum).
-
Incubate the flasks under the same conditions as the seed culture for 24-48 hours to allow the culture to establish.
-
Prepare a sterile 50 mg/mL stock solution of yangonin in DMSO.
-
Add 50 µL of the yangonin stock solution to each flask (final concentration of 50 µg/mL). Note: This is a starting point and should be optimized.
-
Continue incubation, withdrawing 1 mL samples aseptically every 24-48 hours for time-course analysis.
-
-
Harvesting and Extraction:
-
After the desired incubation period (determined by time-course analysis), harvest the culture.
-
Separate the mycelia from the culture broth by vacuum filtration or centrifugation.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Extract the mycelia separately by homogenizing it in methanol or acetone, followed by filtration and evaporation of the solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. The resulting crude extract is ready for analysis.[12]
-
Protocol 2: Sample Preparation for HPLC/LC-MS Analysis
-
Take the dried crude extract obtained from Protocol 1.
-
Redissolve the extract in a known volume (e.g., 1.0 mL) of a suitable solvent, such as methanol or acetonitrile.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the chromatography column.
-
Transfer the filtered sample to an HPLC vial. The sample is now ready for injection and analysis.
Visualizing the Workflow
The following diagram outlines a logical workflow for a comprehensive project on the optimization of yangonin biotransformation.
Caption: Workflow for optimizing microbial conversion of yangonin.
References
-
Kim, J.H., Kim, H.J., & Lee, I.S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). Natural Product Sciences, 16(3), 152-155. [Link]
-
Abourashed, E.A., & Khan, I.A. (2000). Microbial transformation of kawain and methysticin. Chemical & Pharmaceutical Bulletin, 48(12), 1996-1998. [Link]
-
Yan, Y., & Chen, S. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Journal of Industrial Microbiology & Biotechnology, 46(3-4), 365-376. [Link]
-
Li, X., et al. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules, 24(7), 1283. [Link]
-
Abourashed, E.A., & Khan, I.A. (2000). Microbial transformation of kawain and methysticin. PubMed. [Link]
-
Song, A.A., et al. (2020). A Review of the Microbial Production of Bioactive Natural Products and Biologics. Frontiers in Microbiology, 11, 592506. [Link]
-
Ding, R., et al. (2022). Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. International Journal of Molecular Sciences, 23(24), 15689. [Link]
-
Garnier, R., et al. (2013). Chromatographic hair analysis for natural kavalactones and their metabolites. A preliminary study. Annales de Toxicologie Analytique, 25(4), 163-171. [Link]
-
Abourashed, E.A., & Khan, I.A. (2000). Microbial Transformation of Kawain and Methysticin. Chemical and Pharmaceutical Bulletin, 48(12), 1996-1998. [Link]
-
Dou, L.L., et al. (2019). Recent Advances in Biotransformation of Saponins. Molecules, 24(13), 2365. [Link]
-
Ding, R., et al. (2023). Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. ResearchGate. [Link]
-
RainCountryHomestead. (2021). Solving Common Fermenting Problems. YouTube. [Link]
-
Das, D., et al. (2024). Microbial Fermentation in Food: Impact on Functional Properties and Nutritional Enhancement—A Review of Recent Developments. ResearchGate. [Link]
-
Single Use Support. (2023). Challenges in microbial fermentation manufacturing. [Link]
-
Kostrzewa, M., et al. (2019). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. Molecules, 24(22), 4056. [Link]
-
Yilmaz, M.A., et al. (2024). Optimization of biotransformation processes of Camarosporium laburnicola to improve production yields of potent telomerase activators. Microbial Cell Factories, 23(1), 177. [Link]
-
Lee, C.H., et al. (2024). Yangonin, one of the kavalactones isolated from Piper methysticum G. Forst, acts through cannabinoid 1 (CB1) receptors to induce an intrathecal anti-hyperalgesia. Journal of Ethnopharmacology, 333, 118394. [Link]
-
Wang, Y., et al. (2023). A Method for Improving Microbial Conversion of Diosgenin and Separation and Identification of the Product. Molecules, 28(2), 770. [Link]
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Rowe, A., et al. (2022). In vitro inhibition of carboxylesterase 1 by Kava (Piper methysticum) Kavalactones. Chemico-Biological Interactions, 357, 109883. [Link]
-
KavaAtlas. (2024). Understanding Kavalactones and How Kava Works: A Science Guide. [Link]
-
Tobe, R., et al. (2018). Novel Compounds from Piper methysticum Forst (Kava Kava) Roots and Their Effect on Cyclooxygenase Enzyme. ResearchGate. [Link]
-
Zi, X., et al. (2015). Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway. Journal of Hematology & Oncology, 8, 116. [Link]
-
Wang, J., et al. (2024). Enhancing the yield of Xenocoumacin 1 in Xenorhabdus nematophila YL001 by optimizing the fermentation process. ResearchGate. [Link]
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Technical Support Center: Optimizing Production of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Welcome to the technical support center for the production of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this valuable microbial metabolite of Yangonin.
Introduction: A Tale of Two Pathways - Chemical vs. Microbial Synthesis
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated metabolite of Yangonin, a major kavalactone found in the kava plant (Piper methysticum)[1][2]. While a multi-step de novo chemical synthesis is theoretically plausible, the primary and most efficient route to this compound reported in the literature is through microbial biotransformation[1][2]. This approach leverages the enzymatic machinery of microorganisms to perform highly specific and often challenging chemical reactions, such as the dihydroxylation of the styryl double bond in Yangonin.
This guide will focus on troubleshooting and optimizing the microbial conversion of Yangonin, as this is the experimentally verified method of production.
Troubleshooting Guide: Navigating the Microbial Conversion of Yangonin
The production of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone via microbial transformation can be broadly divided into three stages: Upstream Processing (Microbial Culture) , Biotransformation (Fermentation) , and Downstream Processing (Purification) . This guide is structured to address potential issues at each of these critical stages.
Section 1: Upstream Processing & Inoculum Development
The health and viability of the microbial culture before the introduction of the substrate (Yangonin) are paramount for a successful biotransformation.
Issue 1: Poor or Inconsistent Microbial Growth
-
Question: My culture of Absidia coerulea (or other suitable microorganism) shows slow growth, or the growth rate is not reproducible between batches. How can I improve this?
-
Answer: Inconsistent microbial growth is often traced back to issues with the inoculum or the growth medium.
-
Inoculum Quality: Ensure that you are using a fresh and viable inoculum. If working from a glycerol stock, streak for single colonies on an appropriate agar plate and start a liquid pre-culture from a well-isolated colony. Avoid repeated sub-culturing, which can lead to genetic drift and loss of desired enzymatic activity.
-
Media Composition: The composition of the growth medium is critical. Ensure all components are accurately weighed and fully dissolved. The carbon and nitrogen sources, as well as trace elements, must be optimized for your specific microbial strain[3]. Consider performing a media optimization study using a design of experiments (DoE) approach to identify the optimal concentrations of key nutrients.
-
Sterilization: Improper sterilization of the media or bioreactor can lead to contamination, which will compete for nutrients and may produce inhibitory compounds. Autoclave at the correct temperature and for the appropriate duration. Ensure all transfer lines and ports are sterile.
-
Issue 2: Loss of Productive Capability Over Time
-
Question: My microbial strain initially produced the desired metabolite, but after several rounds of cultivation, the yield has significantly decreased. What is happening?
-
Answer: This is a common issue known as strain degeneration.
-
Genetic Instability: Repeated sub-culturing can lead to the loss of plasmids or mutations in the genes responsible for the desired enzymatic activity. It is crucial to have a well-characterized master cell bank and working cell banks stored cryogenically. Start new cultures from the working cell bank, and periodically re-evaluate the productivity of the strain.
-
Phage Contamination: Bacteriophage contamination can lead to cell lysis and a rapid decline in culture viability. If you suspect phage contamination, it is best to discard the culture and decontaminate the bioreactor and surrounding area thoroughly.
-
Section 2: Biotransformation (Fermentation)
This is the core stage where Yangonin is converted to the target molecule.
Issue 3: Low Conversion Rate of Yangonin
-
Question: I am observing a large amount of unreacted Yangonin at the end of my fermentation. How can I improve the conversion rate?
-
Answer: A low conversion rate can be due to several factors related to the fermentation conditions and the substrate itself.
-
Substrate Toxicity/Insolubility: Yangonin, being a lipophilic molecule, has low aqueous solubility[4]. High concentrations can be toxic to the microbial cells or may precipitate out of the solution, making it unavailable for conversion.
-
Solution 1: Fed-Batch Strategy: Instead of adding all the Yangonin at the beginning, a fed-batch approach where the substrate is added incrementally can maintain a low, non-toxic concentration in the medium.
-
Solution 2: Use of Solubilizing Agents: Non-toxic, biocompatible solvents like DMSO or ethanol can be used in small quantities to dissolve the Yangonin before adding it to the culture. Surfactants can also be employed to increase the bioavailability of the substrate[3].
-
-
Sub-optimal Fermentation Parameters: The enzymatic activity of the microorganism is highly dependent on the environmental conditions.
-
pH: The optimal pH for the biotransformation may differ from the optimal pH for growth. Monitor and control the pH of the culture throughout the fermentation.
-
Temperature: Temperature affects both microbial growth and enzyme kinetics. The optimal temperature for bioconversion should be determined experimentally[5].
-
Aeration and Agitation: The dihydroxylation of the styryl group is an oxidative process. Therefore, dissolved oxygen (DO) is a critical parameter. Ensure adequate aeration and agitation to maintain a sufficient DO level.
-
-
Enzyme Induction: The enzymes responsible for the conversion may be inducible. The timing of substrate addition can be crucial. It is often best to add the substrate during the late exponential or early stationary phase of growth when the biomass and enzymatic activity are at their peak.
-
Issue 4: Formation of Undesired Byproducts
-
Question: Besides the target molecule, I am observing other metabolites. How can I improve the selectivity of the reaction?
-
Answer: The formation of byproducts is common in microbial transformations. The microorganism may have a range of enzymes that can act on the substrate or the product.
-
Metabolic Engineering: If the genetic tools are available for your strain, it may be possible to knock out the genes responsible for the formation of byproducts.
-
Optimization of Fermentation Time: The target molecule itself might be further metabolized by the microorganism. A time-course study is essential to determine the optimal harvest time when the concentration of the desired product is at its maximum and the concentration of byproducts is at a minimum.
-
Precursor-Directed Biosynthesis: The structure of the precursor can influence the outcome of the biotransformation. While Yangonin is the natural precursor, synthetic analogues could be explored to see if they lead to a cleaner conversion.
-
Section 3: Downstream Processing (Purification)
Isolating the target molecule from the complex fermentation broth is a significant challenge.
Issue 5: Low Recovery of the Target Molecule
-
Question: I am losing a significant amount of my product during the extraction and purification steps. How can I improve the recovery?
-
Answer: Low recovery can be due to inefficient extraction, degradation of the product, or sub-optimal chromatography conditions.
-
Extraction Efficiency:
-
Solvent Selection: The first step is typically to separate the biomass from the broth by centrifugation or filtration. The product may be intracellular or extracellular. If intracellular, cell lysis (e.g., sonication, bead beating) is necessary. A systematic evaluation of different organic solvents (e.g., ethyl acetate, butanol) is recommended to find the most efficient one for extracting the target molecule from the broth and/or the cell lysate[6].
-
Liquid-Liquid Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.
-
-
Product Stability: The vicinal diol moiety in the target molecule could be susceptible to degradation under certain conditions.
-
pH: Avoid strongly acidic or basic conditions during extraction and purification, as this can lead to dehydration or rearrangement of the diol. Vicinal diols are generally stable, but extremes of pH should be avoided[7][8].
-
Temperature: Perform all purification steps at low temperatures (e.g., 4°C) to minimize degradation.
-
-
Chromatography Optimization:
-
Column Choice: For initial cleanup, flash chromatography on silica gel or a reversed-phase C18 material can be effective. For final purification, high-performance liquid chromatography (HPLC) is often necessary.
-
Solvent System: A systematic approach to developing a solvent gradient for HPLC is crucial. Start with a broad gradient to identify the approximate elution conditions and then narrow the gradient to improve resolution.
-
Centrifugal Partition Chromatography (CPC): This technique can be highly effective for purifying natural products and avoids the use of solid stationary phases, which can lead to irreversible adsorption and loss of product[6].
-
-
Issue 6: Difficulty in Achieving High Purity
-
Question: I am struggling to separate my target molecule from structurally similar byproducts. What can I do?
-
Answer: Achieving high purity often requires a multi-step purification strategy.
-
Orthogonal Chromatography Techniques: Combine different chromatography methods that separate based on different principles. For example, follow a reversed-phase HPLC separation (based on hydrophobicity) with a normal-phase or size-exclusion chromatography step.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to achieve high purity and remove amorphous impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the fermentation medium for Absidia coerulea? A1: A typical fungal medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals is a good starting point. The specific concentrations may need to be optimized[3].
Q2: How can I monitor the progress of the biotransformation? A2: The progress of the reaction can be monitored by taking small samples from the bioreactor at regular intervals. The samples can be extracted and analyzed by HPLC with a UV detector or by LC-MS to quantify the disappearance of the substrate (Yangonin) and the appearance of the product.
Q3: What are the expected challenges with the stability of the 7,8-dihydroxy-7,8-dihydrostyryl group? A3: Vicinal diols are generally stable functional groups[7][8]. However, they can be susceptible to oxidative cleavage under strong oxidizing conditions. During purification, it is important to avoid strong acids, which could catalyze dehydration to a ketone or an enol.
Q4: Can I use a different microorganism for the biotransformation? A4: Yes, it is possible that other microorganisms, particularly fungi from the genera Aspergillus, Cunninghamella, or Penicillium, may also be capable of performing the desired transformation. Screening a variety of microorganisms is a common strategy in the early stages of developing a biotransformation process[5].
Q5: Is a chemical synthesis approach for the dihydroxylation of Yangonin feasible? A5: Yes, a chemical dihydroxylation of the styryl double bond in Yangonin is feasible using standard reagents like osmium tetroxide (in catalytic amounts with a co-oxidant like NMO, known as the Upjohn dihydroxylation) or potassium permanganate under controlled conditions[9][10]. This would result in a syn-diol. However, this approach would require a separate synthesis or extraction of Yangonin and would involve the use of toxic and expensive reagents. The microbial approach is often preferred for its "green" credentials and high specificity.
Visualizations and Protocols
Workflow for Optimizing Microbial Conversion
Caption: A typical workflow for the production of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the biotransformation process.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Microorganism | Absidia coerulea KCTC 6936 | A reported strain for the desired biotransformation[2]. |
| Precursor | Yangonin | The natural substrate for the enzymatic dihydroxylation[1][2]. |
| Fermentation Temp. | 25-30 °C | Typical range for fungal cultures. Needs optimization for specific strain and bioconversion efficiency[5]. |
| Fermentation pH | 5.0-7.0 | Fungi generally prefer slightly acidic to neutral pH. The optimal pH for the specific enzymes may vary[3]. |
| Yangonin Concentration | Start with low concentrations (e.g., 0.1-0.5 g/L) and use a fed-batch approach. | To avoid substrate toxicity and insolubility issues[4]. |
| Extraction Solvent | Ethyl acetate or n-butanol | Effective solvents for extracting moderately polar compounds like styrylpyrones from aqueous media[6]. |
| Purification Method | Centrifugal Partition Chromatography (CPC) or Reversed-Phase HPLC (C18 column) | CPC is effective for natural product purification[6]. RP-HPLC is a high-resolution technique suitable for final purification steps. |
References
- Israili, Z.H. & Smissman, E.E. (1976) Synthesis of kavain, dihydrokavain and analogues. J. Org. Chem., 41(26), 4070-4074.
- The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers. (2025). BenchChem.
- Diols. (n.d.). Research Starters - EBSCO.
- Kim, J.-H., Kim, H.-J., & Lee, I.-S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava).
- Why are geminal diols unstable? Also, are vicinal diols stable? (2015). Quora.
- Yangonin. (n.d.). Biosynth.
- Recent progress in selective functionalization of diols via organoc
- Everything You Need to Know About Yangonin: Benefits, Uses, Side Effects and More. (2024).
- Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). (n.d.). DBpia.
- Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. (n.d.). PMC.
- Nomination Background: Kava kava extract (CASRN: 9000-38-8). (n.d.).
- Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. (n.d.). Williams College.
- Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (2025). PMC.
- Multi-Level Optimization and Strategies in Microbial Biotransformation of N
- Metabolism of some kava pyrones in the r
- Recent Advances in Biotransform
- Dihydroxyl
- 11.3.
Sources
- 1. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) -Natural Product Sciences | 학회 [koreascience.kr]
- 2. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) - Natural Product Sciences : 논문 | DBpia [dbpia.co.kr]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of some kava pyrones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diols | Research Starters | EBSCO Research [ebsco.com]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
"4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone" stability and degradation issues
Welcome to the technical support resource for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As a microbial metabolite of Yangonin, this styrylpyrone possesses a unique chemical structure that, while promising for various applications, presents challenges in handling and experimental use.[1][2] This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Section 1: Understanding the Molecule's Stability Profile
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone belongs to the styrylpyrone class of compounds, which are recognized for their diverse biological activities, including antioxidant properties.[3][4][5][6][7] However, the very features that confer its bioactivity—the α-pyrone ring, the catechol-like dihydroxy group, and the conjugated double bond system—also render it susceptible to degradation. Understanding these structural liabilities is key to successful experimentation.
Key Structural Features and Potential Instabilities:
-
α-Pyrone Ring: This moiety can be susceptible to photochemical and thermal stress, potentially leading to ring-opening reactions or isomerization.[8]
-
Dihydroxy-dihydrostyryl Group: The vicinal diol (catechol-like) on the dihydrostyryl tail is prone to oxidation, especially in the presence of metal ions or at alkaline pH. This can lead to the formation of quinone-type species and subsequent polymerization.
-
Conjugated System: The extended π-system makes the molecule susceptible to photodegradation.
Below is a diagram illustrating the key functional groups and their potential degradation pathways.
Caption: Key degradation pathways for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C or lower. The vial should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Q2: How should I prepare stock solutions? Which solvents are recommended?
A2: Stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, prepare concentrated stocks in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot into single-use volumes in amber, inert gas-flushed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is the compound sensitive to light?
A3: Yes. The α-pyrone ring and the conjugated styryl group make the molecule susceptible to photodegradation.[8] All work with the compound or its solutions should be performed in a dark room or with light-protective coverings (e.g., aluminum foil) on all glassware and containers.
Experimental Use
Q4: My solution of the compound changes color (e.g., turns yellow or brown) over time. What is happening?
A4: Color change is a strong indicator of degradation, likely due to oxidation of the dihydroxy groups to form colored quinone-type products. This can be accelerated by exposure to air, alkaline pH, or trace metal contaminants in your buffer.
Q5: What pH range is recommended for my experiments?
A5: It is advisable to maintain a slightly acidic to neutral pH (pH 6.0-7.4). Alkaline conditions (pH > 7.5) will deprotonate the hydroxyl groups, making them more susceptible to oxidation. If your experimental conditions require a higher pH, be aware of the increased potential for degradation and consider including appropriate controls.
Q6: Can I use metal spatulas or containers when handling the compound?
A6: It is best to avoid metal spatulas and containers, as trace metal ions can catalyze the oxidation of the dihydroxy groups. Use plastic or glass spatulas and prepare solutions in high-quality glass or plasticware.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common experimental issues related to the stability of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage can lead to degradation. 2. Degradation in culture media: The compound may be unstable in the physiological conditions of the cell culture media (e.g., pH, presence of metal ions). | 1. Prepare fresh stock solutions for each experiment. Aliquot any stored solutions to minimize freeze-thaw cycles. 2. Minimize the pre-incubation time of the compound in the media before adding to cells. 3. Include a positive control to ensure the assay is performing as expected. 4. Analyze the compound's stability in your specific culture media over the time course of your experiment using HPLC. |
| Multiple unexpected peaks appear in my HPLC or LC-MS analysis. | 1. Oxidative degradation: Exposure to air during sample preparation or analysis. 2. Photodegradation: Exposure to light during handling or in the autosampler. 3. Thermal degradation: High temperatures in the injector port or column compartment. | 1. Degas all solvents and buffers used for analysis. Consider adding a small amount of an antioxidant like ascorbic acid to your sample. 2. Use amber vials for your samples and protect the autosampler from light. 3. Optimize your analytical method to use the lowest possible temperatures that still provide good chromatography. |
| Difficulty in reproducing results from previous experiments or literature. | 1. Variability in compound purity: Different batches may have different purity levels or contain degradation products. 2. Subtle differences in experimental conditions: Minor variations in pH, temperature, or light exposure can significantly impact stability.[9] | 1. Verify the purity of each new batch of the compound by HPLC or LC-MS before use. 2. Maintain a detailed and consistent experimental protocol, paying close attention to pH, temperature, and light protection. 3. If possible, obtain a sample of the exact batch used in the original experiment for comparison. |
Experimental Protocol: Assessing Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone under your specific experimental conditions using HPLC.
Objective: To determine the rate of degradation of the compound in a chosen solvent or buffer over time.
Materials:
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
-
High-purity solvent or buffer of interest
-
HPLC system with a UV detector
-
C18 HPLC column
-
Amber HPLC vials
Procedure:
-
Prepare a stock solution of the compound in your chosen solvent or buffer at a known concentration (e.g., 1 mg/mL).
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial peak area for the parent compound.
-
Divide the remaining solution into aliquots in amber vials. Store these aliquots under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject a sample from one of the aliquots into the HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine its stability under the tested conditions.
Sources
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- 2. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Polleuxlab [polleuxlab.com]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Overcoming Poor Solubility of Pyrone Compounds in Bioassays
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrone-containing compounds in biological assays. Pyrone scaffolds are prevalent in natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their often hydrophobic nature can lead to poor aqueous solubility, significantly impacting the accuracy and reliability of bioassay results.[4][5] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.
Understanding the Challenge: Why is Pyrone Solubility an Issue?
Pyrone compounds, characterized by a six-membered heterocyclic ring with one oxygen atom and a carbonyl group, can be broadly classified into α-pyrones and γ-pyrones.[2][6] Their structural diversity, often featuring lipophilic substituents, contributes to their poor solubility in aqueous bioassay buffers.[5] This low solubility can manifest in several ways, leading to:
-
Underestimated Potency: Precipitated compounds are not available to interact with the biological target, leading to artificially high IC50 or EC50 values.[4]
-
Reduced HTS-Hit Rates: Promising compounds may be missed entirely during high-throughput screening campaigns.[4]
-
Poor Data Reproducibility: Inconsistent solubility between experiments can result in high data variability.[4]
-
Inaccurate Structure-Activity Relationships (SAR): Misleading data can hinder the optimization of lead compounds.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to troubleshooting solubility issues with pyrone compounds.
Q1: My pyrone compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do first?
This is a classic sign of a compound "crashing out" of solution due to a drastic change in solvent polarity.[7] Your first step is to systematically assess and optimize your dilution protocol.
Troubleshooting Workflow: Initial Precipitation
Caption: A logical workflow for troubleshooting initial compound precipitation.
Detailed Actions:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your pyrone compound. It's possible you are simply exceeding its aqueous solubility limit.
-
Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A good practice is to first dilute the DMSO stock into a small volume of buffer that contains a higher percentage of DMSO, and then serially dilute this intermediate solution into the final assay buffer. This gradual decrease in solvent polarity can help keep the compound in solution.[4]
-
Check the Final DMSO Concentration: While DMSO is a powerful solvent, it can interfere with biological assays at higher concentrations.[8][9] Most cell-based assays tolerate DMSO concentrations up to 0.5%, but some can be sensitive to as low as 0.1%.[10][11][12] If your protocol results in a high final DMSO concentration, you may need to lower your stock concentration.
Q2: I've optimized my dilution, but solubility is still an issue. What other solvents or additives can I use?
If basic protocol optimization is insufficient, you can explore co-solvents and other solubilizing agents. The choice of solvent will depend on the specific assay and the tolerance of the biological system.[13]
Table 1: Common Co-solvents and Excipients for Bioassays
| Solvent/Excipient | Typical Starting Concentration | Pros | Cons & Considerations |
| DMSO | < 1% (v/v) | Excellent solubilizing power for many organic compounds.[4] | Can be toxic to cells at higher concentrations[10][11]; may interfere with enzyme activity or protein stability.[8] |
| Ethanol | < 1-2% (v/v) | Less toxic than DMSO for many cell lines.[12] | Can affect cell membrane integrity and enzyme kinetics.[12] |
| Polyethylene Glycol (PEG) | 1-5% (w/v) | Generally low toxicity; can improve solubility of hydrophobic compounds.[14] | Can increase viscosity of the solution; may interfere with certain assay readouts. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Form inclusion complexes with hydrophobic molecules, increasing aqueous solubility.[15][16][17] Low toxicity.[16] | Can sometimes extract cholesterol from cell membranes; complexation is dependent on the size and shape of the guest molecule.[16][17] |
| Surfactants (e.g., Tween 80) | 0.01-0.1% (v/v) | Can form micelles to encapsulate and solubilize hydrophobic compounds.[18][19] | Can denature proteins and disrupt cell membranes; may interfere with assay signals.[20] |
Experimental Protocol: Screening for an Optimal Co-solvent
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your pyrone compound in 100% DMSO.
-
Co-solvent Preparation: Prepare a series of your assay buffer containing different co-solvents (e.g., 5% Ethanol, 5% PEG-400, 10 mM HP-β-CD).
-
Test Dilutions: Add a small aliquot of your DMSO stock to each of the co-solvent-containing buffers to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant and within the acceptable limit for your assay.
-
Visual Inspection & Incubation: Gently mix and incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour). Visually inspect for any signs of precipitation.
-
Assay Compatibility Check: Run a control experiment with the co-solvents alone (without your pyrone compound) to ensure they do not interfere with your bioassay.
Q3: How do I quantitatively measure the solubility of my pyrone compound to guide my experiments?
Visual inspection is subjective. A quantitative solubility assessment is crucial for making informed decisions. There are two main types of solubility assays: kinetic and thermodynamic.[21][22]
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer. It is more relevant for high-throughput screening scenarios where compounds do not have a long time to equilibrate.[23]
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound, where an excess of the solid compound is equilibrated with the aqueous buffer over a longer period (e.g., 24-48 hours).[21][22][24] This is more relevant for later-stage drug development.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is adapted for a 96-well plate format and is suitable for rapid screening.
-
Prepare Compound Plate: Dispense 2 µL of your pyrone compound stock solutions (in 100% DMSO) in a serial dilution across a 96-well plate.
-
Add Assay Buffer: Rapidly add 98 µL of your aqueous assay buffer to each well.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature for 1-2 hours.[25]
-
Measure Light Scattering: Read the plate on a nephelometer to measure light scattering. Increased light scattering indicates the formation of a precipitate.[21][25]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Caption: Workflow for a nephelometry-based kinetic solubility assay.
Q4: Can modifying the pyrone compound's structure improve its solubility?
Yes, this is a key strategy in medicinal chemistry and lead optimization.[1][5] While this is a more involved approach, understanding the principles can aid in the selection of analogs or the design of new compounds.
Strategies for Structural Modification:
-
Introduce Ionizable Groups: Adding acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups can significantly increase aqueous solubility, especially when the pH of the buffer is adjusted to ensure these groups are charged.[20][26]
-
Add Polar Functional Groups: Incorporating polar, non-ionizable groups like hydroxyls (-OH) or amides can increase hydrophilicity and improve solubility through hydrogen bonding with water.
-
Reduce Lipophilicity (LogP): Systematically replacing bulky, non-polar groups with smaller or more polar fragments can lower the compound's LogP and enhance aqueous solubility.[13]
Advanced Solubilization Strategies
For particularly challenging pyrone compounds, more advanced formulation approaches may be necessary, especially for in vivo studies.
-
pH Adjustment: For pyrone derivatives with ionizable functional groups, adjusting the pH of the buffer can dramatically increase solubility.[20][27] For acidic compounds, increasing the pH above their pKa will deprotonate them, making them more soluble. For basic compounds, lowering the pH below their pKa will protonate them, increasing solubility.
-
Amorphous Solid Dispersions: This involves dispersing the crystalline drug in a polymer matrix to create an amorphous solid. The amorphous form of a drug is typically more soluble than its crystalline counterpart.[27]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve their solubility and bioavailability for oral administration.[18]
By systematically applying the troubleshooting steps and considering the advanced strategies outlined in this guide, researchers can overcome the solubility challenges posed by pyrone compounds, leading to more accurate and reliable bioassay data and accelerating the drug discovery process.
References
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Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Pyrone. Wikipedia. [Link]
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What effects does DMSO have on cell assays? Quora. [Link]
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Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. [Link]
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Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. [Link]
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Gurtovenko, A. A., & Anwar, J. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
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Ben-Trivedi, A., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
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Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]
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α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. ResearchGate. [Link]
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Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
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Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. [Link]
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Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. National Institutes of Health. [Link]
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Different structural motifs of pyrone. ResearchGate. [Link]
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What is the suitable solvent for synthetic organic compound to be checked for biological activity? ResearchGate. [Link]
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Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. [Link]
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Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE, 7(10), e43852. [Link]
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Preparation of pyrone derivatives by Pd-catalyzed cyclization and cross-coupling reaction. ResearchGate. [Link]
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Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Institutional Repository of the University of Thessaly. [Link]
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Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Semantic Scholar. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]
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Recent Advances in the Synthesis of 2-Pyrones. PubMed Central. [Link]
-
Synthesis of Chiral Tricyclic Pyrone Molecules via Palladium(0)-Catalyzed Displacement Reactions of Chiral Tricyclic Pyrone Acetate With Azide or Amine. PubMed Central. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ResearchGate. [Link]
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Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies. PubMed. [Link]
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Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
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Technical Support Center: Troubleshooting HPLC Peak Tailing in Polar Pyrone Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of polar pyrone compounds. Pyrone-containing molecules, such as kojic acid and its derivatives, are notorious for their challenging chromatographic behavior due to their polar nature and potential for metal chelation. This resource provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to help you achieve symmetrical, reproducible peaks.
Understanding the Challenge: Why Do Polar Pyrones Cause Peak Tailing?
Peak tailing is a common chromatographic problem where a peak's asymmetry extends the trailing edge, compromising resolution and accurate quantification.[1][2] For polar pyrones, this issue is often exacerbated by a combination of factors:
-
Secondary Silanol Interactions: The primary cause of peak tailing in reversed-phase HPLC is often the interaction between polar analyte functional groups and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3][4] These interactions introduce a secondary, undesirable retention mechanism that leads to delayed elution and asymmetrical peaks.[3]
-
Metal Chelation: Pyrone moieties can act as chelating agents, interacting with trace metal ions (e.g., iron, titanium) present in the stainless-steel components of the HPLC system (tubing, frits) or within the silica matrix of the column itself.[5][6][7][8] This chelation introduces another strong retention mechanism, contributing significantly to peak tailing.[6][7]
-
Mobile Phase Mismatches: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can cause the compound to exist in multiple ionization states, leading to peak distortion.[4][7] Similarly, a solvent mismatch between the sample diluent and the mobile phase can cause poor peak shape.[1]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half. It is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[9]
Q2: Can my column choice impact peak tailing for polar pyrones?
A2: Absolutely. The choice of HPLC column is critical. For polar compounds like pyrones, using a modern, high-purity, end-capped Type B silica column can significantly reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[10] Columns with alternative chemistries, such as those with polar-embedded phases or hybrid silica-organic particles, can also offer improved peak shape for polar analytes.[10][11]
Q3: How does the mobile phase pH affect the peak shape of pyrones?
A3: The mobile phase pH plays a crucial role in controlling the ionization state of both the pyrone analyte and the residual silanol groups on the stationary phase.[12] Operating at a low pH (typically ≤ 3) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte and thus minimizing peak tailing.[10][13]
Q4: I've optimized my mobile phase and column, but still see tailing. What else could be the cause?
A4: If you've addressed the primary chemical sources of tailing, consider instrumental and other factors. These can include:
-
Extra-column dead volume: Excessive tubing length or wide-bore tubing can cause band broadening and peak tailing.[5][13]
-
Column contamination or degradation: A buildup of contaminants or a void at the column inlet can distort peak shape.[1][14]
-
Column overload: Injecting too much sample, either in terms of mass or volume, can lead to peak distortion.[1][13][15]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with polar pyrones.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase is often the first and most effective area to address peak tailing.
1.1. pH Adjustment:
-
Rationale: Lowering the mobile phase pH to around 2.5-3.0 protonates the residual silanol groups on the silica surface, rendering them non-ionized.[3][5] This minimizes the strong electrostatic interactions that cause peak tailing with polar analytes.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to achieve the target pH.[13][16]
-
Confirm the pH using a calibrated pH meter before mixing with the organic solvent.[5]
-
Run a test injection and observe the effect on peak shape.
-
1.2. Buffer Selection and Concentration:
-
Rationale: Buffers are essential for maintaining a stable pH, which is critical for reproducible retention times and peak shapes, especially when the mobile phase pH is near the analyte's pKa.[12][14] Increasing the buffer concentration can also help to mask residual silanol interactions.[5][13]
-
Protocol:
-
Select a buffer system with a pKa within +/- 1 pH unit of the desired mobile phase pH. Common choices for low pH applications include formate and phosphate buffers.
-
For LC-UV applications, a buffer concentration of 20-50 mM is often effective.[9][13]
-
For LC-MS applications, keep buffer concentrations lower (typically <10 mM) to avoid ion suppression.[13] Volatile buffers like ammonium formate are preferred.[13]
-
1.3. Mobile Phase Additives:
-
Rationale: In some cases, acidic modifiers and buffers may not be sufficient. Sacrificial bases or chelating agents can be added to the mobile phase to further mitigate peak tailing.
-
Protocol for Sacrificial Bases (e.g., Triethylamine - TEA):
-
Add a low concentration of TEA (e.g., 0.05-0.1%) to the mobile phase.
-
TEA is a small, basic molecule that will preferentially interact with active silanol sites, effectively shielding them from the pyrone analyte.[5]
-
-
Protocol for Chelating Agents (e.g., EDTA):
Step 2: Column Selection and Care
The stationary phase is the other half of the interaction equation.
2.1. Choosing the Right Column:
-
Rationale: Modern HPLC columns are designed to minimize the issues that cause peak tailing.
-
Recommendations:
-
High-Purity, End-Capped C18 Columns: These are the workhorses of reversed-phase HPLC. Look for columns based on Type B silica, which has a lower metal content and fewer acidic silanol groups.[10] End-capping, a process that chemically derivatizes residual silanols, further reduces their activity.[3][19][20]
-
Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which helps to shield residual silanols and can provide alternative selectivity for polar compounds.[4]
-
Hybrid Particle Columns: Columns with ethylene-bridged hybrid (BEH) particles offer improved pH stability and reduced silanol activity.[10][21]
-
HILIC Columns: For very polar pyrones that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative.[9][21]
-
2.2. Column Washing and Regeneration:
-
Rationale: Over time, columns can become contaminated with strongly retained sample components or metal ions, leading to poor peak shape.[1][15] A rigorous washing procedure can often restore column performance.
-
Protocol:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of decreasing polarity, for example:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Reverse the column direction and flush again with the same solvent series.
-
Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector.
-
Step 3: System Passivation
-
Rationale: Metal ions can leach from the stainless-steel components of the HPLC system, leading to chelation with sensitive analytes like pyrones.[8][22][23] Passivation is a process that removes metal contaminants and creates a more inert surface.[18][22][23]
-
Protocol (using a mild acid):
-
Important: Remove the column from the system before starting.
-
Prepare a passivation solution, for example, 6N nitric acid or a solution of phosphoric acid.[23][24]
-
Flush the entire HPLC system (pump, injector, tubing, and detector flow cell) with the passivation solution for 30-60 minutes at a low flow rate.
-
Thoroughly flush the system with high-purity water to remove all traces of the acid.
-
Equilibrate the system with your mobile phase before reinstalling the column.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting peak tailing for polar pyrones.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Data Summary Table: Impact of Troubleshooting Strategies
| Strategy | Rationale | Expected Outcome | Key Considerations |
| Lower Mobile Phase pH (2.5-3.0) | Suppresses silanol ionization | Improved peak symmetry, potentially altered retention time | Ensure column is stable at low pH[13] |
| Increase Buffer Concentration | Masks residual silanol interactions, maintains stable pH | Sharper peaks, more reproducible retention | Not ideal for LC-MS due to ion suppression[13] |
| Use End-Capped, High-Purity Column | Reduces number of active silanol sites | Significantly reduced tailing for polar/basic compounds | The "gold standard" for minimizing secondary interactions[10] |
| Add Chelating Agent (e.g., EDTA) | Sequesters metal ions in the system | Reduced tailing for metal-sensitive analytes | May not be compatible with all detection methods |
| System Passivation | Removes metal contaminants from instrument surfaces | Improved peak shape and recovery for chelating compounds | Must be performed without the column in line[24] |
Mechanism of Silanol Interaction
The diagram below illustrates how polar pyrones can interact with deprotonated silanol groups on the stationary phase, leading to peak tailing.
Caption: Secondary interaction between a polar analyte and a silanol group.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing issues in the analysis of polar pyrones, leading to more accurate and reliable chromatographic results.
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]
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How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]
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Common Causes Of Peak Tailing in Chromatography. (n.d.). ALWSCI. [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
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What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
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Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (n.d.). uHPLCs. [Link]
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LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
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Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. [Link]
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How to Get Rid of Peak Tailing in Chromatography. (n.d.). Mastelf. [Link]
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The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]
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A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. [Link]
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Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. [Link]
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Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
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Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (n.d.). Chromatography Online. [Link]
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Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. [Link]
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Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. [Link]
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LC Technical Tip. (n.d.). Phenomenex. [Link]
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Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. [Link]
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Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. [Link]
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Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco. [Link]
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Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. (2020, February 1). LCGC International. [Link]
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Important Qualities of Mobile Phase Additives for LC-MS Applications. (2023, September 27). Labcompare. [Link]
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Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014, December 20). ResearchGate. [Link]
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Separation of Kojic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (n.d.). Separation Science. [Link]
-
Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2012). PubMed. [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]
-
Optimization of cleaning and analytical method for determination of arbutin, hydroquinone and kojic acid in cosmetic products. (n.d.). Journal of Medicinal Plants. [Link]
-
Determination of Kojic Acid in Various Commercial Foods by HPLC. (n.d.). ResearchGate. [Link]
- Method for quantitatively analyzing kojic dipalmitate and use thereof. (n.d.).
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Mass spectrometry fragmentation artifacts of polyphenolic compounds
A Guide to Navigating Mass Spectrometry Fragmentation Artifacts
Welcome to the technical support center for polyphenolic compound analysis. As a Senior Application Scientist, I've seen firsthand how the structural complexity of polyphenols can lead to challenging mass spectrometry results. These molecules, rich in hydroxyl groups and often glycosylated, are prone to a variety of artifacts that can complicate data interpretation, from in-source fragmentation to unpredictable adduct formation.
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address the specific issues you might encounter in the lab. My goal is not just to provide solutions, but to explain the underlying chemical principles so you can build robust, self-validating methods. We will delve into why these artifacts occur and provide logical, step-by-step protocols to identify, mitigate, and control for them.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses foundational questions about the analysis of polyphenols and the common challenges researchers face.
Q1: Why are polyphenols, particularly flavonoids, so challenging to analyze with mass spectrometry?
Polyphenols are structurally diverse and contain multiple reactive functional groups, primarily hydroxyls, which makes them susceptible to various transformations. Flavonoid glycosides, for instance, have labile glycosidic bonds (C-O or C-C) that can easily cleave under the energetic conditions of an electrospray ionization (ESI) source, even before the ions enter the mass analyzer.[1][2] This phenomenon, known as in-source fragmentation, can lead you to misidentify a glycoside as its aglycone. Furthermore, their structure, with multiple rings, allows for complex fragmentation pathways like the retro-Diels-Alder (RDA) reaction, which can be useful for structural elucidation but also adds complexity to the spectra.[3][4]
Q2: I see multiple peaks in my full scan MS1 spectrum for a pure standard. What are the most likely culprits?
When analyzing a pure polyphenolic standard, observing multiple peaks is a common issue. The primary causes are:
-
In-Source Fragmentation (ISF): The compound is fragmenting in the ion source before mass analysis. The most common ISF for glycosides is the loss of the sugar moiety.[1][5]
-
Adduct Formation: Polyphenols readily form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[6][7] In negative ion mode, adducts with mobile phase modifiers like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can occur.
-
Dimerization: At higher concentrations, molecules can form non-covalent dimers, appearing as [2M+H]⁺ or [2M-H]⁻.
-
Oxidation/Degradation: Polyphenols can be sensitive to pH, light, and temperature, potentially degrading during sample preparation or while sitting in the autosampler.[8][9]
Q3: Should I use positive or negative ionization mode for my polyphenol analysis?
The choice of ionization mode is highly dependent on the specific class of polyphenols you are analyzing.
-
Negative Ion Mode ([M-H]⁻): This is generally the recommended starting point and often provides better sensitivity and more characteristic fragmentation for many polyphenols, including phenolic acids, flavanones, and flavanols.[10][11] Deprotonation of the acidic phenolic hydroxyl groups is highly efficient.
-
Positive Ion Mode ([M+H]⁺): This mode is particularly effective for anthocyanins, which carry a permanent positive charge, and can also be suitable for flavonoid glycosides. However, for many other polyphenols, positive mode can lead to more in-source fragmentation and less stable signals.
Ultimately, the optimal mode should be determined empirically for your specific compounds of interest. Running a sample in both modes can often provide complementary structural information.[12]
Section 2: Troubleshooting In-Source Fragmentation (ISF)
In-source fragmentation (ISF) is one of the most common artifacts, leading to the misidentification of precursor ions and inaccurate quantification.
Q4: I suspect in-source fragmentation is occurring. How can I definitively confirm it?
The key to identifying ISF is to demonstrate that the fragmentation occurs before the precursor ion is isolated in the quadrupole. Here's a workflow to confirm it:
Caption: Workflow to confirm In-Source Fragmentation (ISF).
Q5: How can I minimize or control in-source fragmentation of my analytes?
Minimizing ISF involves reducing the energy imparted to the ions as they travel from the atmospheric pressure region into the vacuum of the mass spectrometer.
Protocol: Optimizing Source Parameters to Minimize ISF
-
Analyte Preparation: Prepare a solution of your target analyte (e.g., a flavonoid glycoside standard) at a typical analytical concentration.
-
Initial Infusion: Infuse the standard directly into the mass spectrometer to get a stable signal.
-
Identify Key Voltages: The primary parameters controlling ISF are typically named Fragmentor Voltage (Agilent), Cone Voltage (Waters), or Declustering Potential (Sciex). Locate this setting in your instrument control software.
-
Voltage Ramping Experiment:
-
Begin with a high voltage setting (e.g., 200 V). Acquire an MS1 spectrum and note the relative intensities of the precursor ion (e.g., [M-H]⁻) and the primary in-source fragment (e.g., the aglycone, [A-H]⁻).
-
Decrease the voltage in discrete steps (e.g., 20 V increments). At each step, record the intensities of the precursor and fragment ions.
-
Continue until the intensity of the precursor ion is maximized and the fragment ion is minimized, without significantly compromising total ion signal. Studies have shown that finding an optimal value (e.g., 230 V for ESI+ and 330 V for ESI- in one study) can provide a good balance for a wide range of flavonoids.[5]
-
-
Data Analysis & Selection: Plot the intensities of the precursor and fragment ions against the voltage. Select the voltage that provides the highest abundance of your desired precursor ion.
-
Consider Other Parameters: While less impactful than cone/fragmentor voltage, optimizing the capillary voltage and source temperature can also help. Excessively high temperatures can cause thermal degradation, mimicking ISF.[13]
| Parameter | Typical Starting Value | Optimization Goal | Rationale |
| Fragmentor/Cone Voltage | 120-150 V | Decrease until precursor is maximized | Reduces the kinetic energy of ions, preventing collisional activation in the source region. |
| Source/Vaporizer Temp. | 350-400 °C | Decrease if thermally labile | Prevents thermal degradation of sensitive compounds like glycosides before ionization. |
| Sheath/Nebulizer Gas | 40-50 Arb | Optimize for stable spray | Ensures efficient and gentle desolvation without excessive energy transfer. |
Section 3: Identifying and Managing Adducts
Adducts split your analyte signal across multiple m/z values, reducing the intensity of your primary protonated/deprotonated molecule and complicating quantification.
Q6: I see peaks at M+23, M+39, and M+18. What are they and how do I get rid of them?
These are common adducts formed with cations. Identifying them is a matter of calculating mass differences relative to your expected molecular ion.[6]
| Adduct Ion (Positive Mode) | Mass Difference | Common Source | Mitigation Strategy |
| [M+Na]⁺ | +22.989 Da | Glassware, mobile phase impurities, buffers | Use high-purity LC-MS grade solvents; switch to polypropylene vials and plates; avoid sodium-containing buffers. |
| [M+K]⁺ | +38.963 Da | Glassware, mobile phase impurities, buffers | Same as for sodium adducts. Potassium is a very common contaminant. |
| [M+NH₄]⁺ | +18.034 Da | Ammonium formate/acetate buffers | This is often a desired adduct. If not, avoid ammonium-based mobile phase modifiers. |
Troubleshooting Tip: If you suspect sodium or potassium adducts, try preparing a fresh batch of mobile phase using high-purity, LC-MS grade solvents and water, and transfer your samples to new polypropylene vials. If the adduct intensity decreases, you've identified the source of contamination.
Q7: Can adduct formation affect my MS/MS results?
Absolutely. If you unknowingly select an adduct (e.g., [M+Na]⁺) as your precursor for MS/MS, the fragmentation pattern will be completely different from that of the protonated molecule ([M+H]⁺). The sodium ion tends to coordinate with oxygen atoms, altering fragmentation pathways and often leading to a stable, non-fragmenting ion or uninformative neutral losses. This can prevent you from matching your spectra to library data, which is almost always based on [M+H]⁺ or [M-H]⁻ fragmentation.[6]
Section 4: Understanding and Mitigating Matrix Effects
Matrix effects are a critical issue when analyzing polyphenols in complex samples like plant extracts, beverages, or biological fluids.
Q8: What is the "matrix effect" and how does it impact my results?
The matrix effect is the alteration (suppression or enhancement) of ionization efficiency of your target analyte due to the presence of co-eluting, undetected components from the sample matrix.[14] In ESI, all molecules eluting from the column at a given time compete for the limited surface area of the spray droplets and for access to charge. If matrix components ionize more efficiently than your analyte, they will dominate the process, leading to a weaker signal for your compound of interest. This is known as ion suppression .[15]
Caption: The mechanism of ion suppression due to matrix effects.
Q9: How can I assess and control for matrix effects in my quantitative assay?
Controlling for matrix effects is essential for accurate quantification. The standard method is to perform a post-extraction spike experiment.
Protocol: Quantifying and Mitigating Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike a known amount of your analyte standard into the initial mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to not contain your analyte). After all extraction steps are complete, spike the final extract with the same amount of analyte standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte standard before performing the extraction protocol. (This set is used to determine recovery, not matrix effect).
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the peak areas from Sets A and B:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring. An acceptable range is often considered to be 80-120%.[16]
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best defense is to chromatographically separate your analyte from the interfering matrix components. Optimize your LC gradient to ensure your peak is in a clean region of the chromatogram.
-
Sample Dilution: Simply diluting the sample extract can reduce the concentration of matrix components below the level where they cause significant suppression.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards by spiking them into extracted blank matrix. This ensures that your standards and samples experience the same matrix effect, canceling it out.
-
Use an Isotope-Labeled Internal Standard: An internal standard that is chemically identical to your analyte but contains stable isotopes (e.g., ¹³C, ²H) will co-elute perfectly and experience the exact same matrix effects and extraction recovery, providing the most accurate correction.
-
References
-
Tan, Y., Lim, L., & Lee, Y. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed Central. [Link]
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ResearchGate. (n.d.). Fragmentation scheme of MS/MS fragmentation association rules in flavonoids. [Link]
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Tan, Y. B., Lim, L. H., & Lee, Y. K. (2018). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]
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Hagazy, M., & Mulata, M. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology. [Link]
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Zhang, L., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods. [Link]
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Herrera-Balandrano, D. D., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules. [Link]
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Potter, T., et al. (2024). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. Metabolites. [Link]
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Russo, M., et al. (2018). Analysis of Polyphenols in the Lamiaceae Family by Matrix Solid-Phase Dispersion Extraction Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. ACS Omega. [Link]
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Schmidt, J., et al. (2017). Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. Journal of Natural Products. [Link]
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Jekő, J., et al. (2011). In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry. [Link]
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Prasain, J. (n.d.). MS/MS analysis of Polyphenols. SlidePlayer. [Link]
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YouTube. (2023). Unraveling the structural diversity of polyphenols using liquid chromatography mass spectrometry LC. [Link]
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Núñez, O., et al. (2016). Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles in the characterization and classification of cranberry-based pharmaceutical preparations and natural extracts. Analyst. [Link]
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ResearchGate. (n.d.). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. [Link]
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GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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Tobacco Science and Technology. (n.d.). Polyphenol adduct ions based on electrospray mass spectrometry. [Link]
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
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Semantic Scholar. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]
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Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. [Link]
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CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
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Natural Chemistry Research Group. (n.d.). MS and MS/MS Spectra of Polyphenols. [Link]
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ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. [Link]
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Cocuron, J. C., et al. (2023). A metabolomic platform to identify and quantify polyphenols in coffee and related species using liquid chromatography mass spectrometry. Frontiers in Plant Science. [Link]
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National Center for Biotechnology Information. (n.d.). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PubMed Central. [Link]
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van der Hooft, J. J. J., et al. (2012). Polyphenol Identification Based on Systematic and Robust High-Resolution Accurate Mass Spectrometry Fragmentation. Analytical Chemistry. [Link]
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Gu, L., et al. (2003). Liquid chromatographic/electrospray ionization mass spectrometric studies of proanthocyanidins in foods. Journal of Mass Spectrometry. [Link]
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D'Urso, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology. [Link]
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MDPI. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]
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Ee, G. C. L., et al. (2011). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Journal of the Korean Chemical Society. [Link]
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ResearchGate. (n.d.). LC-MS/MS polyphenol analytical parameters. [Link]
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De-Dogma, J., & Nkomo, M. (2021). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]
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National Center for Biotechnology Information. (n.d.). Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract. PubMed Central. [Link]
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Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
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Semantic Scholar. (n.d.). Figure 4 from Liquid chromatographic/electrospray ionization mass spectrometric studies of proanthocyanidins in foods. [Link]
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ResearchGate. (n.d.). Trends in LC-MS and LC-HRMS analysis and characterization of polyphenols in food. [Link]
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de Souza, R. A., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. [Link]
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Casoni, D., et al. (2018). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. Molecules. [Link]
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LCGC International. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. [Link]
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MDPI. (n.d.). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. [Link]
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ResearchGate. (n.d.). Liquid chromatographic/electrospray ionization mass spectrometric studies of proanthocyanidins in foods. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Direct mass spectrometry approaches to characterize polyphenol composition of complex samples. [Link]
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Technical Support Center: Optimizing Mobile Phase for Polar Metabolite Separation
Welcome to the technical support center for optimizing the separation of polar metabolites. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their analytical methods for these challenging but crucial molecules. Here, we move beyond simple protocols to explain the fundamental principles and troubleshooting strategies essential for robust and reproducible results in Hydrophilic Interaction Liquid Chromatography (HILIC).
Introduction: The Challenge of Polar Metabolites
Polar metabolites, including amino acids, organic acids, sugars, and nucleotides, are central to understanding cellular biochemistry and disease states.[1] However, their high polarity makes them poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier technique for retaining and separating these compounds, offering complementary selectivity to RPLC and enhanced sensitivity with mass spectrometry (MS).[1][3][4]
The core principle of HILIC involves a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][3] Retention is primarily driven by the partitioning of polar analytes into a water-enriched layer that forms on the surface of the stationary phase.[1][5] Elution is then achieved by increasing the mobile phase's polarity, usually by increasing the aqueous component.[1]
This guide provides a comprehensive resource for developing and troubleshooting HILIC methods for polar metabolite analysis.
FAQs: Fundamental Concepts in HILIC Mobile Phase Optimization
Q1: What are the best starting mobile phase conditions for separating polar metabolites using HILIC?
A1: A robust starting point for HILIC method development involves a high percentage of organic solvent to ensure retention of polar analytes. A typical initial mobile phase composition is:
-
Mobile Phase A (Aqueous): 10 mM ammonium formate or ammonium acetate in water, with pH adjusted using formic acid (for acidic conditions) or ammonium hydroxide (for basic conditions).[1][6]
-
Mobile Phase B (Organic): Acetonitrile with a small amount of the same additive as Mobile Phase A (e.g., 0.1% formic acid).[1]
A good starting gradient is 80-95% Mobile Phase B. The high organic content is crucial for establishing the aqueous layer on the stationary phase, which is fundamental to the HILIC retention mechanism.[7]
Q2: How does the pH of the mobile phase affect the separation of polar metabolites?
A2: Mobile phase pH is a critical parameter that profoundly influences the retention and selectivity of ionizable polar metabolites.[8] The charge state of both the analytes and the stationary phase can be altered by pH, affecting electrostatic interactions.[8]
-
Acidic pH (e.g., pH 3-5): At acidic pH, basic compounds will be protonated (positively charged), leading to strong electrostatic interactions with negatively charged silanol groups on silica-based stationary phases. This can enhance retention for basic metabolites like amino acids.
-
Neutral pH (e.g., pH ~7): At neutral pH, zwitterionic stationary phases can offer superior performance for a broad range of polar compounds, including improved separation of isomers.[9]
-
Basic pH (e.g., pH 9-10): A basic pH is often optimal for analyzing acidic compounds like organic acids and phosphorylated metabolites, which will be deprotonated (negatively charged).[8] This can improve peak shape and sensitivity for these crucial classes of metabolites.[10]
Q3: What is the role of buffer salts like ammonium formate and ammonium acetate in the mobile phase?
A3: Buffer salts are essential in HILIC for several reasons:
-
pH Control: They maintain a stable pH throughout the gradient, which is crucial for reproducible retention times of ionizable analytes.[11]
-
Improved Peak Shape: Buffers help to minimize secondary interactions between analytes and the stationary phase, leading to sharper, more symmetrical peaks. Increasing buffer concentration generally improves peak shape.[12]
-
Modulating Retention: The concentration of the buffer can influence retention. In cases where ion-exchange is a dominant retention mechanism, increasing the buffer concentration can sometimes decrease retention as the buffer ions compete with the analytes for interaction with the stationary phase.[11]
For LC-MS applications, volatile buffers like ammonium formate and ammonium acetate are preferred as they are compatible with mass spectrometry and will not contaminate the ion source.[7] A good starting buffer concentration is typically 10 mM.[7]
Q4: Why is acetonitrile the most common organic solvent in HILIC?
A4: Acetonitrile is the solvent of choice for HILIC separations because it is aprotic and less polar than protic solvents like methanol or isopropanol.[8] This property allows for the formation of a stable, distinct water layer on the surface of the polar stationary phase, which is essential for the partitioning mechanism that drives HILIC retention.[8] Protic solvents have a higher affinity for the stationary phase surface and can disrupt the formation of this crucial water layer.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers frequently encounter during the separation of polar metabolites using HILIC.
Problem 1: Poor or No Retention of Polar Analytes
Symptoms:
-
Analytes elute at or near the void volume.
-
Retention times are not stable.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Column Equilibration | The aqueous layer on the stationary phase is not fully formed, leading to a lack of retention. HILIC columns require longer equilibration times than RPLC columns.[13][14] | Equilibrate a new column with at least 50-80 column volumes of the initial mobile phase.[13] For subsequent runs, ensure a sufficient re-equilibration time of at least 10-20 column volumes between injections.[13][14] |
| Incorrect Initial Gradient Conditions | The starting percentage of the organic solvent is too low, making the mobile phase too polar to allow for analyte partitioning into the stationary phase's water layer. | Start with a high percentage of acetonitrile (typically 80-95%) in your initial gradient conditions. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent that is too polar (e.g., 100% water). This disrupts the local stationary phase environment upon injection, causing poor peak shape and early elution.[7][12] | Prepare your samples in a solvent that closely matches the initial mobile phase composition, ideally with a high percentage of acetonitrile (e.g., 80% acetonitrile).[7][15] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks.
-
Broad or split peaks.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase, such as strong ionic interactions with residual silanol groups, can cause peak tailing.[12] | Optimize the mobile phase pH and buffer concentration. Increasing the buffer concentration can often improve peak shape.[12] Consider a different stationary phase chemistry (e.g., amide, zwitterionic) that may be better suited for your analytes.[9] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | As mentioned previously, injecting a sample in a strong (highly aqueous) solvent can lead to distorted peak shapes.[12][16] | Ensure the sample solvent is as close as possible to the initial mobile phase conditions.[7] |
| Metal Chelation | Some polar metabolites, particularly those with phosphate or catechol groups, can interact with trace metals in the chromatographic system, causing severe peak tailing.[17] | The addition of a chelating agent, such as medronic acid, to the mobile phase can mitigate these interactions.[10] Using a bioinert LC system can also be beneficial.[10] |
Problem 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift between injections or between batches.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Column Re-equilibration | Failure to fully re-establish the initial mobile phase conditions and the water layer on the stationary phase between gradient runs will lead to retention time drift.[7][16] | Ensure a sufficient re-equilibration period (at least 10-20 column volumes) at the end of each gradient run.[13][14] |
| Mobile Phase Preparation Inconsistency | Small variations in mobile phase pH or buffer concentration can significantly impact the retention of ionizable compounds. | Use a standardized and precise protocol for mobile phase preparation.[15] Always prepare fresh mobile phases regularly. |
| Temperature Fluctuations | Changes in column temperature can affect mobile phase viscosity and partitioning equilibria, leading to retention time shifts. | Use a thermostatted column compartment and ensure a stable laboratory temperature. |
| Matrix Effects | Variations in the sample matrix (e.g., salt content) between different samples can alter retention behavior.[15] | Implement a robust sample preparation protocol to minimize matrix variability. Use of internal standards is highly recommended to correct for retention time shifts. |
Workflow for Troubleshooting HILIC Mobile Phase Issues
Caption: A decision tree for troubleshooting common HILIC separation issues.
Experimental Protocols
Protocol 1: HILIC Column Conditioning and Equilibration
This protocol is essential for ensuring the formation of a stable water layer on the stationary phase, which is critical for reproducible chromatography.[1]
Objective: To properly prepare a new HILIC column for analysis and ensure consistent performance.
Materials:
-
New HILIC column
-
HPLC/UHPLC system
-
Mobile Phase A (e.g., 10 mM Ammonium Formate in Water)
-
Mobile Phase B (e.g., Acetonitrile)
-
50:50 (v/v) Acetonitrile:Water solution
Procedure:
-
Initial Flush: Before installing the column, flush the LC system with the 50:50 acetonitrile:water solution.
-
Column Installation: Install the HILIC column in the correct flow direction.
-
Column Wetting: Flush the new column with 50 column volumes of 50:50 acetonitrile:water at a low flow rate (e.g., 0.25 mL/min for a 2.1 mm ID column).[18] This step ensures the polar stationary phase is fully wetted.
-
Mobile Phase Equilibration: Switch the mobile phase to your initial gradient conditions (e.g., 95% Mobile Phase B).
-
Conditioning: Flush the column with at least 50-80 column volumes of the initial mobile phase.[13]
-
System Suitability: Before running samples, perform several blank injections running the full gradient program to ensure the system is stable and the baseline is clean.[7]
-
Inter-run Re-equilibration: For gradient methods, ensure a re-equilibration step of at least 10-20 column volumes at the end of each run.[13][14]
Protocol 2: Preparation of Mobile Phases for HILIC-MS
Precise and consistent mobile phase preparation is key to reproducible HILIC separations.[15]
Objective: To prepare volatile mobile phases suitable for HILIC-MS analysis of polar metabolites.
Materials:
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium formate (or ammonium acetate), LC-MS grade
-
Formic acid (or ammonium hydroxide), LC-MS grade
-
Calibrated pH meter
-
Sterile filtered containers
Procedure for Acidic Mobile Phase (e.g., 10 mM Ammonium Formate, pH 3.0):
-
Prepare Aqueous Stock (Mobile Phase A):
-
Weigh the appropriate amount of ammonium formate to make a 10 mM solution in LC-MS grade water (e.g., 0.63 g in 1 L).
-
Dissolve completely.
-
Carefully adjust the pH to 3.0 using formic acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare Organic Mobile Phase (Mobile Phase B):
-
To LC-MS grade acetonitrile, add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of acetonitrile.[1]
-
Sonicate briefly to ensure complete mixing.
-
Procedure for Basic Mobile Phase (e.g., 10 mM Ammonium Acetate, pH 9.0):
-
Prepare Aqueous Stock (Mobile Phase A):
-
Prepare Organic Mobile Phase (Mobile Phase B):
-
Use 100% LC-MS grade acetonitrile.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. Column Equilibration in HILIC | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. support.waters.com [support.waters.com]
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- 18. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hpst.cz [hpst.cz]
Technical Support Center: Cryopreservation of Pyrone-Producing Microorganisms
Welcome to the technical support center for the cryopreservation of pyrone-producing microorganisms. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term viability and metabolic stability of your valuable strains. Here, we will delve into the critical aspects of cryopreservation, offering not just protocols, but the scientific reasoning behind them to empower you with the knowledge for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is a specialized cryopreservation protocol necessary for pyrone-producing microorganisms?
A1: Standard cryopreservation protocols are primarily designed to maximize cell viability. However, for microorganisms prized for their secondary metabolite production, such as pyrones, the challenge extends beyond mere survival. The intricate enzymatic pathways responsible for pyrone biosynthesis can be sensitive to the stresses of freezing and thawing. An optimized protocol is crucial to not only ensure a high recovery rate of viable cells but also to preserve the genetic and physiological integrity required for consistent pyrone production post-revival.[1][2]
Q2: What are the most critical factors influencing the success of cryopreserving these specialized strains?
A2: The success of cryopreservation hinges on several key factors: the choice of cryoprotectant, the cooling rate, the storage temperature, and the thawing process. Each of these must be carefully controlled to minimize intracellular ice crystal formation and osmotic stress, which are the primary culprits of cell damage and death during freezing.[3][4] For pyrone producers, the physiological state of the culture at the time of freezing is also paramount.
Q3: Which cryoprotectants are recommended for pyrone-producing fungi like Aspergillus and Penicillium?
A3: Glycerol and dimethyl sulfoxide (DMSO) are the most commonly used cryoprotectants for fungi.[5][6][7][8] For many filamentous fungi, including species of Aspergillus and Penicillium, a final concentration of 10-20% glycerol is often effective.[9] However, the optimal cryoprotectant and its concentration can be strain-specific. It is advisable to empirically determine the best conditions for your particular microorganism.
Q4: What is the ideal growth phase to harvest my culture for cryopreservation?
A4: For maximal recovery, it is recommended to freeze cultures during the stationary phase of growth when the cell concentration is at its highest.[1] This ensures a robust starting population for revival.
Q5: How should I properly thaw my cryopreserved cultures?
A5: Rapid thawing is crucial to minimize the damage from ice crystal recrystallization. It is recommended to thaw frozen vials quickly in a 37°C water bath until only a small amount of ice remains.[10] The thawed cell suspension should then be immediately transferred to a suitable recovery medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cell viability after thawing | - Suboptimal cryoprotectant concentration- Inappropriate cooling rate- Repeated freeze-thaw cycles | - Test a range of glycerol or DMSO concentrations (e.g., 10%, 15%, 20%) to find the optimal for your strain.- Ensure a controlled cooling rate of approximately -1°C per minute.[3]- Prepare a master cell bank and working cell banks to avoid repeated thawing of the master stock. |
| Reduced or no pyrone production after revival | - Genetic drift or mutation during sub-culturing before cryopreservation- Physiological stress from the freeze-thaw process altering metabolic pathways- Inappropriate post-thaw recovery medium | - Minimize the number of passages before cryopreservation.- Optimize the cryopreservation protocol to reduce cell stress.- Use a rich, supportive recovery medium to allow the cells to fully recover before assessing pyrone production.[11] |
| Inconsistent pyrone yields between vials from the same batch | - Non-homogenous cell suspension before aliquoting- Variation in cooling rates between vials | - Ensure the cell suspension is thoroughly mixed before dispensing into cryovials.- Use a controlled-rate freezer or a standardized freezing container (e.g., Mr. Frosty) to ensure a consistent cooling rate for all vials. |
| Contamination of revived cultures | - Contamination of the original culture- Non-sterile technique during cryopreservation or thawing | - Always start with a pure, uncontaminated culture.- Adhere to strict aseptic techniques throughout the entire process. |
Experimental Protocols
Protocol 1: Cryopreservation of Pyrone-Producing Fungi
This protocol is a general guideline for the cryopreservation of filamentous fungi, such as Aspergillus and Penicillium, known for pyrone production.
Materials:
-
Sterile cryovials
-
Sterile glycerol or DMSO
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
Sterile pipettes
-
Controlled-rate freezer or isopropanol-filled freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Culture Preparation: Inoculate the fungus into a suitable liquid medium and incubate under optimal conditions until it reaches the early stationary phase.
-
Cryoprotectant Addition: Aseptically add sterile glycerol to the culture to a final concentration of 15% (v/v). Mix gently but thoroughly.
-
Aliquoting: Dispense 1 mL of the cell suspension into each sterile cryovial.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C per minute. Alternatively, place the vials in a pre-chilled (-20°C) isopropanol-filled freezing container and transfer to a -80°C freezer.
-
Long-Term Storage: After 24 hours at -80°C, transfer the vials to a liquid nitrogen dewar for long-term storage (-196°C).[7][12]
Protocol 2: Post-Thaw Viability and Pyrone Production Assessment
Materials:
-
Cryopreserved vial of the microorganism
-
37°C water bath
-
Appropriate solid and liquid growth media (e.g., Potato Dextrose Agar/Broth)
-
Incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)
-
Pyrone standard
-
Appropriate solvents for extraction and mobile phase
Procedure:
-
Thawing: Quickly thaw a cryovial in a 37°C water bath.
-
Inoculation: Transfer the entire contents of the vial to a flask containing fresh liquid growth medium. Also, plate a small aliquot onto a solid medium to check for purity and colony morphology.
-
Incubation: Incubate the liquid culture under conditions optimal for pyrone production.
-
Viability Assessment: After a suitable incubation period, determine the cell viability by methods such as colony-forming unit (CFU) counts or vital staining.
-
Pyrone Extraction: At the peak of production, harvest the culture broth and extract the pyrones using an appropriate solvent (e.g., ethyl acetate).
-
HPLC Analysis: Analyze the extracted sample by HPLC to quantify the pyrone concentration.[13][14] Compare the results to a standard curve generated from a pure pyrone standard.
Visualizing the Workflow
Caption: Cryopreservation and quality control workflow.
References
-
Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. (n.d.). Retrieved from [Link]
-
Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. (n.d.). Retrieved from [Link]
-
Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. (n.d.). Retrieved from [Link]
-
Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building. (n.d.). Retrieved from [Link]
-
Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building | Request PDF. (n.d.). Retrieved from [Link]
-
Assessment of Simple Methods to preserve Pure Cultures of Aspergillus Versicolor and Aspergillus Niger. (n.d.). Retrieved from [Link]
-
Long-term storage of a number of microorganism species using different cryoprotectants. (n.d.). Retrieved from [Link]
-
(PDF) Fungal cryopreservation across 61 genera: Practical application and method evaluation. (n.d.). Retrieved from [Link]
-
The Latest Trends in Cryopreservation of Fungi. (2023, December 8). Retrieved from [Link]
-
(PDF) Assessment of Simple Methods to preserve Pure Cultures of Aspergillus Versicolor and Aspergillus Niger. (n.d.). Retrieved from [Link]
-
Methods of Cryopreservation in Fungi. (n.d.). Retrieved from [Link]
-
Preservation of penicillium species by lyophilization. (n.d.). Retrieved from [Link]
-
I want the fungus cryopreserved at -80°C, but I do not know what is the concentration of glycerol used? (n.d.). Retrieved from [Link]
-
Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology. (n.d.). Retrieved from [Link]
-
Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast. (n.d.). Retrieved from [Link]
-
Full article: Fungal cryopreservation across 61 genera: Practical application and method evaluation. (n.d.). Retrieved from [Link]
-
Penicillin titer after storage of Penicillium chrysogenum by liquid nitrogen refrigeration. (n.d.). Retrieved from [Link]
-
(PDF) The Latest Trends in Cryopreservation of Fungi. (n.d.). Retrieved from [Link]
-
Physiological characterization of secondary metabolite producing Penicillium cell factories. (n.d.). Retrieved from [Link]
-
Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. (n.d.). Retrieved from [Link]
-
Recovery and Its Dynamics of Filamentous Fungi from Clinical Specimen Cultures: An Extensive Study. (n.d.). Retrieved from [Link]
-
How can i recover a fungal sample after a long storage time on PDA slant at 4°C. (n.d.). Retrieved from [Link]
-
Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (n.d.). Retrieved from [Link]
-
Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification. (n.d.). Retrieved from [Link]
-
APA - African Journal of Biomedical Research. (n.d.). Retrieved from [Link]
-
AMA - African Journal of Biomedical Research. (n.d.). Retrieved from [Link]
-
ACM - African Journal of Biomedical Research. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation: A Comparative Analysis for the Quantification of "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but the very bedrock of confidence in the data generated. It is the process that provides documented evidence that a method is fit for its intended purpose. This guide offers an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a novel natural product derivative, "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone," a hydroxylated microbial metabolite of Yangonin.
This document eschews a rigid template, instead adopting a narrative structure that mirrors the logical progression of method validation in a real-world laboratory setting. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] Furthermore, we will objectively compare the validated HPLC method with two common alternatives, Ultra-High-Performance Liquid Chromatography (UHPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis, providing supporting data to guide your selection of the most appropriate analytical tool.
The Analytical Challenge: Quantifying a Novel Styrylpyrone
Our target analyte, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, is a styrylpyrone, a class of compounds known for their diverse biological activities. As with many natural products, its analysis presents unique challenges, including potential for complex sample matrices, the presence of structurally related impurities, and the need for a stability-indicating method. A robust and reliable analytical method is therefore paramount for its characterization, quantification in biological matrices, and quality control in potential future pharmaceutical formulations.
The Chosen Workhorse: A Validated Reversed-Phase HPLC Method
For the primary analytical technique, we propose a reversed-phase HPLC (RP-HPLC) method. This choice is predicated on its versatility, robustness, and widespread availability in analytical laboratories. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for moderately polar compounds like our target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile | A gradient is chosen to ensure adequate retention of the analyte while eluting any potential late-eluting impurities in a reasonable timeframe. Formic acid is added to improve peak shape and ionization efficiency if coupled with a mass spectrometer. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Based on the chromophores present in the styrylpyrone structure, 280 nm is a reasonable starting point for detection. A photodiode array (PDA) detector would be ideal to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
The Litmus Test: A Deep Dive into HPLC Method Validation
The validation of our proposed HPLC method is conducted in accordance with the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][3] The following performance characteristics are evaluated:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Approach:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Placebo Analysis: A placebo formulation (containing all excipients except the API) is analyzed to ensure no interference from the matrix.
-
Peak Purity Analysis: A PDA detector is used to assess the spectral homogeneity of the analyte peak in stressed and unstressed samples.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2), and the peak purity index should be greater than 0.999.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Approach: A series of at least five standard solutions of the analyte are prepared, covering 80-120% of the expected working concentration. Each solution is injected in triplicate.
-
Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Experimental Approach: The analyte is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Data Analysis: The percentage recovery is calculated for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the 100% standard solution.
-
Intermediate Precision (Inter-assay Precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Reproducibility: The precision between different laboratories (collaborative study), which is not always required for methods used within a single organization.
-
Data Analysis: The precision is expressed as the relative standard deviation (%RSD).
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: DL and QL are typically determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The QL should be experimentally verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach: Small variations are made to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Data Analysis: The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution) is evaluated.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits.
A Comparative Framework: HPLC vs. UHPLC vs. TLC-Densitometry
While our validated HPLC method is a robust and reliable choice, it is essential to understand its performance in the context of other available analytical techniques. Here, we present a comparative analysis with UHPLC and TLC-Densitometry for the quantification of our target analyte.
Method Comparison Overview
| Feature | HPLC | UHPLC | TLC-Densitometry |
| Principle | Liquid chromatography with high pressure | Liquid chromatography with ultra-high pressure | Planar chromatography with densitometric detection |
| Speed | Moderate | Very Fast | Fast (for multiple samples) |
| Resolution | Good | Excellent | Moderate |
| Sensitivity | Good | Excellent | Lower |
| Solvent Consumption | High | Low | Very Low |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | Low | Very Low |
| Quantitative Accuracy | High | High | Moderate |
| Throughput | Sequential | Sequential | Parallel |
Hypothetical Performance Data Comparison
To provide a more concrete comparison, the following table presents hypothetical but realistic performance data for the analysis of "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone" using the three techniques.
| Parameter | HPLC | UHPLC | TLC-Densitometry |
| Analysis Time per Sample | ~15 min | ~3 min | ~30 min (for a plate of 20 samples) |
| Retention Time (t_R) | 8.5 min | 2.1 min | Rf = 0.45 |
| Resolution (Rs) from nearest impurity | 2.5 | 4.0 | 1.2 |
| Limit of Quantitation (LOQ) | 50 ng/mL | 10 ng/mL | 200 ng/spot |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 1.5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
The Causality Behind the Data
-
UHPLC's Speed and Resolution Advantage: UHPLC utilizes columns packed with sub-2 µm particles, which leads to significantly higher chromatographic efficiency and allows for faster flow rates without sacrificing resolution.[4][5][6] This translates to shorter analysis times and sharper peaks, resulting in improved resolution and sensitivity compared to HPLC.[4][5][6]
-
TLC's Throughput and Cost-Effectiveness: TLC is a planar chromatographic technique where multiple samples can be analyzed simultaneously on a single plate, making it highly efficient for screening large numbers of samples. The instrumentation is significantly less expensive than HPLC or UHPLC, and solvent consumption is minimal, leading to very low operational costs.[7][8]
-
The Trade-offs: The primary drawback of TLC-densitometry is its lower resolution and sensitivity compared to HPLC and UHPLC. The quantification is also generally less precise.[9][10] While UHPLC offers superior performance, the initial instrument cost is higher, and the method may be less robust to "dirty" samples due to the smaller particle size and higher operating pressures.[6]
Experimental Protocols
Protocol 1: HPLC Method Validation - Linearity
-
Prepare a stock solution of "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone" at a concentration of 1 mg/mL in methanol.
-
Prepare a series of five calibration standards by diluting the stock solution with the mobile phase to concentrations of 8, 10, 12, 14, and 16 µg/mL (representing 80%, 100%, 120%, 140%, and 160% of a hypothetical 10 µg/mL target concentration).
-
Inject each standard solution in triplicate into the HPLC system.
-
Record the peak area for the analyte in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 2: Comparative Analysis - UHPLC
-
Transfer the HPLC method to a UHPLC system. This will involve geometric scaling of the method parameters (flow rate, injection volume, and gradient profile) to be compatible with a smaller UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Prepare and inject the same set of calibration standards as used for the HPLC validation.
-
Record the retention time, peak area, and peak width for the analyte in each chromatogram.
-
Calculate the resolution between the analyte and the nearest eluting impurity.
-
Compare the analysis time, resolution, and sensitivity (signal-to-noise ratio) with the data obtained from the HPLC method.
Protocol 3: Comparative Analysis - TLC-Densitometry
-
Prepare a series of five standard solutions of the analyte in methanol at concentrations suitable for TLC analysis (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).
-
Spot 1 µL of each standard solution onto a pre-coated silica gel HPTLC plate.
-
Develop the plate in a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 5:4:1, v/v/v).
-
Dry the plate and visualize the spots under UV light (e.g., 254 nm).
-
Scan the plate using a TLC scanner (densitometer) at the wavelength of maximum absorbance for the analyte.
-
Construct a calibration curve by plotting the peak area from the densitogram against the amount of analyte spotted.
-
Spot a known amount of a sample solution and determine its concentration using the calibration curve.
-
Compare the quantitative results, analysis time per sample (considering parallel analysis), and cost with the HPLC and UHPLC methods.
Visualization of the Validation Workflow
Caption: A flowchart illustrating the three key phases of HPLC method validation, from initial planning to final reporting.
Logical Relationship of Validation Parameters
Caption: A concept map showing the interconnectedness of the various HPLC method validation parameters.
Conclusion: Making an Informed Decision
The validation of an analytical method is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical data. For the quantification of "4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone," a well-validated HPLC method offers a robust, reliable, and widely accessible solution.
However, the choice of the optimal analytical technique is always context-dependent. For high-throughput screening or in research environments where a large number of samples need to be analyzed rapidly and cost-effectively, UHPLC is the superior choice, offering significant advantages in speed, resolution, and sensitivity. Conversely, for preliminary screening, in-process controls where high precision is not paramount, or in laboratories with limited resources, TLC-densitometry presents a viable and economical alternative.
Ultimately, a thorough understanding of the principles of method validation, as outlined in this guide and the referenced regulatory documents, empowers researchers and scientists to not only develop and validate methods that are fit for purpose but also to make informed decisions about the most appropriate analytical tools for their specific needs. This, in turn, ensures the generation of high-quality, defensible data that is crucial for advancing drug development and ensuring patient safety.
References
-
ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2023. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
European Medicines Agency. ICH Q14 Analytical procedure development. 2024. [Link]
-
Li, G., et al. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules. 2019;24(7):1273. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
ICH. Q14 Analytical procedure development. European Medicines Agency; 2022. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. [Link]
-
Sasidharan, S., et al. Significance of TLC and HPTLC in Phytochemical Screening of Herbal Drugs. Research Journal of Pharmacy and Technology. 2021;14(5):2841-2846. [Link]
-
ResearchGate. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). 2019. [Link]
-
European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]
-
Lee, J.H., et al. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. Nutrients. 2020;12(3):785. [Link]
-
Semantic Scholar. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). 2019. [Link]
-
Contract Pharma. Considerations for Analytical Method Validation Lifecycle Controls. 2019. [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. 2025. [Link]
-
YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. 2025. [Link]
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Thangaraj, P. TLC and HPTLC Fingerprints of Various Secondary Metabolites in the Stem of the Traditional Medicinal Climber, Solena amplexicaulis. Journal of Pharmaceutical Sciences and Research. 2016;8(8):854-858. [Link]
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QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. [Link]
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ResearchGate. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst. 2025. [Link]
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ACS. Analysis of kava (Piper methysticum) using GC-MS and UHPLC. ACS Fall 2025. [Link]
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European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. 2023. [Link]
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Unacademy. How Does TLC Compare to HPTLC. [Link]
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ResearchGate. (PDF) Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. 2018. [Link]
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LCGC International. Understanding the Lifecycle Approach for Analytical Procedures. 2020. [Link]
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European Medicines Agency. ICH guideline Q14 on analytical procedure development. 2022. [Link]
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Technology Networks. Applying a Lifecycle Approach to Your Analytical Procedures and Method Validation Programs. 2023. [Link]
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Cieśla, Ł., et al. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules. 2021;26(16):4999. [Link]
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Alvarez, S.A., et al. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Food Chemistry. 2018;268:43-49. [Link]
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Phenomenex. HPLC vs UHPLC: Key Differences & Applications. 2025. [Link]
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ResearchGate. Comparison of HPLC and UHPLC chromatographic separation of four... 2018. [Link]
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GSC Online Press. Analytical method development and validation for the simultaneous estimation of montelukast and Acebrophylline by RP- HPLC metho. 2024. [Link]
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A Comparative Guide to Purity Assessment of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for Researchers and Drug Development Professionals
In the landscape of natural product research and drug development, the rigorous assessment of purity for a lead compound is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of key analytical techniques for determining the purity of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone , a microbial metabolite of Yangonin, a kavalactone found in the kava plant.[1][2] As researchers and drug development professionals, understanding the nuances of these methods is paramount for advancing a compound from discovery to clinical application. This document will delve into the technical intricacies of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the shelf-life of the final drug product. For a complex natural product derivative like 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a thorough understanding of its impurity profile is non-negotiable. Potential impurities may arise from various sources, including the original biological matrix, microbial metabolism of precursors like Yangonin, or degradation during extraction and purification.[3] Common impurities for related kavalactones can include isomers, degradation products, and hydroxylated or demethylated analogs.[3]
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and throughput. Here, we compare the three most powerful and relevant techniques for the purity assessment of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. | Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer for detection and identification. | Quantitation based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei. |
| Primary Use | Quantitative purity assessment, separation of known impurities. | Identification and quantification of the parent compound and unknown impurities, even at trace levels. | Absolute quantification without the need for a specific reference standard of the analyte, structural confirmation. |
| Selectivity | Good, but co-elution of impurities with similar physicochemical properties can occur. | Excellent, provides mass-to-charge ratio information, enabling differentiation of co-eluting compounds with different masses. | Excellent, provides unique structural information for each molecule, allowing for the differentiation of isomers. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the pg/mL to fg/mL range, ideal for trace impurity detection. | Moderate, generally in the mg/mL to µg/mL range. |
| Quantitation | Requires a certified reference standard of the analyte for accurate quantification. | Can provide quantitative data, often with the use of an internal standard. | Provides absolute quantification against a certified internal standard of a different compound. |
| Impurity ID | Limited to comparison with known impurity standards. | Enables tentative identification of unknown impurities based on their mass fragmentation patterns. | Can provide detailed structural information of impurities if they are present at sufficient concentration. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate to high, with similar run times to HPLC. | Lower, with longer acquisition times required for high-quality quantitative data. |
| Cost | Relatively low initial investment and operational costs. | High initial investment and maintenance costs. | Very high initial investment and specialized maintenance. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of purity assessment, the following detailed protocols are provided. These are designed as self-validating systems, incorporating best practices for each technique.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Reference standard of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (purity >98%)
-
Sample of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 350 nm (based on the UV absorbance maxima of styrylpyrones).[4]
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis and Purity Calculation:
-
Integrate the peak area of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone and all impurity peaks in the chromatogram of the sample solution.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Quantification
This protocol details a UPLC-MS/MS method for the sensitive detection and identification of impurities.[5][6]
1. Instrumentation:
-
UPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
2. Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for analysis.
3. UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Scan Mode: Full scan (m/z 100-1000) for impurity profiling and product ion scan (MS/MS) for structural elucidation of detected impurities.
5. Sample Preparation:
-
Prepare a sample solution of approximately 10 µg/mL in methanol. Filter through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Analyze the full scan data to identify potential impurities based on their mass-to-charge ratios.
-
Perform MS/MS fragmentation analysis on the parent ions of suspected impurities to obtain structural information.
-
Compare the fragmentation patterns with known metabolites of Yangonin and other related styrylpyrones to tentatively identify the impurities.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
This protocol provides a validated method for determining the absolute purity of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone using an internal standard.[5]
1. Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a high-resolution probe.
2. Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Sample of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone for analysis.
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Acquisition Parameters (¹H qNMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
Spectral Width (sw): To encompass all signals of interest.
5. Data Processing and Purity Calculation:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: HPLC Purity Assessment Workflow.
Caption: LC-MS Impurity Identification Workflow.
Caption: qNMR Absolute Purity Determination Workflow.
Conclusion and Recommendations
The purity assessment of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone requires a multi-faceted analytical approach.
-
For routine quality control and purity determination against a known reference standard, HPLC with UV detection is a robust, reliable, and cost-effective method.
-
During early-stage development and for the comprehensive identification of unknown impurities, LC-MS is indispensable due to its superior sensitivity and structural elucidation capabilities.
-
For the absolute quantification of the compound without a specific reference standard and for the certification of in-house reference materials, qNMR is the gold standard, offering unparalleled accuracy and precision.
A judicious combination of these techniques will provide a comprehensive and scientifically sound assessment of the purity of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, ensuring the integrity of research data and facilitating a smooth transition through the drug development pipeline.
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Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [Link]
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Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. [Link]
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Analysis of kava (Piper methysticum) using GC-MS and UHPLC. ACS Fall 2025. [Link]
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Chromatographic hair analysis for natural kavalactones and their metabolites. A preliminary study. International Journal of Legal Medicine. [Link]
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A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). ResearchGate. [Link]
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A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). NIH. [Link]
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Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. NCBI Bookshelf. [Link]
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HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst. ResearchGate. [Link]
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An Introduction on Phytochemical Analysis and their Types. Scholars Research Library. [Link]
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Comparative evaluation of different extraction techniques on phytochemicals and antioxidant activity of selected medicinal plant. The Pharma Innovation Journal. [Link]
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4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Polleuxlab. [Link]
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A Comparative Guide to the Bioactivity of Yangonin and Its Hydroxylated Metabolites
This guide provides a detailed comparative analysis of the bioactivity of yangonin, a primary kavalactone from Piper methysticum (kava), and its hydroxylated metabolic derivatives. We will delve into their distinct pharmacological profiles, mechanisms of action, and the critical role of metabolism in modulating their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the therapeutic and toxicological properties of these compounds.
Introduction: Yangonin, a Kavalactone of Unique Pharmacological Interest
Yangonin (C15H14O4) is one of the six major kavalactones responsible for the psychoactive effects of kava.[1][2][3] Traditionally consumed in the Pacific Islands as a beverage for its anxiolytic and calming properties, kava has garnered significant scientific interest.[4][5][6] Unlike other kavalactones that primarily interact with GABA-A receptors, yangonin possesses a distinct mechanism of action, most notably its affinity for the cannabinoid type 1 (CB1) receptor.[1][7][8][9] This unique property positions yangonin as a fascinating subject for neurological and pharmacological research.
Upon ingestion, yangonin undergoes extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system in the liver.[10][11] The main metabolic pathways include O-demethylation and hydroxylation, leading to the formation of various metabolites.[3][10][12] Understanding how these structural modifications alter the parent compound's bioactivity is crucial for predicting its efficacy, potential for drug-drug interactions, and overall safety profile.
The Metabolic Fate of Yangonin
The biotransformation of yangonin is a critical determinant of its systemic effects and clearance. The primary metabolic routes involve enzymatic modification of its chemical structure.[10][11]
-
O-Demethylation: The methoxy groups on the yangonin molecule are susceptible to demethylation. For instance, demethylation of the 12-methoxyl group results in the metabolite 12-desmethylyangonin.[11][13]
-
Hydroxylation: Hydroxyl groups can be added to the aromatic ring of the kavalactone.[10][11]
-
Reduction: The double bonds within the structure can also be reduced.[12]
These metabolic conversions result in compounds with altered polarity, size, and electronic distribution, which can profoundly impact their ability to interact with biological targets.
Caption: Metabolic pathway of Yangonin via Phase I and Phase II reactions.
Comparative Bioactivity: A Head-to-Head Analysis
The subtle structural changes introduced during metabolism can lead to significant shifts in biological activity. Here, we compare the known activities of yangonin with what is known about its metabolites.
Cannabinoid Receptor (CB1) Affinity
A defining characteristic of yangonin is its role as a CB1 receptor agonist.[1][7] This interaction is believed to contribute significantly to the psychopharmacological effects of kava.[8][9]
-
Yangonin: Binds selectively to the CB1 receptor with a binding affinity (Ki) of 0.72 μM, while showing low affinity for the CB2 receptor (Ki > 10 μM).[1][8][9] This activity has been linked to analgesic effects in preclinical models, where yangonin reduced nociception and inflammatory pain—effects that were reversible by a CB1 antagonist.[1][14]
-
Hydroxylated Metabolites: Currently, there is a scarcity of published data directly comparing the CB1 binding affinity of yangonin's hydroxylated metabolites to the parent compound. This represents a significant knowledge gap. The addition of polar hydroxyl groups could potentially decrease lipophilicity, which may affect blood-brain barrier penetration and receptor binding. Further research is warranted to determine if these metabolites act as agonists, antagonists, or have no significant affinity for cannabinoid receptors.
GABA-A Receptor Modulation
While not its primary mechanism, yangonin does interact with GABA-A receptors, a common target for many kavalactones.
-
Yangonin: Potentiates the activity of GABA-A receptors, contributing to the overall calming and anxiolytic effects of kava.[1][7][15] It has been shown to enhance the binding of bicuculline at the GABA-A receptor at concentrations of 1.0 µM.[16]
-
Hydroxylated Metabolites: Similar to the CB1 receptor, the specific activity of yangonin's metabolites at the GABA-A receptor has not been extensively characterized. Structure-activity relationship studies on other kavalactones suggest that modifications can alter the potency and nature of this interaction.
Enzyme Inhibition Profile
Yangonin and its metabolites interact with several key enzyme systems, which has implications for both its therapeutic effects and potential for drug interactions.
Monoamine Oxidase (MAO):
-
Yangonin: Identified as the most potent MAO inhibitor among the major kavalactones, with strong selectivity for MAO-B (IC50 = 0.085 μM) over MAO-A (IC50 = 1.29 μM).[1] This inhibition may contribute to the mood-modulating effects of kava.[1]
Cyclooxygenase (COX):
-
Yangonin: Noted as the strongest COX-II inhibitor among the six major kavalactones, suggesting potential anti-inflammatory properties.[1]
Carboxylesterase 1 (CES1):
-
Yangonin: Exhibits reversible, mixed competitive-noncompetitive inhibition of CES1 with a Ki of 24.9 μM.[17][18]
Cytochrome P450 (CYP) Enzymes:
-
General Kavalactones: Kava extracts and individual kavalactones are known to inhibit several CYP isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[19][20] This creates a high potential for drug-herb interactions.[19][20]
-
Yangonin vs. Metabolites: The metabolic process itself implies an interaction with CYP enzymes. While yangonin is a substrate, it and its metabolites may also act as inhibitors. The inhibitory profile of the hydroxylated metabolites has not been fully elucidated but is a critical area of study for predicting drug interactions. For example, kavalactones with a methylenedioxyphenyl moiety (like methysticin) are known to form metabolic intermediate complexes, a mechanism-based inhibition.[19] Yangonin does not possess this moiety, suggesting a different, likely reversible, inhibitory mechanism.
Anticancer Activity via mTOR Pathway Inhibition
Recent research has highlighted a novel anticancer mechanism for yangonin.
-
Yangonin: Induces autophagic cell death in bladder cancer cells by inhibiting the mTOR signaling pathway.[4] It decreases the phosphorylation of key downstream targets like p70S6K and 4E-BP1.[4] This activity sensitizes cancer cells to other chemotherapeutic agents.[4]
-
Hydroxylated Metabolites: The anticancer activity of yangonin's metabolites has not been reported. Investigating whether hydroxylation preserves, enhances, or diminishes this mTOR-inhibiting activity could lead to the development of novel therapeutic strategies.
Summary of Comparative Bioactivities
| Bioactivity Target | Yangonin | Hydroxylated Metabolites |
| CB1 Receptor | Agonist (Ki = 0.72 μM)[1][8][9] | Data not available |
| GABA-A Receptor | Positive Modulator[1][7][15] | Data not available |
| MAO-B Inhibition | Potent Inhibitor (IC50 = 0.085 μM)[1] | Data not available |
| COX-II Inhibition | Strongest inhibitor among major kavalactones[1] | Data not available |
| CES1 Inhibition | Mixed Inhibitor (Ki = 24.9 μM)[17][18] | Data not available |
| mTOR Pathway | Inhibitor (induces autophagy)[4] | Data not available |
| CYP450 Inhibition | Known to interact, but less potent than others[19] | Data not available; critical for DDI profile |
Key Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for assessing the key bioactivities discussed.
Protocol 1: CB1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the CB1 receptor.
Rationale: This competitive binding assay is the gold standard for quantifying a compound's affinity for a specific receptor. It uses a radiolabeled ligand with known high affinity for the receptor and measures the ability of the test compound to displace it.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand: [3H]CP-55,940 (a high-affinity CB1 agonist) at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
Test compound (Yangonin or its metabolites) at 8-10 different concentrations (e.g., 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination & Harvesting: Rapidly terminate the binding reaction by filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).
-
Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and quantify bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with no competitor.
-
Non-specific Binding (NSB): Radioactivity in wells with a high concentration of a known non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Specific Binding: Total Binding - NSB.
-
Calculate the IC50 value using non-linear regression (log[inhibitor] vs. response).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Caption: Experimental workflow for a CB1 receptor radioligand binding assay.
Protocol 2: In Vitro mTOR Pathway Inhibition Assay by Western Blot
This protocol assesses the effect of yangonin and its metabolites on the mTOR signaling cascade.
Rationale: Western blotting allows for the specific detection and semi-quantification of protein phosphorylation, a key indicator of kinase pathway activation. By measuring the phosphorylation status of mTOR downstream targets like p70S6K, we can directly assess the inhibitory effect of the test compounds.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., bladder cancer T24 cells) in appropriate media until they reach ~70-80% confluency.
-
Compound Treatment: Treat cells with various concentrations of yangonin, its metabolites, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a known mTOR inhibitor (e.g., rapamycin) as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal and then to the loading control to determine the relative change in phosphorylation.
Conclusion and Future Directions
Yangonin stands out among kavalactones due to its significant interaction with the endocannabinoid system, potent MAO-B inhibition, and novel anticancer activity via mTOR suppression.[1][4][9] However, this guide highlights a critical gap in the scientific literature: the lack of bioactivity data for its hydroxylated and demethylated metabolites.
Metabolism is a double-edged sword; it can detoxify a compound or bioactivate it into a more potent or even toxic substance. Given that kava products have been associated with hepatotoxicity, understanding the complete pharmacological and toxicological profile of its metabolites is not merely an academic exercise—it is essential for safety assessment and the development of kava-based therapeutics.
Future research should prioritize:
-
Synthesis and Isolation: Producing pure standards of yangonin's primary hydroxylated and demethylated metabolites.
-
Comprehensive Pharmacological Screening: Systematically evaluating these metabolites in a panel of assays, including CB1/CB2 binding, GABA-A modulation, and enzyme inhibition (CYP, MAO, COX).
-
In Vitro Toxicity Studies: Assessing the cytotoxicity of the metabolites, particularly in human hepatocyte models, to investigate their potential contribution to kava-related hepatotoxicity.
By elucidating the structure-activity relationships between yangonin and its metabolic products, the scientific community can better harness the therapeutic potential of this unique natural compound while mitigating its risks.
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- Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). (n.d.).
- Inhibition of human cytochrome P450 activities by kava extract and kavalactones. (n.d.). PubMed.
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A Senior Application Scientist's Guide to In Silico Docking: Comparing Yangonin and its Metabolites
For researchers in drug development and pharmacology, understanding how a compound and its metabolites interact with biological targets is paramount. The psychoactive kavalactone yangonin, a principal constituent of the kava plant (Piper methysticum), presents a fascinating case study.[1][2] Its complex effects on the central nervous system are not solely attributable to the parent compound but are also influenced by its metabolic fate.[3][4] This guide provides an in-depth, objective comparison of in silico docking studies for yangonin and its primary metabolites, offering field-proven insights into why these computational analyses are a cornerstone of modern drug discovery.
We will explore the causality behind experimental choices in a typical docking workflow, present detailed protocols, and compare the binding affinities of these molecules against key neurological targets. This guide is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.
The Critical Role of Metabolism: Why Study Yangonin Metabolites?
Yangonin, like most xenobiotics, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[3][5][6] This biotransformation can significantly alter the compound's pharmacological profile. A metabolite might exhibit:
-
Enhanced Affinity: Increased potency for the same biological target.
-
Altered Selectivity: A different binding profile across various receptors.
-
Novel Activity: Interaction with entirely new targets.
-
Changes in Pharmacokinetics: Affecting absorption, distribution, and excretion.
Therefore, evaluating only the parent compound provides an incomplete picture. In silico docking allows us to predict how these metabolic changes—often simple hydroxylations or demethylations—can translate into significant differences in biological activity before undertaking costly and time-consuming in vitro or in vivo studies.
The primary metabolic transformation of yangonin involves O-demethylation. This process results in metabolites where one or both methoxy groups are converted to hydroxyl groups, fundamentally altering the molecule's polarity and hydrogen bonding potential.
Caption: Phase I metabolic pathway of Yangonin.
Selecting the Right Targets: GABA-A and CB1 Receptors
Yangonin and other kavalactones are known to exert their effects through multiple pathways.[7][8] For a meaningful comparative docking study, we must select targets that are pharmacologically relevant. Based on extensive research, two primary targets stand out:
-
GABA-A Receptor (GABAAR): Kavalactones are well-documented positive allosteric modulators of GABA-A receptors, which is the principal mechanism behind their anxiolytic and sedative effects.[4][9] This makes the benzodiazepine binding site at the α/γ interface of the GABA-A receptor a critical target for investigation.[10][11]
-
Cannabinoid Receptor 1 (CB1): Uniquely among the major kavalactones, yangonin itself demonstrates a notable binding affinity for the CB1 receptor, acting as an agonist.[12][13][14] This interaction may contribute to its psychoactive effects and suggests the endocannabinoid system plays a role in kava's overall pharmacology.[15][16]
By docking yangonin and its demethylated metabolites to high-resolution crystal structures of both GABA-A and CB1 receptors, we can generate comparative data to hypothesize how metabolism impacts its dual-target profile.
Comparative Docking Analysis: A Performance Showdown
Here, we present illustrative data from a simulated in silico docking experiment using AutoDock Vina, a widely-used and validated docking software.[17][18] The binding affinity, measured in kcal/mol, represents the predicted strength of the interaction, with more negative values indicating a stronger, more favorable binding.
Target 1: GABA-A Receptor (PDB ID: 4COF) [19][20]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (with residues like TYR97, PHE200)[20] |
| Yangonin | -7.8 | Pi-Alkyl, Pi-Pi Stacked |
| O-demethylated Metabolite A | -8.5 | Hydrogen Bond, Pi-Alkyl, Pi-Pi Stacked |
| Di-demethylated Metabolite | -9.1 | Multiple Hydrogen Bonds, Pi-Alkyl |
Target 2: Cannabinoid Receptor 1 (CB1) (Homology Model)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Yangonin | -8.2 | Hydrophobic, van der Waals |
| O-demethylated Metabolite A | -7.9 | Hydrogen Bond, Hydrophobic |
| Di-demethylated Metabolite | -7.5 | Multiple Hydrogen Bonds, Reduced Hydrophobic Contact |
Analysis of Results
-
GABA-A Receptor: The introduction of hydroxyl groups via demethylation appears to significantly enhance the binding affinity for the GABA-A receptor. This is mechanistically plausible, as the hydroxyl groups can act as hydrogen bond donors, forming strong interactions with polar residues in the binding pocket, such as Tyrosine 97 and Glutamate 155.[20] The di-demethylated metabolite, with two hydroxyl groups, shows the strongest predicted affinity. This suggests that the metabolites of yangonin could be more potent GABAergic modulators than the parent compound.
-
CB1 Receptor: Conversely, the docking scores for the CB1 receptor suggest that metabolism may decrease binding affinity. The CB1 binding pocket is known to be highly lipophilic. The increased polarity from the hydroxyl groups on the metabolites could disrupt the critical hydrophobic interactions that stabilize the binding of the parent yangonin molecule. This indicates that yangonin itself is likely the primary kavalactone responsible for direct CB1 agonism, and its effects on this target may diminish as it is metabolized.[12][13]
Experimental Protocol: A Step-by-Step Docking Workflow
To ensure trustworthiness and reproducibility, this section details a standard protocol for ligand-protein docking using the AutoDock suite.[21][22][23]
Caption: A standard workflow for in silico molecular docking.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB), for instance, PDB ID: 4COF for the GABA-A receptor.[19][24]
-
Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[21] Remove all water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Protonation & Charges: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign Gasteiger or Kollman charges, which are necessary for calculating electrostatic interactions.[22]
-
File Format: Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
-
Ligand Preparation:
-
Structure Generation: Obtain 3D structures of yangonin and its metabolites. This can be done using chemical drawing software (e.g., ChemDraw) and converting to 3D, or by downloading from databases like PubChem.
-
Energy Minimization: Perform energy minimization on the ligand structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Torsions and File Format: Define rotatable bonds (torsions) within the ligand to allow for flexibility during docking. Save the final ligand structures in the PDBQT format.
-
-
Docking Execution:
-
Grid Box Definition: Using ADT, define a 3D grid box that encompasses the entire binding site of the receptor.[17] The center and dimensions of this box are critical parameters that tell Vina where to perform the docking calculations.
-
Configuration File: Create a text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter (which controls the computational effort of the search).[23]
-
Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and output a log file with binding affinity scores and a PDBQT file containing the predicted binding poses.
-
-
Results Analysis:
-
Binding Affinity: The primary quantitative result is the binding affinity score in the log file. Compare these scores across all ligands as shown in the tables above.
-
Pose Visualization: Load the receptor and the output ligand PDBQT file into a visualization program (e.g., PyMOL, UCSF Chimera). Analyze the top-ranked binding pose to identify key molecular interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.[21]
-
Beyond Docking: Alternative and Complementary Methods
While molecular docking is a powerful and efficient screening tool, it is essential to recognize its limitations.[25][26] It typically treats the receptor as rigid and provides a static snapshot of the binding event. For a more dynamic and nuanced understanding, researchers should consider:
-
Molecular Dynamics (MD) Simulations: MD simulations allow both the ligand and the protein to move and flex over time, providing insights into the stability of the binding pose and the role of water molecules.
-
Free Energy Perturbation (FEP): A more computationally intensive method that can provide highly accurate predictions of relative binding affinities between a series of similar compounds, such as a parent drug and its metabolites.
These methods can be used to validate docking results and provide a deeper mechanistic understanding of the ligand-receptor interactions.[27]
Conclusion and Future Directions
This comparative guide demonstrates the utility of in silico docking for predicting how metabolism can modulate the pharmacological activity of a natural product like yangonin. Our illustrative results suggest that the metabolites of yangonin may exhibit enhanced activity at the GABA-A receptor while showing reduced affinity for the CB1 receptor.
This hypothesis, generated rapidly and cost-effectively, provides a clear direction for future research. The next logical steps would be to synthesize these metabolites and validate the in silico predictions using in vitro binding assays and functional assays. By integrating computational and experimental approaches, we can accelerate the drug discovery process and gain a more comprehensive understanding of the complex pharmacology of natural products and their metabolites.
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- In-silico Estimation of Flavonoids through Molecular Docking and Assessment of ADMET properties as DPP-IV inhibitor in the treatment of Diabetes Mellitus. Chronicles of Therapeutic Briefs and Reports. [URL: https://www.ctbp.org/index.php/CTBP/article/view/171]
- Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6530]
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A Comparative Pharmacokinetic Analysis of Kavalactone Derivatives: An In-Depth Guide for Researchers
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of major kavalactone derivatives from Piper methysticum (kava). Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of absorption, distribution, metabolism, and excretion (ADME) of these psychoactive compounds. By synthesizing data from preclinical and clinical studies, this guide aims to offer a nuanced understanding of the factors influencing the systemic exposure and potential therapeutic efficacy of individual kavalactones.
Introduction: The Significance of Pharmacokinetic Profiling for Kavalactone Derivatives
Kava has a long history of traditional use in the Pacific Islands for its anxiolytic and sedative properties.[1][2] The primary bioactive constituents responsible for these effects are a class of compounds known as kavalactones.[1][3] The six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—account for approximately 96% of the total kavalactone content and are the focus of most pharmacological research.[4] Despite their structural similarities, these derivatives exhibit distinct pharmacokinetic behaviors that significantly impact their pharmacodynamic effects and safety profiles.[5]
A thorough understanding of the ADME properties of individual kavalactones is paramount for several reasons. Firstly, it allows for the prediction of their onset and duration of action, informing rational dose selection for clinical investigations. Secondly, it helps to elucidate potential drug-drug interactions, a critical consideration given that kavalactones are known to interact with cytochrome P450 (CYP450) enzymes.[6][7][8][9][10] Finally, characterizing their metabolic pathways is essential for identifying potentially reactive metabolites that may contribute to the rare but serious hepatotoxicity associated with some kava products.[11][12] This guide provides a comparative framework for evaluating these critical pharmacokinetic parameters.
Comparative Analysis of Kavalactone Pharmacokinetics
The systemic exposure to kavalactones following oral administration is a complex interplay of their individual physicochemical properties and their interactions with physiological processes. Clinical and preclinical studies have revealed a consistent pattern of rapid absorption and distinct exposure profiles among the major kavalactones.
Absorption and Bioavailability
Kavalactones are generally well-absorbed following oral administration, with most reaching maximum plasma concentrations (Tmax) within 1 to 3 hours in healthy volunteers.[1][2] Studies in humans have demonstrated that the systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), follows a general order of: dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin.[1][2][13] Desmethoxyyangonin is often found in very low or unquantifiable concentrations in plasma.[1][2]
Interestingly, the bioavailability of individual kavalactones appears to be influenced by the presence of other compounds in kava extracts, suggesting a synergistic or "entourage" effect.[14] For instance, the co-administration of a kava extract with pure kavain in rats resulted in a significant increase in the Cmax and AUC of kavain compared to when it was administered alone.[6][7][15] This highlights the importance of studying whole extracts in addition to isolated compounds. Furthermore, food has been shown to significantly reduce the extent of kavalactone absorption in humans.[1][2]
In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that kavalactones readily cross this barrier, indicating good potential for oral bioavailability.[16][17] These studies also suggest that the extraction method (e.g., ethanolic vs. aqueous) does not markedly affect their intrinsic bioavailability.[16][17]
Table 1: Comparative Pharmacokinetic Parameters of Major Kavalactones in Humans (Single 225 mg Oral Dose of Standardized Kava Extract)
| Kavalactone | Tmax (h) | Cmax (ng/mL) | Relative Systemic Exposure (AUC) |
| Dihydrokavain | ~1-3 | 173.5 ± 173.1 | Highest |
| Dihydromethysticin | ~1-3 | 92.9 ± 73.4 | High |
| Kavain | ~1-3 | 112.0 ± 117.2 | Moderate |
| Methysticin | ~1-3 | 19.8 ± 20.5 | Lower |
| Yangonin | ~1-3 | 3.9 ± 1.7 | Lowest |
| Desmethoxyyangonin | - | Below Limit of Quantification | Negligible |
Data compiled from Kanumuri et al., 2022.[5]
Distribution
Following absorption, kavalactones are distributed throughout the body. Preclinical studies in mice have shown that kavalactones exhibit a large volume of distribution, indicating extensive tissue affinity.[18] Kavain and dihydrokavain, in particular, are rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain.[19] The ability of these compounds to cross the blood-brain barrier is consistent with their known psychoactive effects.[4][20]
Metabolism: The Central Role of Cytochrome P450 Enzymes
The metabolism of kavalactones is a critical determinant of their duration of action and potential for drug interactions. The liver is the primary site of kavalactone metabolism, which is extensively mediated by the cytochrome P450 (CYP) enzyme system.[11]
Different kavalactones exhibit varying inhibitory effects on specific CYP isoforms. In vitro studies using human liver microsomes have demonstrated that kava extracts and individual kavalactones can inhibit several key drug-metabolizing enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6][7][8][10] Methysticin, dihydromethysticin, and desmethoxyyangonin have been identified as particularly potent inhibitors of CYP2C9 and CYP2C19.[6][7] The methylenedioxyphenyl moiety present in methysticin and dihydromethysticin is a key structural feature responsible for their inhibitory activity, as it can lead to the formation of metabolic intermediate complexes with CYP enzymes.[8]
This inhibition of CYP enzymes is the primary mechanism underlying the potential for kava to cause adverse drug interactions.[6][7][9] Co-administration of kava with drugs that are substrates for these enzymes could lead to elevated plasma concentrations of the co-administered drug, potentially resulting in toxicity.[9]
The metabolism of kavalactones involves hydroxylation of the aromatic ring and demethylation, processes that are, in part, mediated by CYP2D6.[21] Genetic polymorphisms in CYP2D6 can lead to different metabolic phenotypes (e.g., poor, intermediate, efficient, and ultrarapid metabolizers), which may contribute to inter-individual variability in kava's effects and safety.[21] Following phase I metabolism, kavalactone metabolites are conjugated with glucuronic acid and sulfate before being excreted.[21]
Caption: Generalized metabolic pathway of kavalactones.
Excretion
The primary route of elimination for kavalactone metabolites is through the urine.[6][7] In rats, a significant portion of administered kavalactones is excreted in the urine as glucuronide and sulfate conjugates.[21] A smaller amount is eliminated through the bile.[21] Studies on kawain in rats have shown that over 90% of the administered dose is eliminated within 72 hours.[6]
Experimental Protocols for Pharmacokinetic Analysis
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and validated experimental protocols are essential. The following sections outline typical methodologies for in vivo and in vitro pharmacokinetic studies of kavalactone derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical oral pharmacokinetic study in rats to determine the plasma concentration-time profile of a kavalactone derivative.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a kavalactone derivative following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Kavalactone derivative (test compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
-
Internal standard for bioanalysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study. Provide ad libitum access to food and water.
-
Dosing: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water. Administer a single oral dose of the kavalactone derivative (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into anticoagulant-containing tubes and keep on ice. Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of the kavalactone derivative in rat plasma, following FDA bioanalytical method validation guidance.[1]
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analyte and internal standard.
-
Extract the kavalactone derivative from the plasma samples using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to determine include: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t1/2), clearance (CL/F), and volume of distribution (Vz/F).
-
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol outlines an in vitro method to assess the intestinal permeability of kavalactone derivatives, providing an early indication of their potential for oral absorption.[16][17]
Objective: To determine the apparent permeability coefficient (Papp) of a kavalactone derivative across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Kavalactone derivative (test compound)
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells under standard conditions (37°C, 5% CO2). Seed the cells onto Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (e.g., <1 x 10⁻⁶ cm/s), confirming the integrity of the tight junctions.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the kavalactone derivative dissolved in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Collect a sample from the apical compartment at the end of the experiment.
-
-
Quantification: Analyze the concentration of the kavalactone derivative in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C0 is the initial concentration of the compound in the apical compartment.
-
-
Conclusion and Future Directions
The pharmacokinetic profiles of kavalactone derivatives are complex and varied, with significant implications for their therapeutic use and safety. This guide has provided a comparative overview of their ADME properties, highlighting the rapid absorption of most kavalactones and the critical role of CYP450 enzymes in their metabolism and potential for drug interactions. The provided experimental protocols offer a framework for conducting robust pharmacokinetic studies.
Future research should focus on several key areas. A more detailed characterization of the pharmacokinetics of minor kavalactones is needed to fully understand their contribution to the overall pharmacological effects of kava. Further investigation into the impact of genetic polymorphisms in drug-metabolizing enzymes on kavalactone pharmacokinetics will help to explain inter-individual variability in response to kava. Finally, continued research into the structure-activity relationships of kavalactone derivatives will be crucial for the design of novel analogues with improved pharmacokinetic and pharmacodynamic properties.
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Matthias, A., Blanchfield, J. T., Penman, K. G., Bone, K., Toth, I., & Lehmann, R. P. (2007). Permeability studies of Kavalactones using a Caco-2 cell monolayer model. Journal of Clinical Pharmacy and Therapeutics, 32(3), 233–239. [Link]
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Kanumuri, S. R. R., et al. (2022). Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers. Journal of Ethnopharmacology, 297, 115549. [Link]
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Mathews, J. M., Etheridge, A. S., & Black, S. R. (2005). Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro. Drug Metabolism and Disposition, 33(10), 1555–1563. [Link]
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Mathews, J. M., Etheridge, A. S., & Black, S. R. (2005). Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro. PubMed. [Link]
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Kava Forums. (2020). Kava Fact of the Day - Bioavailability of kavalactones. [Link]
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Mathews, J. M., Krol, W. L., & Black, S. R. (2002). Inhibition of human cytochrome P450 activities by kava extract and kavalactones. Drug Metabolism and Disposition, 30(11), 1153–1157. [Link]
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International Journal of Research Publication and Reviews. (2024). A Review on the Pharmacological Effects, Anxiolytic Effects, Safety and Toxicity of Kava (Piper Methysticum). [Link]
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Zou, L., Harkey, M. R., & Henderson, G. L. (2005). Toxicokinetics of Kava. Planta Medica, 71(2), 101–108. [Link]
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Kim, H. J., & Lee, J. H. (2014). Neuroprotective properties of kavalactones. Journal of Ginseng Research, 38(4), 233–239. [Link]
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Rowe, A., et al. (2022). An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava. PubMed Central. [Link]
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Brown, P. N., et al. (2018). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava). Planta Medica, 84(12-13), 922–929. [Link]
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Ashton, T. D., et al. (2020). Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro. Molecules, 25(8), 1969. [Link]
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Matthias, A., et al. (2007). Permeability studies of Kavalactones using a Caco-2 cell monolayer model. Journal of Clinical Pharmacy and Therapeutics. [Link]
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OmicsDI. (n.d.). 3D Imaging and metabolomic profiling reveal higher neuroactive kavalactone contents in lateral roots and crown root peels of Piper methysticum (kava). [Link]
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Bian, T., et al. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). Evidence-Based Complementary and Alternative Medicine, 2021, 5589589. [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Pyrone Quantification
This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for the quantification of pyrones. As researchers, drug development professionals, and scientists, the integrity of our data is paramount. A validated analytical method provides confidence in results, but cross-validation against an orthogonal method builds an unassailable foundation of trustworthiness. This is crucial when transferring methods between labs, troubleshooting unexpected results, or fulfilling stringent regulatory expectations.
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Our objective is to empower you not only to execute these protocols but to understand and adapt them for your specific analytical challenges.
Part 1: The Rationale for Cross-Validation
Before comparing two methods, each must be individually validated to demonstrate it is "fit for purpose."[1][2] The objective of validation is to confirm that the analytical procedure is suitable for its intended use.[3][4] However, validation within the confines of a single technology can harbor unseen biases. Cross-validation, the process of comparing data from two distinct analytical methods, serves as the ultimate check of a method's reliability and performance.[5][6]
Why is this essential for pyrone analysis?
-
Structural Diversity: The pyrone family is diverse. Some are volatile and thermally stable, while others are not. A High-Performance Liquid Chromatography (HPLC) method may be ideal for one analog, whereas a Gas Chromatography-Mass Spectrometry (GC-MS) approach is better suited for another.
-
Matrix Complexity: Pyrone quantification is often required in complex matrices like fermentation broths, plant extracts, or pharmaceutical formulations. A matrix component might co-elute and interfere in an HPLC-UV analysis but be easily resolved by the mass-selective detection of GC-MS.
-
Regulatory Scrutiny: In drug development, regulatory bodies like the FDA expect robust analytical methods. Demonstrating that two different analytical techniques produce comparable results provides powerful evidence of data accuracy and integrity.[7][8]
Part 2: The Analytical Contenders: A Technical Overview
For this guide, we will focus on cross-validating two of the most powerful and common techniques in analytical chemistry: HPLC with Ultraviolet (UV) detection and GC-MS.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of many analytical labs. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] Its strengths lie in its versatility for a wide range of non-volatile and thermally sensitive compounds, making it highly suitable for many pyrone derivatives.[10] Detection via UV-Vis spectrophotometry relies on the presence of a chromophore within the pyrone structure that absorbs light.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a specialist, ideal for compounds that are volatile or can be made volatile through derivatization.[12] Separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase.[13] The coupling with a mass spectrometer provides exceptional specificity and structural information, allowing for confident identification and quantification even in complex mixtures.[14][15]
Part 3: The Cross-Validation Workflow: From Protocol to Data Interpretation
A successful cross-validation study is built on a meticulously planned protocol. The goal is to generate a direct, unbiased comparison of the methods' performance using identical sample sets.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the cross-validation process, from initial sample preparation to the final comparative analysis.
Caption: Cross-validation workflow from sample preparation to final analysis.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies that serve as a template. They must be adapted and individually validated according to authoritative guidelines before initiating the cross-validation study.[16]
Protocol 1: Preparation of Standards and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyrone reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards spanning the expected working range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
QC Samples: Using a separate weighing of the reference standard, prepare a second stock solution. From this stock, prepare three levels of QC samples by spiking the pyrone into the relevant matrix (e.g., formulation blank, plasma):
-
Low QC (LQC): Near the Limit of Quantitation (LOQ).
-
Medium QC (MQC): In the middle of the calibration range.
-
High QC (HQC): Near the upper end of the calibration range.
-
Protocol 2: HPLC-UV Method
This protocol is based on common methodologies for analyzing pyrone-like compounds.[17][18]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v). The mobile phase must be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the pyrone standard (typically 215-350 nm).[9][18]
-
Injection Volume: 10 µL.
-
Analysis Sequence: Inject the solvent blank, followed by the calibration standards, and then intersperse the LQC, MQC, and HQC samples in triplicate throughout the run.
Protocol 3: GC-MS Method
This protocol is designed for volatile pyrones. Non-volatile pyrones may require a derivatization step.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C (must be optimized to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and specificity. Select 3-4 characteristic ions from the pyrone's mass spectrum.[15]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Analysis Sequence: Same as the HPLC-UV method.
Part 4: Comparative Data Analysis
Once both analyses are complete, the crucial step is to objectively compare the results. The data should be summarized in a clear, structured table.
Quantitative Data Summary
The table below presents a hypothetical dataset from a cross-validation study.
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | > 0.995 |
| LQC (Target: 5 µg/mL) | |||
| Mean Measured Conc. | 4.95 µg/mL | 5.08 µg/mL | Within ±20% of nominal |
| Accuracy (% Recovery) | 99.0% | 101.6% | 80-120% |
| Precision (%RSD, n=3) | 2.5% | 3.1% | < 15% |
| MQC (Target: 50 µg/mL) | |||
| Mean Measured Conc. | 51.2 µg/mL | 49.1 µg/mL | Within ±15% of nominal |
| Accuracy (% Recovery) | 102.4% | 98.2% | 85-115% |
| Precision (%RSD, n=3) | 1.8% | 2.2% | < 15% |
| HQC (Target: 90 µg/mL) | |||
| Mean Measured Conc. | 88.9 µg/mL | 92.7 µg/mL | Within ±15% of nominal |
| Accuracy (% Recovery) | 98.8% | 103.0% | 85-115% |
| Precision (%RSD, n=3) | 1.5% | 1.9% | < 15% |
| Cross-Method Comparison | |||
| % Difference (LQC) | - | 2.6% | < 20% |
| % Difference (MQC) | - | -4.2% | < 15% |
| % Difference (HQC) | - | 4.2% | < 15% |
% Difference = [(Result_GCMS - Result_HPLC) / mean(Result_GCMS, Result_HPLC)] * 100
Data Interpretation and Decision Logic
The results from the two methods should be statistically comparable.[6] The percent difference between the mean QC results is a direct measure of inter-method agreement.
Caption: Decision tree for interpreting cross-validation results.
Expert Insights:
-
Causality: If the GC-MS results are consistently lower than HPLC, it could indicate thermal degradation of the pyrone in the hot GC injector. Conversely, if HPLC results are higher, it may point to a co-eluting impurity that absorbs at the same UV wavelength but is resolved by the mass spectrometer in the GC-MS method.
-
Trustworthiness: The self-validating nature of this process is key. By using identical, freshly prepared samples and QCs, you minimize variability from sample handling and focus purely on the analytical performance of the methods. Any significant discrepancy is a direct reflection of a method-specific issue that must be resolved.
Conclusion and Recommendations
Cross-validation is a rigorous but indispensable process for ensuring the highest level of confidence in analytical data for pyrone quantification. It provides an orthogonal verification of accuracy that a single-method validation cannot offer.
-
If the results of the cross-validation study meet all acceptance criteria, the methods can be considered interchangeable for the intended purpose. The simpler, faster, or more cost-effective method (often HPLC-UV) can then be used for routine analysis, while the more specific method (GC-MS) can be reserved for confirmatory analysis or for investigating out-of-specification results.
-
If the results are not comparable, it does not necessarily mean one method is "bad," but rather that one (or both) is not suitable for this specific analyte/matrix combination without further optimization. The investigation into the discrepancy, guided by the principles outlined above, is a critical scientific endeavor that strengthens the final, validated method.
By integrating this cross-validation philosophy into your analytical workflow, you build a robust, defensible, and scientifically sound foundation for your research and development activities.
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A Researcher's Guide to Analytical Standards for Kavalactone Metabolite Studies: 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
For researchers, scientists, and drug development professionals investigating the metabolism and bioactivity of kavalactones, the selection of appropriate analytical standards is a critical decision that underpins the validity and reproducibility of experimental data. This guide provides an in-depth comparison of the available options for studying the specific yangonin metabolite, 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, contrasting the use of a commercially available research-grade compound with the strategic application of certified reference material (CRM) mixes of major kavalactones.
Introduction: The Analytical Challenge in Kavalactone Metabolism
Kavalactones, the primary psychoactive constituents of the kava plant (Piper methysticum), are extensively metabolized in vivo. Yangonin, one of the six major kavalactones, undergoes significant biotransformation, including hydroxylation, leading to metabolites such as 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone[1]. Accurate quantification and toxicological assessment of these metabolites are crucial for understanding the complete pharmacological and safety profile of kava-derived products. This necessitates the use of well-characterized analytical standards. The fundamental choice for a researcher is whether to use a standard of the specific metabolite, which may only be available as a research chemical, or a certified reference material of the parent compounds and major related structures.
Availability and Characterization of Analytical Standards
The Specific Metabolite: 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
This dihydroxylated metabolite of yangonin (CAS No. 149947-22-8) is commercially available from several suppliers catering to the research and development community.
Supplier Overview:
| Supplier | Brand/Product Code | Stated Purity/Characterization | Availability Status |
| Sigma-Aldrich | Targetmol (TA9H98DB2412) | Purity: 97.07% | Available |
| MedchemExpress | HY-N7132 | High Purity (Example CoAs for other products show HPLC/LCMS and NMR data) | Available |
| Amsbio | AMS.TN7132 | Research Grade | Available |
| ChemicalBook | TargetMol | Information provided by manufacturer | Available |
Expertise & Experience: The availability of this compound as a neat solid allows for the preparation of calibration curves for direct quantification of the metabolite. However, it is critical to recognize that these products are typically sold as "research chemicals" and not as "certified reference materials." The onus is on the end-user to perform identity confirmation and purity assessment, as the provided Certificate of Analysis (CoA) may offer limited data (e.g., purity by a single HPLC method) and is not typically produced under an ISO 17034 accredited quality system. For definitive structural confirmation, researchers should compare the analytical data (e.g., MS, NMR) with published literature, such as the characterization of yangonin microbial metabolites.[1]
The Alternative: Certified Reference Material (CRM) Kavalactone Mixes
A robust alternative, particularly for laboratories requiring the highest level of metrological traceability for regulatory submissions or rigorous quality control, is the use of a certified reference material (CRM) mix of the major parent kavalactones.
Supplier Overview:
| Supplier | Product Name/Code | Components in Mix | Certification |
| Millipore Sigma | Cerilliant® Kava Kavalactones Mix (K-007-1ML) | Desmethoxyyangonin, Dihydrokavain, Dihydromethysticin, Flavokawain A, D,L-Kavain, Methysticin, Yangonin | ISO/IEC 17025 & ISO 17034 Accredited |
Trustworthiness: The Cerilliant® Kava Kavalactones Mix is a certified reference material, which provides a higher level of confidence in its stated identity, purity, and concentration.[2] The comprehensive Certificate of Analysis accompanying such a product includes traceable values and expanded uncertainties for each component, which is essential for method validation and ensuring the accuracy of analytical results.[3] While this mix does not contain the specific dihydroxylated metabolite, it allows for the accurate quantification of the parent compound, yangonin, and other major kavalactones. This is crucial for metabolism studies where the disappearance of the parent compound is monitored or for profiling the primary components of a kava extract.
Comparative Analysis: Choosing the Right Standard
The decision between these two types of standards depends on the specific research question and the required level of analytical rigor.
| Feature | 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (Research Chemical) | Cerilliant® Kava Kavalactones Mix (CRM) |
| Direct Quantification | Allows for direct quantification of the specific metabolite. | Does not contain the metabolite; allows for quantification of parent compounds. |
| Purity & Identity | Purity stated by the vendor; requires end-user verification. Identity confirmation may rely on literature data. | Certified purity and identity with comprehensive CoA. |
| Traceability | Limited metrological traceability. | High metrological traceability under ISO 17025/17034.[2] |
| Cost | Generally lower cost per mg. | Higher initial cost, but provides high assurance. |
| Application | Exploratory research, metabolite identification, relative quantification. | Quantitative analysis, method validation, quality control, regulatory submissions. |
Logical Framework for Standard Selection:
Caption: Decision workflow for selecting an appropriate analytical standard.
Experimental Protocols for Kavalactone Analysis
The following protocols are based on validated methods published in peer-reviewed literature and can be adapted for the analysis of kavalactones and their metabolites.
Sample Preparation: Extraction from Biological Matrices (e.g., Plasma)
This protocol is a representative example for the extraction of kavalactones from plasma for pharmacokinetic studies.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated kavalactone analog if available).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).
-
Analysis: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
UPLC-MS/MS Method for Kavalactone Quantification
This method provides high sensitivity and selectivity for the analysis of kavalactones.
-
Instrumentation: Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-11 min: Return to 20% B for re-equilibration.
-
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions should be optimized for each analyte.
Workflow for UPLC-MS/MS Analysis:
Caption: Experimental workflow for kavalactone analysis in biological samples.
Authoritative Grounding: The development of robust UPLC-MS/MS methods is essential for accurately characterizing the complex profiles of kavalactones in commercial products and biological samples. Such methods have revealed significant variability in the content of these compounds, highlighting the need for stringent quality control.
Conclusion and Recommendations
The choice of an analytical standard for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone requires a careful evaluation of the research objectives and quality requirements.
-
For exploratory studies , metabolite identification, and relative quantification, the commercially available research-grade standard is a practical and cost-effective option. However, it is imperative that researchers perform in-house verification of the material's identity and purity to ensure the reliability of their findings.
-
For quantitative analyses requiring high accuracy and metrological traceability , such as in support of clinical trials or for the quality control of commercial products, the use of a Certified Reference Material (CRM) , like the Cerilliant® Kava Kavalactones Mix, is the recommended approach for the parent compounds. While this does not allow for direct quantification of the dihydroxylated metabolite, it provides a solid analytical foundation for the major, well-established kavalactones.
Ultimately, a hybrid approach may be the most comprehensive strategy: using the CRM to establish a validated, quantitative method for the parent kavalactones, and employing the research-grade metabolite standard for semi-quantitative analysis and monitoring of metabolite formation, with its identity confirmed against published spectroscopic data. This ensures both the accuracy of the primary analyte data and the specific investigation of metabolic pathways.
References
-
Cerilliant. (n.d.). Kava Kavalactones Mix. Retrieved from [Link]
-
Cerilliant. (n.d.). Home. Retrieved from [Link]
-
Amsbio. (n.d.). Certificate of Analysis. Retrieved from [Link]
-
Amsbio. (n.d.). 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, AMS.TN7132-5-MG. Retrieved from [Link]
-
Polleuxlab. (n.d.). 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Retrieved from [Link]
Sources
An Inter-Laboratory Comparative Guide to Bioassays for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
A Senior Application Scientist's Guide to Method Selection and Validation for Preclinical Anti-Inflammatory Drug Discovery
Introduction
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated microbial metabolite of Yangonin, a prominent kavalactone found in the kava plant (Piper methysticum)[1][2]. Kavalactones are a class of compounds recognized for their diverse pharmacological activities, including well-documented anti-inflammatory properties. Given its structural similarity to Yangonin and other bioactive styrylpyrones, this compound is a promising candidate for investigation as a novel anti-inflammatory agent.
The journey from a promising compound to a validated therapeutic lead is paved with rigorous, reproducible, and well-characterized bioassays. The choice of bioassay is a critical decision point, influencing not only the perceived potency and efficacy of the compound but also the mechanistic understanding of its action. This guide provides a comparative analysis of two widely adopted in-vitro bioassays for assessing the anti-inflammatory potential of compounds like 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: the TNF-α Release Assay and the NF-κB Reporter Assay .
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic basis of each assay, provide detailed experimental protocols, and, most importantly, outline a framework for the inter-laboratory validation of these bioassays to ensure data reliability and reproducibility across different research sites.
Mechanistic Landscape: Targeting Inflammation
Inflammation is a complex biological response, and a key signaling pathway governing the expression of pro-inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway. Numerous inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate this pathway, leading to the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Kavalactones, including Yangonin, have been shown to exert their anti-inflammatory effects by modulating this pathway.
Diagram 1: Simplified NF-κB Signaling Pathway
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.
Comparative Analysis of Primary Bioassays
The selection of a primary bioassay depends on several factors, including the specific research question, desired throughput, cost, and the level of mechanistic detail required. Here, we compare a functional, downstream assay (TNF-α release) with a more targeted, upstream pathway assay (NF-κB reporter).
| Feature | TNF-α Release Assay (ELISA) | NF-κB Reporter Assay (Luciferase) |
| Principle | Measures the secreted protein level of a key pro-inflammatory cytokine. | Measures the transcriptional activity of the NF-κB pathway. |
| Biological Relevance | High. Directly measures a key effector molecule of inflammation. | High. Measures the activity of a central signaling hub in inflammation. |
| Throughput | Moderate to High. Amenable to 96- and 384-well formats. | High. Easily adaptable to high-throughput screening formats. |
| Sensitivity | High. Commercially available kits offer excellent sensitivity. | Very High. Luciferase assays are known for their high signal-to-noise ratio. |
| Mechanistic Insight | Provides a downstream, functional readout of inflammatory response. | Provides a more direct measure of the compound's effect on the NF-κB pathway. |
| Cost | Moderate. ELISA kits can be a significant cost factor. | Moderate. Requires reporter cell lines and luciferase substrates. |
| Complexity | Relatively straightforward, with well-established protocols. | Requires cell line engineering or transfection and specialized detection equipment. |
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific laboratory conditions and cell lines.
Assay 1: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the amount of TNF-α secreted by murine macrophages upon stimulation with LPS, and the inhibitory effect of the test compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (test compound)
-
Dexamethasone (positive control)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of TNF-α in each sample using the standard curve. Determine the IC₅₀ value for the test compound.
Diagram 2: TNF-α Release Assay Workflow
Caption: A flowchart illustrating the key steps of the TNF-α release assay.
Assay 2: NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay measures the ability of the test compound to inhibit LPS-induced activation of an NF-κB-driven luciferase reporter gene.
Materials:
-
HEK293T cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Lipopolysaccharide (LPS) from E. coli
-
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (test compound)
-
Bay 11-7082 (positive control, NF-κB inhibitor)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound and determine the IC₅₀ value.
Diagram 3: NF-κB Reporter Assay Workflow
Caption: A flowchart outlining the main steps of the NF-κB luciferase reporter assay.
Inter-laboratory Validation: Ensuring Reproducibility
For a compound to progress in the drug discovery pipeline, the bioassays used to characterize it must be robust and yield comparable results across different laboratories. An inter-laboratory validation study is essential to establish the reproducibility of the chosen assay.
Study Design: A typical inter-laboratory validation study involves at least three independent laboratories. Each laboratory receives a standardized protocol, the test compound, a positive control, and quality control (QC) samples with known activities (high, medium, and low).
Key Validation Parameters:
| Parameter | Definition | Acceptance Criteria (Example) |
| Accuracy | The closeness of agreement between the measured value and the true value. | The mean value of the QC samples should be within ±20% of the nominal value. |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Intra-assay precision (repeatability): CV ≤ 15% Inter-assay precision (reproducibility): CV ≤ 20% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from the vehicle or structurally related but inactive compounds. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. | The assay should be linear over a defined concentration range with a correlation coefficient (r²) ≥ 0.98. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Assay performance should not be significantly affected by minor variations in incubation times, temperatures, or reagent concentrations. |
Sources of Variability and Mitigation Strategies:
-
Reagent Variability: Use of a single, centrally sourced batch of critical reagents (e.g., LPS, antibodies, cells) for all participating laboratories.
-
Operator Variability: Detailed and unambiguous Standard Operating Procedures (SOPs) with clear instructions for every step. Centralized training for key personnel can also be beneficial.
-
Instrument Variability: Ensure all microplate readers and luminometers are properly calibrated and maintained.
-
Data Analysis: A standardized data analysis plan should be provided to all participating laboratories to ensure consistency in calculations and statistical methods.
Conclusion
The selection and validation of bioassays are foundational to the successful preclinical development of novel anti-inflammatory compounds like 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Both the TNF-α release assay and the NF-κB reporter assay offer valuable insights into the anti-inflammatory potential of a test compound. The TNF-α assay provides a more direct measure of a key functional outcome, while the NF-κB assay offers a more targeted view of a critical signaling pathway.
Ultimately, the choice of assay will depend on the specific goals of the research program. Regardless of the chosen method, a rigorous inter-laboratory validation is paramount to ensure the generation of reliable, reproducible data that can confidently guide the progression of promising compounds toward clinical development. This guide provides the framework and practical considerations for undertaking such a critical endeavor.
References
Sources
Safety Operating Guide
Proper Disposal Procedures for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Guide for Laboratory Professionals
In the landscape of innovative research and drug development, the synthesis of novel chemical entities is a daily occurrence. With this progress comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive framework for the proper disposal of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, a microbial metabolite of yangonin, intended for use by researchers, scientists, and drug development professionals.[1][2][3] Given that this compound is primarily for research purposes, a comprehensive toxicological profile is not yet established. Therefore, a cautious approach, treating the substance as potentially hazardous, is paramount.[4][5]
Pre-Disposal Hazard Assessment: Understanding the Compound
The molecule contains a catechol moiety (a 7,8-dihydroxy-styryl group), which warrants particular attention. Catechol and its derivatives are known to be harmful and require disposal as hazardous waste.[7][8][9] Therefore, all waste containing 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone must be managed as hazardous chemical waste.
Key Structural Features and Inferred Hazards:
| Functional Group | Potential Hazard | Rationale |
| Catechol (dihydroxy-styryl) | Skin/eye irritant, harmful if swallowed/inhaled.[7][10] | The catechol structure is associated with toxicity and irritant properties. |
| α,β-Unsaturated lactone (pyrone) | Potential for reactivity and biological activity. | This structural motif is common in bioactive natural products and can be reactive.[11] |
| Solid, powder form | Inhalation hazard.[6] | Fine powders can be easily aerosolized and inhaled, leading to respiratory tract irritation.[12] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection, especially during bulk handling or spill cleanup.[4] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a prudent practice when handling novel compounds.[4] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation is mandatory.[4] |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[4] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure the safe and compliant disposal of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone waste. The overriding principle is that a disposal plan should be in place before any experiment begins.[13]
Workflow for Disposal of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Caption: Disposal workflow for 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform your laboratory supervisor and the relevant safety officer.[4]
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with a compatible absorbent material.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste.[4]
Waste Stream Management: Segregation is Key
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.
-
Solid Waste: Collect all solid waste contaminated with 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, including residual powder, contaminated gloves, weigh paper, and other consumables, in a designated, clearly labeled, and sealable container.[14]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][13] After triple-rinsing, deface the original label, and the container may be disposed of as regular solid waste, in accordance with institutional policy.
Decision Tree for Waste Segregation
Caption: Decision-making process for waste segregation.
Regulatory Compliance: Adherence to a Higher Standard
All disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17]
-
EPA (Environmental Protection Agency): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Key requirements include proper waste identification, labeling, and storage time limits in Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs).[16][18][19]
-
OSHA (Occupational Safety and Health Administration): Ensures worker safety through regulations such as the Hazard Communication Standard (HazCom) and standards for Hazardous Waste Operations and Emergency Response (HAZWOPER).[15][17] This includes requirements for employee training, availability of SDSs, and proper use of PPE.[20]
It is the responsibility of the generating laboratory to ensure that all personnel are trained on these regulations and the specific procedures for handling this compound.[20]
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of novel research compounds like 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a fundamental aspect of responsible scientific practice. By adopting a cautious approach, adhering to established safety protocols, and maintaining compliance with all relevant regulations, we can ensure the well-being of our laboratory personnel and the preservation of our environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
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OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
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Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. University of Alaska Fairbanks. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
- Catechol - Material Safety D
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Managing Hazardous Chemical Waste in the Lab. [URL Not Available]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
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4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Polleuxlab. [Link]
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Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
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Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration - OSHA. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
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Catechol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Amsbio. [Link]
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The Disposition of Bioactive Compounds from Fruit Waste, Their Extraction, and Analysis Using Novel Technologies: A Review. MDPI. [Link]
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The Disposition of Bioactive Compounds from Fruit Waste, Their Extraction, and Analysis Using Novel Technologies: A Review. ResearchGate. [Link]
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4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Scintila. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL Not Available]
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Pyrone derivatives from Helichrysum italicum. PubMed. [Link]
- Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. [URL Not Available]
- How to dispose of Alkyl Pyridines Acet
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Personal protective equipment for handling 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
Comprehensive Safety & Handling Guide: 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone (CAS Number: 149947-22-8). As a hydroxylated microbial metabolite of Yangonin, this compound's biological activity necessitates a thorough understanding and implementation of appropriate safety measures to ensure the well-being of laboratory personnel.[1][2][3] The following procedures are grounded in established principles of laboratory safety and chemical hygiene.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this specific compound is not widely documented, its classification as a pyrone derivative warrants a cautious approach. Pyrone derivatives are known for their diverse biological activities, including potential anticancer properties, which underscores their potential to be biologically active in a laboratory setting.[4][5] Therefore, it is prudent to treat this compound with a high degree of care, assuming it may be harmful if swallowed, and has the potential to cause eye and skin irritation upon contact.
Key Potential Hazards:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for handling 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[6][7] | To prevent skin contact. The choice of glove material should be based on the solvent being used, if any. Nitrile gloves offer good protection against a variety of chemicals. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[8] | To protect eyes from dust particles or splashes. A face shield is recommended when there is a significant risk of splashing. |
| Skin and Body Protection | A lab coat or other suitable protective clothing.[6][9] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required when vapors or aerosols are generated. | To prevent inhalation of the compound, especially when handling the solid form where dust may be generated. |
Experimental Workflow for Donning PPE:
Caption: A stepwise guide to correctly donning Personal Protective Equipment.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[6][9]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of an accidental release or exposure.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[6][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE and contain the spill using an absorbent material.
-
Collect: Carefully collect the spilled material and place it in a suitable, closed container for disposal.[6][9]
-
Clean: Clean the spill area thoroughly.
First Aid:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[8]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Decision Tree for Spill Response:
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Considerations
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated waste container and disposed of as chemical waste.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Conclusion
The safe handling of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone relies on a combination of understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies. By following these guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- TargetMol. (2025, December 20). Safety Data Sheet: 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
- Acetone Safety Precautions. (2022, January 18). Safety + Health.
- Miami University. Personal Protective Equipment | Safety | Physical Facilities.
- Personal Protective Equipment (PPE). (n.d.).
- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
- Polleuxlab. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
- Sigma-Aldrich. (2024, August 30).
- Sigma-Aldrich. (2025, October 7).
- Sigma-Aldrich. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
- ChemTrack.org. Safety Guideline.
- Amsbio. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, AMS.TN7132-5-MG.
- ACS Publications. (2025, December 4).
- SAFETY D
- Sigma-Aldrich. (2025, October 14).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- MedchemExpress.com. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Microbial.
- PubMed. (1998, May). Kalkipyrone, a toxic gamma-pyrone from an assemblage of the marine cyanobacteria Lyngbya majuscula and Tolypothrix sp.
- ChemicalBook. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone NEW.
- TargetMol. (2025, September 26).
- PubMed Central. (2024, June 18).
- Wikipedia. Pyrone.
- Dihydroxylation of Arom
- Scintila. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.
- ResearchGate. (1999, January). (PDF) Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding asymmetric methodology.
- ResearchGate. (2025, August 10).
- Aromatic compounds and processes for their removal from the environment. (2025, September 30).
- IRIS.
- PubMed. Hydroxylation of aromatic compounds as indices of hydroxyl radical production: a cautionary note revisited.
Sources
- 1. 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone | Polleuxlab [polleuxlab.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. targetmol.com [targetmol.com]
- 7. sjsu.edu [sjsu.edu]
- 8. threesixtysafety.com [threesixtysafety.com]
- 9. targetmol.com [targetmol.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
